Technical Documentation Center

5-Butylfuran-2(5H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Butylfuran-2(5H)-one
  • CAS: 30336-14-2

Core Science & Biosynthesis

Foundational

5-Butylfuran-2(5H)-one chemical and physical properties

An In-Depth Technical Guide to 5-Butylfuran-2(5H)-one: Properties, Synthesis, and Applications Abstract 5-Butylfuran-2(5H)-one, a member of the butenolide class of unsaturated lactones, represents a significant scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Butylfuran-2(5H)-one: Properties, Synthesis, and Applications

Abstract

5-Butylfuran-2(5H)-one, a member of the butenolide class of unsaturated lactones, represents a significant scaffold in organic chemistry and drug discovery. The furanone ring is a core component in numerous natural products known for a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, and reactive nature of 5-Butylfuran-2(5H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights, offering detailed analytical protocols and exploring the compound's potential applications.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further research and application. This section outlines the fundamental nomenclature and structural characteristics of 5-Butylfuran-2(5H)-one.

Nomenclature and Identifiers
  • Systematic IUPAC Name : 2-butyl-2H-furan-5-one[4]

  • Common Synonyms : 5-butyl-2(5H)-furanone, 2-octen-4-olide[4]

  • CAS Number : 30336-14-2[4]

  • Molecular Formula : C₈H₁₂O₂[4][5]

  • InChIKey : KGJZBUMJSZTLTA-UHFFFAOYSA-N[4][5]

Structural Representation

The structure of 5-Butylfuran-2(5H)-one consists of a five-membered lactone ring (an unsaturated ester) with a butyl group attached at the 5-position. This α,β-unsaturated carbonyl system is a key determinant of its chemical reactivity.

Caption: Chemical structure of 5-Butylfuran-2(5H)-one.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in biological media to its stability under storage. The data presented below are primarily computed properties from authoritative databases.[4] Experimental data for the parent compound, 2(5H)-Furanone, is provided for context where specific data for the butyl-substituted analog is unavailable.

Summary Table of Properties
PropertyValueSource
Molecular Weight 140.18 g/mol PubChem[4]
Exact Mass 140.083729621 DaPubChem[4]
Molecular Formula C₈H₁₂O₂PubChem, NIST[4][5]
XLogP3-AA (LogP) 2PubChem (Computed)[4]
Hydrogen Bond Donor Count 0PubChem (Computed)[4]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[4]
Rotatable Bond Count 3PubChem (Computed)[4]
Boiling Point (Parent Cpd.) 86-87 °C at 12 mm HgSigma-Aldrich (for 2(5H)-Furanone)[6]
Melting Point (Parent Cpd.) 4-5 °CSigma-Aldrich (for 2(5H)-Furanone)[6]
Solubility (Parent Cpd.) Soluble in water and ethanolPubChem, Scent.vn[6][7]
Density (Parent Cpd.) 1.185 g/cm³ at 25 °CPubChem[6]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The key reactive features of 5-Butylfuran-2(5H)-one—the lactone carbonyl, the conjugated double bond, and the aliphatic butyl chain—give rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, expected characteristics can be predicted based on the functional groups present and data from analogous structures.[8]

Technique Functional Group Expected Chemical Shift / Wavenumber Rationale
¹H NMR Olefinic Protons (C=C-H)~6.1 - 7.5 ppmProtons on the double bond are deshielded by the electronegative oxygen and the carbonyl group.
Aliphatic Protons (-CH₂-, -CH₃)~0.9 - 2.5 ppmStandard range for an alkyl chain. The protons alpha to the furanone ring will be further downfield.
¹³C NMR Carbonyl Carbon (C=O)~170 - 175 ppmTypical chemical shift for a lactone carbonyl carbon.
Olefinic Carbons (C=C)~120 - 155 ppmCarbons involved in the double bond within the ring.
Aliphatic Carbons (-CH₂-, -CH₃)~13 - 35 ppmStandard range for saturated carbon atoms in the butyl group.
IR Spectroscopy C=O (lactone)~1740-1780 cm⁻¹ (Strong)The carbonyl stretch is a very strong and characteristic absorption for lactones.[9]
C=C (alkene)~1640-1690 cm⁻¹ (Medium)Absorption for the carbon-carbon double bond within the furanone ring.[9]
C-O (ester)~1000-1300 cm⁻¹ (Strong)Stretching vibrations for the C-O bonds of the ester group.[9]
C-H (alkyl)~2850-2960 cm⁻¹ (Strong)Stretching vibrations for the C-H bonds of the butyl group.[8]
Mass Spectrometry Molecular Ion (M⁺)m/z = 140Corresponds to the exact mass of the molecule.
Experimental Protocol: Sample Preparation for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on meticulous sample preparation. This protocol outlines a general procedure for preparing a sample of 5-Butylfuran-2(5H)-one for NMR and MS analysis.

Objective: To prepare a pure, homogeneous sample suitable for high-resolution NMR and Mass Spectrometry.

Materials:

  • 5-Butylfuran-2(5H)-one sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-purity solvent for MS (e.g., Methanol, Acetonitrile)

  • 5 mm NMR tubes

  • Micropipettes

  • Vortex mixer

  • Vials for MS

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the 5-Butylfuran-2(5H)-one sample into a clean, dry vial.

  • Dissolution (NMR): Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8] Ensure no air bubbles are trapped.

  • Sample Preparation (MS): Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a high-purity, volatile solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration in the low µg/mL or ng/mL range, depending on the sensitivity of the mass spectrometer.

  • Analysis: The prepared samples are now ready for insertion into the NMR spectrometer and infusion or injection into the mass spectrometer.

Visualization: Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Vortex to Homogenize B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Acquire Mass Spectrum D->G H Acquire IR Spectrum D->H I Assign Proton Signals E->I J Assign Carbon Signals F->J K Confirm Molecular Weight & Fragmentation G->K L Identify Functional Groups H->L M Structural Elucidation I->M J->M K->M L->M

Caption: Workflow for the spectroscopic characterization of 5-Butylfuran-2(5H)-one.

Synthesis and Reactivity

The furan-2(5H)-one scaffold is a valuable synthetic intermediate.[2] Its synthesis and subsequent reactions are of great interest to medicinal and synthetic chemists.

Synthetic Pathways

The synthesis of substituted 2(5H)-furanones can be achieved through various methodologies. A common and powerful approach involves the Wittig reaction or its variants, using α-hydroxycarbonyl compounds as starting materials which react with phosphorus ylides to form the butenolide ring through an addition and subsequent intramolecular cyclization.[2] Another prominent route is the oxidation of corresponding furfural derivatives. For instance, 5-hydroxy-2(5H)-furanone can be synthesized via the photo-oxidation of furfural, which can then serve as a platform for further derivatization.[10][11][12]

Chemical Reactivity

The reactivity of 5-Butylfuran-2(5H)-one is dominated by the electrophilic nature of the α,β-unsaturated lactone system.

  • Michael Addition: The β-carbon of the conjugated system is susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents at the 4-position.

  • Reactions at the Carbonyl Group: The lactone carbonyl can undergo reactions typical of esters, such as reduction or attack by strong nucleophiles, which may lead to ring-opening.

  • Diels-Alder Reactions: The conjugated double bond can act as a dienophile in cycloaddition reactions, providing a pathway to complex polycyclic structures.

  • Oxidative Instability: Furanic compounds can exhibit poor oxidative stability, leading to the formation of gums and polymers upon exposure to air. This is a critical consideration for storage and formulation.[13]

Applications and Biological Significance

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, found in many natural products with potent biological activity.[14]

  • Antimicrobial Activity: Derivatives of 2(5H)-furanone have been shown to possess significant antimicrobial and antifungal properties.[1][3] Brominated furanones, for example, are capable of interfering with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[11]

  • Anti-inflammatory and Anticancer Potential: The furan ring is a common five-membered aromatic ring found in many pharmacologically active substances, acting as a bioisostere for phenyl rings to improve drug-receptor interactions.[15] Various furan derivatives have been investigated for anticancer, anti-inflammatory, and antidiabetic applications.[16]

  • Synthetic Building Block: Due to its versatile reactivity, 5-Butylfuran-2(5H)-one can serve as a starting material for the synthesis of more complex molecules and other classes of lactones and heterocyclic compounds.[2][7]

Safety and Handling

Hazard Identification

Based on analogous compounds, 5-Butylfuran-2(5H)-one should be handled as a potentially hazardous substance with the following classifications:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[17][18]

  • Skin Irritation, Category 2: Causes skin irritation.[17][18]

  • Eye Irritation, Category 2A: Causes serious eye irritation.[17][18]

  • Flammability: May be a combustible liquid. Keep away from heat and open flames.[19]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[17][18]

  • Avoid contact with skin, eyes, and clothing.[17][18]

  • Do not ingest or inhale vapors.[19]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from light.[17][18]

  • Use explosion-proof electrical equipment and take precautionary measures against static discharge.[19]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][19]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[17][19]

  • Body Protection: Wear a lab coat or other protective clothing.[17]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[18][19]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[18][19]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[17][18]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17][18]

Conclusion

5-Butylfuran-2(5H)-one is a molecule of significant interest due to its reactive α,β-unsaturated lactone core and its place within the broader class of biologically active furanones. Its physicochemical properties, characterized by moderate lipophilicity and multiple hydrogen bond acceptors, make it a viable scaffold for medicinal chemistry exploration. A thorough understanding of its spectroscopic signature is crucial for its synthesis and characterization, while its inherent reactivity offers numerous avenues for derivatization. Given the established biological importance of the furanone ring, 5-Butylfuran-2(5H)-one stands as a valuable building block for the development of novel therapeutics and other specialized chemical applications. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • PubChem. (n.d.). 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-butylidenefuran-2(5H)-one — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 5-Butyl-2(5H)-furanone. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-butyl-2(5H)-furanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-pentyl-5H-furan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2(5H)-Furanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • Panev, A. M., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • D'Auria, M., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Current Organic Chemistry. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Scent.vn. (n.d.). 2(5H)-Furanone CAS# 497-23-4: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • LookChem. (n.d.). 2(5H)-Furanone, 5-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • ANR. (n.d.). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. Retrieved from [Link]

  • Shrotri, A., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved from [Link]

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • MDPI. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Retrieved from [Link]

  • MDPI. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Retrieved from [Link]

  • PMC. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • National Laboratory of the Rockies. (n.d.). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. Retrieved from [Link]

  • NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 5-Butylfuran-2(5H)-one: A Comprehensive NMR Spectroscopy Guide

Introduction: The Analytical Imperative 5-Butylfuran-2(5H)-one, commonly referred to as 5-butyl-2(5H)-furanone, is a highly versatile γ -butenolide derivative. As a core structural motif, it is frequently encountered in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

5-Butylfuran-2(5H)-one, commonly referred to as 5-butyl-2(5H)-furanone, is a highly versatile γ -butenolide derivative. As a core structural motif, it is frequently encountered in natural product chemistry, pharmaceutical scaffolding, and flavor profiling—most notably responsible for the distinct coconut and meat-like aromas in submerged cultures of Laetiporus fungal species , .

For drug development professionals and analytical chemists, the unambiguous structural validation of this molecule is critical. The presence of an α,β -unsaturated lactone ring coupled with a chiral center at C-5 necessitates a rigorous, self-validating analytical approach. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts and outline a field-proven, step-by-step protocol for the structural elucidation of 5-butylfuran-2(5H)-one.

Molecular Architecture & NMR Predictability

Before stepping into the laboratory, a robust analytical workflow requires predicting how the molecule's electronic environment dictates its NMR behavior. The structure of 5-butylfuran-2(5H)-one consists of a five-membered lactone ring, a C3=C4 double bond, a C2 carbonyl, and a butyl aliphatic chain attached at the C5 stereocenter.

The Causality of Chemical Shifts
  • The α,β -Unsaturated System (C2, C3, C4): The carbonyl oxygen at C2 is highly electronegative, pulling electron density away from the ring. Through resonance, this creates a partial positive charge on the β -carbon (C4). Consequently, C4 is highly deshielded ( δ ~156 ppm), and its attached proton (H4) is pushed downfield to δ ~7.36 ppm. Conversely, the α -carbon (C3) does not bear this resonance-induced positive charge, leaving it relatively shielded ( δ ~121 ppm, H3 at δ ~6.01 ppm).

  • The Chiral Center (C5): C5 is directly bonded to the endocyclic oxygen atom. The inductive electron-withdrawing effect of this oxygen deshields C5 ( δ ~83 ppm) and its corresponding proton H5 ( δ ~4.96 ppm).

  • The Aliphatic Chain: The butyl group is electronically isolated from the conjugated π -system by the sp3 hybridized C5 carbon, resulting in standard, predictable aliphatic shifts between δ 0.90 and 1.75 ppm.

Standardized Experimental Protocol for NMR Acquisition

A self-validating analytical system relies on reproducible sample preparation and optimized acquisition parameters . The following step-by-step methodology ensures high-fidelity spectral data.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 5-butylfuran-2(5H)-one.

  • Solvation: Dissolve the analyte in 600 µL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), and chloroform provides excellent solubility for lactones without inducing strong solvent-solute hydrogen bonding.

  • Referencing: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality, 5 mm borosilicate NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Calibration & Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies. Shim the magnetic field (Z1-Z5) until the TMS peak linewidth at half-height is 1.0 Hz.

  • 1D 1H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans over a 12 ppm spectral width.

  • 1D 13C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans over a 220 ppm spectral width to capture the highly deshielded carbonyl carbon.

  • 2D NMR Suite: Sequentially acquire Gradient COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz.

Quantitative Data Presentation: 1D NMR Analysis

The following tables summarize the empirical 1D NMR data for 5-butylfuran-2(5H)-one, validating our theoretical predictions .

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
36.01dd5.7, 2.01HRing α -proton
47.36dd5.7, 1.51HRing β -proton
54.96ddt5.5, 1.8, 1.51HChiral ring proton
1'1.55 - 1.75m-2HButyl CH2​ (C5-attached)
2', 3'1.30 - 1.50m-4HButyl internal CH2​
4'0.90t7.33HButyl terminal CH3​

Table 2: 13C NMR Assignments (101 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
2173.2C=OCarbonyl carbon, highly deshielded
3121.5CH α -carbon, shielded by resonance
4156.3CH β -carbon, deshielded by resonance
583.3CHOxygen-bound chiral center
1'32.8 CH2​ Aliphatic chain ( α to ring)
2'26.9 CH2​ Aliphatic chain ( β to ring)
3'22.4 CH2​ Aliphatic chain ( γ to ring)
4'13.8 CH3​ Terminal methyl

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, a scientifically rigorous protocol demands orthogonal validation. 2D NMR techniques map the exact molecular connectivity, transforming a list of chemical shifts into an undeniable structural proof .

NMR_Workflow Start 5-Butylfuran-2(5H)-one Sample Prep & Acquisition H1 1H NMR (1D) Identify H3, H4, H5 Start->H1 C13 13C NMR (1D) Identify C2, C3, C4, C5 Start->C13 COSY COSY (2D 1H-1H) Trace Spin System: H3 ↔ H4 ↔ H5 ↔ Butyl H1->COSY HSQC HSQC (2D 1H-13C) Direct Assignments: C3-H3, C4-H4, C5-H5 H1->HSQC HMBC HMBC (2D 1H-13C) Long-Range Linkage: Butyl H1' → Ring C4, C5 H1->HMBC C13->HSQC C13->HMBC Validation Unambiguous Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Fig 1: Step-by-step NMR workflow for the structural elucidation of 5-butylfuran-2(5H)-one.

The Logic of the 2D Suite
  • COSY ( 1H−1H Correlation Spectroscopy): COSY maps scalar couplings through bonds. In our molecule, H3 ( δ 6.01) shows a strong cross-peak with H4 ( δ 7.36), confirming they are adjacent on the double bond ( 3J ). Crucially, H4 shows an allylic coupling to H5 ( 4J ), and H5 correlates directly with the H1' protons of the butyl chain, proving the chain is attached at C5.

  • HSQC ( 1H−13C Heteronuclear Single Quantum Coherence): HSQC links protons to their directly attached carbons. This allows us to definitively map the H3 proton to the C3 carbon ( δ 121.5), H4 to C4 ( δ 156.3), and H5 to C5 ( δ 83.3), eliminating any ambiguity in the 1D carbon spectrum.

  • HMBC ( 1H−13C Heteronuclear Multiple Bond Correlation): HMBC is the ultimate self-validating step, detecting long-range ( 2J and 3J ) carbon-proton couplings.

    • Ring Closure: H5 shows a 3J correlation across the endocyclic oxygen to the C2 carbonyl ( δ 173.2), proving the lactone ring is closed.

    • Chain Attachment: The H1' protons of the butyl chain show a 2J correlation to C5 and a 3J correlation to C4. This unequivocally locks the aliphatic chain to the C5 position of the furanone ring.

HMBC_Correlations H3 H-3 C2 C-2 (C=O) H3->C2 2J C4 C-4 H3->C4 2J C5 C-5 H3->C5 3J H4 H-4 H4->C2 3J H4->C5 2J H5 H-5 H5->C2 3J (via O) C3 C-3 H5->C3 3J H5->C4 2J H1p H-1' H1p->C4 3J H1p->C5 2J

Fig 2: Key HMBC (1H-13C) long-range correlations validating the furanone ring and butyl attachment.

References

  • National Center for Biotechnology Information. "5-Butylfuran-2(5H)-one". PubChem Compound Summary for CID 121779. URL:[Link]

  • Yalman, S., et al. "Formation of a natural meat-like flavor by submerged cultivated Laetiporus montanus". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Vignoli, A., et al. "NMR Spectroscopy Based Metabolic Profiling of Biospecimens". Current Protocols in Molecular Biology. URL:[Link]

  • Dona, A. C., et al. "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments". Computational and Structural Biotechnology Journal. URL:[Link]

Foundational

mechanism of action of 5-Butylfuran-2(5H)-one in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Butylfuran-2(5H)-one Preamble: A Framework for Mechanistic Discovery The furan-2(5H)-one ring system is a privileged scaffold in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Butylfuran-2(5H)-one

Preamble: A Framework for Mechanistic Discovery

The furan-2(5H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] 5-Butylfuran-2(5H)-one is a specific derivative within this promising chemical class. While the broader family of furanones has been the subject of considerable investigation, the precise in vitro mechanism of action for this particular analogue is not yet extensively documented in publicly accessible literature.

This guide, therefore, is structured not as a review of established facts, but as a comprehensive, field-proven framework for the systematic in vitro investigation of a novel therapeutic candidate like 5-Butylfuran-2(5H)-one. It is designed for researchers, scientists, and drug development professionals, providing a logical, self-validating workflow from initial cytotoxicity screening to the elucidation of specific molecular pathways. We will use 5-Butylfuran-2(5H)-one as our model compound to illustrate the causality behind experimental choices, the integration of data, and the formulation of a mechanistic hypothesis grounded in rigorous, reproducible science.

Part 1: Foundational Analysis: Cytotoxicity and Selectivity Profiling

Expertise & Experience: The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic potency and spectrum. An ideal candidate exhibits high potency against cancer cells while sparing non-malignant cells. The choice of cell lines is paramount; a representative panel should include cancers of different origins (e.g., colon, breast, lung, leukemia) and, crucially, a non-cancerous control cell line (e.g., normal lung epithelial or colon cells) to establish a preliminary therapeutic window.

The Sulforhodamine B (SRB) assay is a robust and highly reproducible method for assessing cell density based on the measurement of cellular protein content, making it a gold standard for cytotoxicity screening.[3][4]

Experimental Protocol: SRB Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Butylfuran-2(5H)-one (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, which is sufficient time for effects on proliferation and viability to manifest.

  • Cell Fixation: Gently aspirate the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step denatures and fixes the cellular proteins to the plate.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove excess TCA, then allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a structured table to facilitate cross-comparison of potency and selectivity.

Cell LineCancer TypeIC₅₀ (µM) of 5-Butylfuran-2(5H)-oneSelectivity Index (SI)¹
HCT-116Colon CarcinomaExperimental ValueCalculated Value
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
BEAS-2BNormal Lung EpitheliumExperimental ValueN/A

¹Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Unveiling the Mechanism of Cell Death: The Apoptotic Pathway

Trustworthiness: Once cytotoxicity is confirmed, the pivotal question becomes: how does the compound induce cell death? For many furanone derivatives, the primary mechanism is the induction of apoptosis, a form of programmed cell death.[5][6][7] A multi-pronged approach is essential to validate this hypothesis, examining key hallmarks of apoptosis from the cell surface to the mitochondria.

Experimental Workflow: Apoptosis Investigation

The following workflow provides a logical sequence for a comprehensive apoptosis investigation.

G cluster_0 Apoptosis Investigation Workflow A Treat Cells with 5-Butylfuran-2(5H)-one (IC₅₀ Concentration) B Annexin V / PI Staining (Flow Cytometry) A->B Early/Late Apoptosis C Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1 Dye) A->C Intrinsic Pathway? D Caspase Activation Assay (e.g., Caspase-Glo 3/7) A->D Executioner Caspases E Western Blot Analysis (Key Apoptotic Proteins) A->E Protein-level Confirmation F Conclusion: Apoptosis Induction Confirmed B->F C->F D->F E->F

Workflow for Apoptosis Investigation

Protocol 1: Annexin V & Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-Butylfuran-2(5H)-one at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
  • Cell Treatment: Treat cells with 5-Butylfuran-2(5H)-one as described above.

  • Staining: Add JC-1 dye (or a similar potentiometric dye) to the culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Harvesting and Washing: Harvest and wash cells with PBS.

  • Analysis: Analyze by flow cytometry.

    • Interpretation: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of MMP, a key event in the intrinsic apoptotic pathway.[7]

Part 3: Cell Cycle Analysis: Investigating Proliferative Arrest

Authoritative Grounding: Beyond inducing cell death, many effective anticancer agents disrupt the cell division cycle.[8] Furanone derivatives have been shown to induce cell cycle arrest at various phases, including G2/M and S phase, preventing cancer cells from proliferating.[5][9][10] This arrest is often a prelude to apoptosis. Flow cytometry following PI staining of DNA is the standard method for determining cell cycle distribution.[3][11]

Experimental Protocol: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-Butylfuran-2(5H)-one for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The data is presented as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0ValueValueValue
5-Butylfuran-2(5H)-oneIC₅₀ / 2ValueValueValue
5-Butylfuran-2(5H)-oneIC₅₀ValueValueValue
5-Butylfuran-2(5H)-oneIC₅₀ x 2ValueValueValue

An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M peak) indicates cell cycle arrest at that checkpoint.

Part 4: Synthesizing a Mechanistic Model: Proposed Signaling Pathway

Expertise & Experience: The data gathered from cytotoxicity, apoptosis, and cell cycle assays can be integrated to construct a hypothetical signaling pathway. Based on the known mechanisms of related furanone compounds that induce apoptosis and cell cycle arrest[5][6][9], we can propose a plausible model for 5-Butylfuran-2(5H)-one. This model serves as a roadmap for further validation experiments, such as Western blotting for specific pathway proteins (e.g., p53, p21, Bcl-2, Bax, cleaved PARP).

Proposed Signaling Pathway for 5-Butylfuran-2(5H)-one

The following diagram illustrates a hypothesized mechanism where 5-Butylfuran-2(5H)-one induces cellular stress, leading to cell cycle arrest and subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_0 Cellular Response to 5-Butylfuran-2(5H)-one cluster_1 Cell Cycle Arrest cluster_2 Intrinsic Apoptosis A 5-Butylfuran-2(5H)-one B Cellular Stress (e.g., DNA Damage / ROS) A->B C p53 Activation B->C D p21 Upregulation C->D G Bax/Bak Activation (Pro-apoptotic) C->G H Bcl-2 Inhibition (Anti-apoptotic) C->H E CDK Inhibition D->E F G2/M Phase Arrest E->F M Apoptosis F->M Contributes to Cell Death I Mitochondrial Outer Membrane Permeabilization G->I H->I J Cytochrome c Release I->J K Caspase-9 Activation J->K L Caspase-3/7 Activation (Executioner Caspases) K->L L->M

Proposed Mechanism of 5-Butylfuran-2(5H)-one

Conclusion

This guide outlines a logical and robust strategy for the comprehensive in vitro mechanistic evaluation of 5-Butylfuran-2(5H)-one. By progressing from broad cytotoxicity profiling to specific assays for apoptosis and cell cycle analysis, researchers can build a validated, data-driven model of the compound's mechanism of action. Each experimental stage is designed to answer a critical question, and the integration of these results provides the trustworthy, in-depth understanding required for further drug development. This framework ensures that the investigation is not merely a collection of data points but a coherent scientific narrative that rigorously defines the compound's biological activity at the cellular and molecular level.

References

  • Gorska-Ponikowska, M., Kuban-Jankowska, A., & Wozniak, M. (2012). Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. PubMed. Available at: [Link]

  • Szychowski, K. A., Wesołowska, O., Gąsiorowska, J., Leja, S., & Michalak, K. (2019). Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. ResearchGate. Available at: [Link]

  • Thallinger, B., Prateek, N., & Hammond, P. T. (2011). Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. PMC. Available at: [Link]

  • Ren, D., Bedzyk, L. A., & Wood, T. K. (2001). Brief report Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Society for Applied Microbiology. Available at: [Link]

  • Lesyk, R., Zimenkovsky, B., & Atamanyuk, D. (2006). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one. PubMed. Available at: [Link]

  • Zhang, Y., Zhong, H., & Wang, T. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. PubMed. Available at: [Link]

  • Szychowski, K. A., Leja, S., & Gąsiorowska, J. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

  • Cimmino, A., Scafato, P., & Mathieu, V. (2013). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Available at: [Link]

  • Chen, J., Chen, X., & Liu, X. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]

  • Mustacich, D. J., & Powis, G. (2000). Only one carbon difference determines the pro-apoptotic activity of α-tocopheryl esters. ScienceDirect. Available at: [Link]

  • Szychowski, K. A., & Leja, S. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]

  • Gobbetti, M., De Angelis, M., & Di Cagno, R. (2007). Two 2[5H]-Furanones as Possible Signaling Molecules in Lactobacillus helveticus. PMC. Available at: [Link]

  • Sjöblom, M., Jansson, K., & Mäki-Paakkanen, J. (1997). Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX). PubMed. Available at: [Link]

  • Khan, S. I., Singh, P., & Singh, A. (2015). Induction of apoptosis by cyclobutanones and derived polycyclic γ-lactones: a preliminary analysis of antiproliferative activity. RSC Publishing. Available at: [Link]

  • Khabibrakhmanova, A. M., Rabbanieva, E. S., & Gerasimova, D. P. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Siddhardha, B., & Sudheer, A. (2013). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PMC. Available at: [Link]

  • Hsia, T.-C., Yang, J.-S., & Chen, G.-W. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers. Available at: [Link]

  • Matiienko, A., Kryshchyshyn-Dylevych, A., & Kaminskyy, D. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. Available at: [Link]

  • Khabibrakhmanova, A. M., Rabbanieva, E. S., & Gerasimova, D. P. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. Available at: [Link]

  • Trafton, A. (2023). Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]

  • Wikipedia contributors. (2023). 5-Hydroxy-2(5H)-furanone. Wikipedia. Available at: [Link]

  • Johnson, M. S., & Cook, J. G. (2023). Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. Faculty Opinions. Available at: [Link]

  • Gao, Z., Li, Y., & Sun, J. (2010). Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts. PubMed. Available at: [Link]

  • Jones, S. (2023). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Available at: [Link]

  • Liu, N., Zhang, J., & Wang, L. (2015). Effect of 5-FU on cell cycle arrest in S-phase. ResearchGate. Available at: [Link]

  • Reyes-Arellano, A., & Jiménez-Vargas, J. M. (2020). Δα,β-Butenolides [Furan-2(5H)-ones]: Ring Construction Approaches and Biological Aspects - A Mini-Review. ResearchGate. Available at: [Link]

Sources

Exploratory

biosynthesis pathways of 5-butyl-2(5H)-furanone

An In-Depth Technical Guide to the Biosynthesis of 5-butyl-2(5H)-furanone Executive Summary 5-butyl-2(5H)-furanone is a member of the butenolide class of lactones, a structural motif present in a wide array of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of 5-butyl-2(5H)-furanone

Executive Summary

5-butyl-2(5H)-furanone is a member of the butenolide class of lactones, a structural motif present in a wide array of biologically active natural products. While this specific compound is noted for its natural occurrence, its precise biosynthetic origins have not been definitively elucidated.[1] This guide synthesizes current knowledge from related, well-characterized pathways to propose the principal biosynthetic routes for 5-butyl-2(5H)-furanone. We present two primary putative pathways: the Furan Fatty Acid (FuFA) biosynthesis pathway, extensively studied in bacteria, and the Polyketide Synthase (PKS) pathway, common in fungi and some bacteria. This document provides a detailed examination of the precursor molecules, key enzymatic transformations, and regulatory logic for each route. Furthermore, it outlines the core experimental methodologies required to validate these proposed pathways, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding and engineering the production of this and related furanone compounds.

Introduction: The Furanone Core in Natural Products

The 2(5H)-furanone ring is a privileged scaffold in chemical biology, serving as the core of numerous compounds with significant biological activities, including antimicrobial and anti-biofilm properties.[2][3] These molecules often function as signaling molecules in quorum sensing (QS), the cell-to-cell communication system in bacteria.[4][5] 5-butyl-2(5H)-furanone (C8H12O2) features a saturated four-carbon (butyl) chain at the C-5 position of the lactone ring.[6] Understanding its biosynthesis is critical for harnessing its potential through biotechnological production, which offers a sustainable alternative to chemical synthesis or extraction from natural sources.[7] This guide will explore the molecular machinery that nature employs to construct this compound, focusing on the most plausible enzymatic routes derived from fatty acid and polyketide metabolism.

Putative Biosynthetic Pathways

Based on the biosynthesis of structurally analogous natural products, two major pathways are proposed for the formation of 5-butyl-2(5H)-furanone: a modified fatty acid pathway and a polyketide synthase pathway.

Pathway I: The Furan Fatty Acid (FuFA) Synthesis Model

The most comprehensively studied pathway for a related class of molecules is the biosynthesis of furan fatty acids (FuFAs) in α-proteobacteria such as Rhodobacter sphaeroides.[8][9] This pathway operates on existing fatty acid chains within phospholipids and involves a series of modifications including methylation, desaturation, and oxygen-dependent cyclization.[10]

Precursor: The pathway likely initiates with an intermediate from the fatty acid biosynthesis pathway, such as a C16 or C18 unsaturated fatty acid. For the synthesis of a butyl-substituted furanone, a shorter-chain fatty acid precursor would be required.

Key Enzymatic Steps:

  • Methylation: An S-adenosyl-L-methionine (SAM)-dependent fatty acyl methylase (UfaM in R. sphaeroides) introduces a methyl group onto the unsaturated fatty acid chain.[8]

  • Desaturation: A fatty acid desaturase (UfaD) introduces a second double bond, creating a conjugated diene system.[9]

  • Oxygenation and Ring Formation: A monooxygenase (UfaO) utilizes molecular oxygen (O2) as the source of the furan ring's oxygen atom. This enzyme catalyzes the oxidative cyclization of the methylated diunsaturated fatty acid intermediate to form the furan ring.[8][11]

The final steps would involve the cleavage of the fatty acid chain to release the 5-butyl-2(5H)-furanone, a process that may involve β-oxidation or other tailoring enzymes.

Bacterial FuFA Pathway cluster_0 Fatty Acid Precursor cluster_1 Modification Cascade cluster_2 Final Product Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., from Phospholipid) Methylated_Intermediate Methylated Unsaturated Fatty Acid Unsaturated_Fatty_Acid->Methylated_Intermediate UfaM (Methylase) + SAM Diene_Intermediate Methylated Diunsaturated Fatty Acid Methylated_Intermediate->Diene_Intermediate UfaD (Desaturase) Furan_Fatty_Acid Furan-containing Fatty Acid Diene_Intermediate->Furan_Fatty_Acid UfaO (Monooxygenase) + O2 Furanone 5-butyl-2(5H)-furanone Furan_Fatty_Acid->Furanone Chain Cleavage (e.g., β-oxidation)

Caption: Proposed biosynthesis of 5-butyl-2(5H)-furanone based on the bacterial FuFA pathway.

Pathway II: The Polyketide Synthase (PKS) Model

Polyketides are a large class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. Fungal Type I PKS systems are particularly adept at producing a vast diversity of structures, including furanones.[12] The biosynthesis of the furanone-containing polyketide asperfuranone in Aspergillus nidulans provides a compelling model for this pathway.[13]

Precursors: Acetyl-CoA (starter unit) and Malonyl-CoA (extender units).

Key Enzymatic Steps:

  • Chain Assembly: A multi-domain, iterative Type I PKS enzyme catalyzes the sequential condensation of a starter unit with several extender units to build a polyketide chain of a specific length. The degree of reduction at each step (ketoreduction, dehydration, enoylreduction) is controlled by the PKS domain architecture.[12][13]

  • Cyclization and Furanone Formation: Following chain assembly, the linear polyketide intermediate undergoes a series of cyclization and tailoring reactions, often catalyzed by discrete enzymes encoded within the same gene cluster. This includes the formation of the lactone ring and subsequent modifications to yield the final furanone structure. The biosynthesis of asperfuranone notably requires two separate PKS enzymes and three additional tailoring enzymes.[12]

Fungal PKS Pathway Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Complex Iterative Type I Polyketide Synthase (PKS) Acetyl_CoA->PKS_Complex Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Complex Polyketide_Chain Linear Polyketide Intermediate PKS_Complex->Polyketide_Chain Iterative Condensation Cyclized_Intermediate Cyclized Lactone Intermediate Polyketide_Chain->Cyclized_Intermediate Cyclase/Thioesterase (TE) Domain Furanone 5-butyl-2(5H)-furanone Cyclized_Intermediate->Furanone Tailoring Enzymes (e.g., Oxidase, Reductase)

Caption: Generalized polyketide synthase (PKS) pathway for furanone biosynthesis.

Key Enzymes and Mechanistic Insights

A summary of the key enzyme families implicated in the proposed biosynthetic pathways is presented below.

Enzyme ClassPathwayFunction & Mechanistic InsightKey Cofactors
Fatty Acyl Methylase FuFATransfers a methyl group from SAM to a double bond on the fatty acid chain. Critical for priming the molecule for subsequent desaturation and cyclization.[8]S-adenosyl-L-methionine (SAM)
Fatty Acid Desaturase FuFAIntroduces a double bond into the fatty acid chain, typically requiring a reduced cofactor like NADH or NADPH and molecular oxygen. Creates the conjugated system necessary for furan ring formation.[9]NAD(P)H, O2
Monooxygenase FuFACatalyzes the incorporation of one atom of molecular oxygen into the substrate. In FuFA synthesis, this enzyme is responsible for the critical furan ring-forming cyclization step.[8][11]NAD(P)H, O2
Type I Polyketide Synthase PKSA large, multi-domain enzyme that acts as a molecular assembly line. It selects starter/extender units, catalyzes their condensation, and controls the reduction state of the growing polyketide chain.[12][13]NADPH
Tailoring Enzymes PKSA diverse group of enzymes (e.g., oxidases, reductases, cyclases) that modify the polyketide scaffold after its release from the PKS to generate the final natural product structure.[14]Varies (e.g., NAD(P)H, O2)

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathways for 5-butyl-2(5H)-furanone requires a multi-faceted experimental approach. The following protocols represent a standard workflow in the field of natural product biosynthesis.

Workflow for Biosynthetic Gene Cluster Identification

The genes responsible for the biosynthesis of a secondary metabolite are often physically clustered together on the chromosome in both bacteria and fungi.[12] Identifying and characterizing this biosynthetic gene cluster (BGC) is the first step in pathway elucidation.

Experimental Workflow A 1. Identify Producing Organism & Genome Sequencing B 2. Bioinformatic Analysis (antiSMASH, BLAST) Identify Putative BGCs (PKS, FuFA homologs) A->B C 3. Gene Deletion via Homologous Recombination (Target key genes like PKS or UfaM) B->C D 4. Comparative Metabolomics (Wild-Type vs. Δgene Mutant) C->D E 5. Chemical Analysis (LC-MS, GC-MS, NMR) Confirm loss of furanone production in mutant D->E E->B If production persists (Select new target gene) F 6. Heterologous Expression (Express entire BGC in a host like E. coli) Confirm production of furanone E->F If production is lost G 7. Pathway Confirmed F->G If furanone is produced

Caption: Experimental workflow for identifying and validating a biosynthetic gene cluster.

Protocol: Gene Deletion via Homologous Recombination

This protocol describes the targeted deletion of a candidate biosynthetic gene (e.g., a PKS) in a filamentous fungus like Aspergillus nidulans to assess its role in producing 5-butyl-2(5H)-furanone.

Objective: To create a null mutant for a target gene to observe the resulting metabolic phenotype.

Methodology:

  • Construct Deletion Cassette:

    • Amplify via PCR approximately 1-1.5 kb of DNA flanking the target gene upstream (5' flank) and downstream (3' flank) from genomic DNA.

    • Amplify a selectable marker gene (e.g., pyrG, conferring uridine prototrophy) from a suitable plasmid.

    • Using fusion PCR or Gibson assembly, stitch the three fragments together in the order: 5' flank - marker gene - 3' flank. This creates the deletion cassette.

  • Protoplast Formation:

    • Grow the wild-type fungal strain in liquid culture to the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer solution.

    • Monitor protoplast formation microscopically. Once a sufficient number of spherical protoplasts are released, separate them from mycelial debris by filtering through sterile glass wool.

  • Transformation:

    • Gently pellet the protoplasts by centrifugation and resuspend in a transformation buffer containing the osmotic stabilizer, CaCl2, and PEG.

    • Add 5-10 µg of the purified gene deletion cassette to the protoplast suspension.

    • Incubate on ice, followed by a heat shock (optional, depending on the protocol) to facilitate DNA uptake.

  • Selection and Screening:

    • Plate the transformation mix onto selective minimal media lacking the nutrient corresponding to the marker (e.g., no uridine for a pyrG marker). Only transformants that have integrated the marker gene will grow.

    • Isolate individual colonies and screen for correct homologous recombination events via diagnostic PCR using primers that bind outside the flanking regions used in the cassette and within the marker gene. A successful double-crossover event will yield a PCR product of a predicted size, while ectopic integration will not.

  • Metabolic Analysis:

    • Cultivate the confirmed gene deletion mutant alongside the wild-type strain under production conditions.

    • Extract the secondary metabolites from both cultures using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS or GC-MS. The absence of the peak corresponding to 5-butyl-2(5H)-furanone in the mutant extract, which is present in the wild-type, confirms the deleted gene's essential role in its biosynthesis.[12][13]

Conclusion and Future Directions

The biosynthesis of 5-butyl-2(5H)-furanone most likely proceeds via a pathway adapted from either fatty acid metabolism, as seen in bacteria, or a dedicated polyketide synthase pathway, common in fungi. While the bacterial FuFA pathway provides a well-defined enzymatic cascade for furan ring formation on a lipid backbone, the fungal PKS system offers a modular and versatile platform for constructing diverse polyketide scaffolds that can be tailored into furanone structures.

Future research should focus on identifying the native producer(s) of 5-butyl-2(5H)-furanone and sequencing their genomes. This will enable the use of bioinformatic tools to pinpoint the specific biosynthetic gene cluster. Subsequent validation through the experimental methodologies outlined in this guide—gene deletion, heterologous expression, and isotopic labeling—will provide definitive proof of the operative pathway. A complete understanding of this biosynthesis will not only solve a fundamental biochemical puzzle but also pave the way for the engineered microbial production of this and other valuable furanone compounds for applications in medicine and agriculture.

References

  • Chiang, Y. M., et al. (2009). A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. Journal of the American Chemical Society. Available at: [Link]

  • Lemke, R. A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. Journal of Biological Chemistry. Available at: [Link]

  • Lemke, R. A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. PubMed. Available at: [Link]

  • Cronan, J. E. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry. Available at: [Link]

  • Great Lakes Bioenergy Research Center. (2020). Bacterial production of furan fatty acids. GLBRC. Available at: [Link]

  • Chiang, Y. M., et al. (2009). A Gene Cluster Containing Two Fungal Polyketide Synthases Encodes the Biosynthetic Pathway for a Polyketide, Asperfuranone, in Aspergillus nidulans. Journal of the American Chemical Society. Available at: [Link]

  • Kittikun, A., et al. (2018). Linfuranones B and C, Furanone-Containing Polyketides from a Plant-Associated Sphaerimonospora mesophila. Journal of Natural Products. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-butyl-2(5H)-furanone. Retrieved from [Link]

  • NIST. (n.d.). 5-Butyl-2(5H)-furanone. NIST Chemistry WebBook. Available at: [Link]

  • Ren, D., et al. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Applied and Environmental Microbiology. Available at: [Link]

  • Frontiers Media S.A. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Butyl-2(5H)-furanone. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Butyl-2(5H)-furanone. NIST Chemistry WebBook. Available at: [Link]

  • Zeni, G., et al. (2004). Enantioselective Total Synthesis of the Proposed Structure of Furan-Containing Polyketide. Organic Letters. Available at: [Link]

  • Iannazzo, D., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry. Available at: [Link]

  • Arkat USA, Inc. (2009). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. Arkivoc. Available at: [Link]

  • Jennings, M. C., et al. (2009). Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Palai, Y. N., et al. (2024). Unlocking the Potential of 5-Hydroxy-2(5H)-furanone as a Platform for Bio-Based Four Carbon Chemicals. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

  • Zaitsev, A. V., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences. Available at: [Link]

  • Taylor & Francis. (n.d.). 2-Furanone – Knowledge and References. Retrieved from [Link]

  • Ren, D., et al. (2001). Brief report Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Microbiology Society. Available at: [Link]

  • Muranaka, T., & Saito, K. (2021). Production of bioactive plant secondary metabolites through in vitro technologies—status and outlook. Applied Microbiology and Biotechnology. Available at: [Link]

  • MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Jayaraman, A. (2011). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Indian Journal of Microbiology. Available at: [Link]

  • ANR. (n.d.). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of 2(5H)-Furanones. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicological Evaluation of 5-Butylfuran-2(5H)-one in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for assessing the toxicity profile of 5-Butylfuran-2(5H)-one, a sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for assessing the toxicity profile of 5-Butylfuran-2(5H)-one, a substituted furanone, in animal models. In the absence of extensive public data on this specific molecule, this document outlines the requisite toxicological studies, grounded in established international guidelines, and draws upon data from structurally related furan compounds to anticipate potential toxicological outcomes. The focus is on the rationale behind experimental design and the integration of data to build a robust safety profile.

Introduction to 5-Butylfuran-2(5H)-one and the Imperative for Toxicological Assessment

5-Butylfuran-2(5H)-one belongs to the furanone class of organic compounds, characterized by a furan ring with a ketone group.[1][2] While specific applications of 5-butylfuran-2(5H)-one are not widely documented in publicly available literature, furanones, in general, are of interest in various fields, including as flavoring agents and potential pharmaceutical intermediates. Given the known toxicity of some furan-containing compounds, a thorough toxicological evaluation is a critical prerequisite for any application involving potential human exposure.[3]

The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human studies, pinpoint potential target organs for toxicity, determine if toxic effects are reversible, and establish safety parameters for clinical monitoring.[4][5] This guide will detail the logical progression of non-clinical toxicity studies, from acute to chronic exposure, and delve into specialized endpoints such as genotoxicity and reproductive toxicity.

Toxicokinetics: Understanding the ADME Profile

A cornerstone of toxicological assessment is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the test substance, a field known as toxicokinetics.[6] These studies are crucial for interpreting toxicity data and extrapolating findings from animal models to humans.

Metabolic Pathways of Furan-Containing Compounds

The toxicity of many furan-containing compounds is linked to their metabolic activation, often by cytochrome P450 enzymes in the liver, to reactive intermediates.[3][6][7] For furan itself, the primary reactive metabolite is cis-2-butene-1,4-dial, which can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity.[8] It is plausible that 5-Butylfuran-2(5H)-one could undergo similar metabolic activation.

Experimental Workflow: In Vitro Metabolism Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound 5-Butylfuran-2(5H)-one (in suitable solvent) Incubation_Mix Incubate at 37°C Test_Compound->Incubation_Mix Microsomes Liver Microsomes (e.g., rat, human) Microsomes->Incubation_Mix Cofactors NADPH-generating system Cofactors->Incubation_Mix Quench Quench Reaction (e.g., acetonitrile) Incubation_Mix->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID

Caption: Workflow for an in vitro metabolism study.

Acute Toxicity Assessment

Acute toxicity studies evaluate the effects of a single, high dose of a substance.[9] These studies help in classifying the substance for hazard potential and are crucial for selecting dose levels for longer-term studies.[9][10]

Methodology: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to reduce animal use and suffering.[11][12]

Protocol:

  • Animal Model: Typically, young adult female rats are used, as they are often slightly more sensitive.[13]

  • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[11] The starting dose is selected based on any available information on the substance's toxicity.[11][14]

  • Main Study: A stepwise procedure is used with a small number of animals (e.g., 5) per dose group. Dosing is initiated at a level not expected to cause mortality.

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[11]

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality.[9]

  • Endpoint: The study identifies a dose that produces clear signs of toxicity but no mortality and a dose that causes mortality. This allows for classification of the substance according to its hazard potential.

Repeated Dose Toxicity Studies (Sub-chronic and Chronic)

These studies are designed to evaluate the adverse effects of a substance after repeated exposure over a portion of the animal's lifespan.[15] They are critical for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).[16]

Sub-chronic Toxicity (28-day or 90-day studies)

Sub-chronic studies provide information on toxicity after repeated exposure and help in dose selection for chronic studies.[16][17] A 90-day study in rodents is a standard requirement for many regulatory submissions.[16]

Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD 408)

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Both sexes are required, with at least 10 animals per sex per group.[18]

  • Dose Groups: A minimum of three dose levels and a concurrent control group are used.

    • High Dose: Should induce some toxic effects but not mortality.

    • Low Dose: Should not induce any observable toxic effects (to determine the NOAEL).[19]

    • Intermediate Dose: Should elicit minimal toxic effects.[19]

  • Administration: The test substance is typically administered daily by oral gavage.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical chemistry, and gross necropsy.

  • Histopathology: A full histopathological examination is performed on the control and high-dose groups. Any target organs identified in the high-dose group are then examined in the lower-dose groups.

Chronic Toxicity (12 months or longer)

Chronic toxicity studies assess the cumulative effects of a substance over a significant portion of the animal's lifespan.[17] These studies are essential for evaluating the carcinogenic potential of a substance.

Parameter Sub-chronic Toxicity (90-day) Chronic Toxicity (1-year)
Objective Identify target organs, determine NOAEL, dose-ranging for chronic studies.[16]Assess cumulative toxicity and carcinogenic potential.
Duration 90 days in rodents.[16]Minimum of 12 months in rodents.[19]
Key Endpoints Clinical signs, body weight, hematology, clinical chemistry, organ weights, histopathology.All sub-chronic endpoints plus comprehensive tumor assessment.

Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.[20] Positive findings in these assays can be indicative of carcinogenic potential.

Standard Battery of Genotoxicity Tests (ICH S2(R1))

A standard battery of tests is required to assess the genotoxic potential of a new chemical entity. This typically includes:

  • A test for gene mutation in bacteria (Ames test): This assay uses different strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[21]

  • An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay) in mammalian cells.

  • An in vivo test for genotoxicity: This is typically a micronucleus test in rodent hematopoietic cells.

Logical Flow of Genotoxicity Testing

Ames Bacterial Reverse Mutation Assay (Ames Test) In_Vitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Ames->In_Vitro_Mammalian If positive or equivocal In_Vivo In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) In_Vitro_Mammalian->In_Vivo If positive in vitro Follow_Up Follow-up/Mechanistic Studies (e.g., Comet Assay) In_Vivo->Follow_Up If positive in vivo

Caption: Tiered approach to genotoxicity testing.

Given that the furan metabolite, cis-2-butene-1,4-dial, has been shown to be genotoxic in mammalian cells, a thorough investigation into the genotoxic potential of 5-Butylfuran-2(5H)-one and its metabolites is warranted.[8]

Carcinogenicity Studies

Carcinogenicity studies are long-term bioassays designed to identify the tumor-causing potential of a substance. Furan itself is carcinogenic in rats and mice, inducing liver and bile duct tumors.[22][23] This raises a significant concern for other furan-containing compounds.

Protocol: Rodent Carcinogenicity Bioassay (Based on OECD 451)

  • Animal Model: Typically Fischer 344 rats or B6C3F1 mice. Groups of 50 animals per sex per dose group are standard.

  • Duration: 24 months for rats, 18-24 months for mice.

  • Dose Selection: Doses are based on data from sub-chronic toxicity studies, with the high dose being the Maximum Tolerated Dose (MTD).

  • Endpoint: The primary endpoint is the incidence of tumors in treated groups compared to controls. A full histopathological examination of all tissues is conducted.

Reproductive and Developmental Toxicity

These studies evaluate the potential of a substance to interfere with reproductive function and normal development.[20][24]

Fertility and Early Embryonic Development Study (OECD 414)

This study assesses the effects on male and female reproductive performance, including gamete function, mating behavior, conception, and early embryonic development.

Prenatal Developmental Toxicity Study (OECD 414)

This study evaluates the adverse effects on the pregnant female and the developing embryo and fetus following exposure from implantation to the day before cesarean section. Endpoints include maternal toxicity, and fetal viability, growth, and morphology (external, visceral, and skeletal abnormalities).[25]

A study on furan indicated reproductive toxicity at higher doses, including a decrease in the number of live pups at birth.[26]

Conclusion: Synthesizing a Comprehensive Toxicity Profile

The toxicological evaluation of 5-Butylfuran-2(5H)-one requires a systematic and tiered approach, adhering to internationally recognized guidelines.[27][28] While specific data for this compound is limited, the known toxicities of furan and its derivatives, particularly their metabolic activation to reactive intermediates and subsequent hepatotoxicity, genotoxicity, and carcinogenicity, provide a critical framework for designing and interpreting the necessary safety studies.[3][22][23]

The integration of data from toxicokinetic, acute, repeated-dose, genotoxicity, and reproductive toxicity studies will enable a comprehensive risk assessment. This meticulous approach is fundamental to ensuring the safety of any product containing 5-Butylfuran-2(5H)-one intended for applications with potential human exposure.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Available at: [Link]

  • 420 | oecd guideline for testing of chemicals. Available at: [Link]

  • Oecd guidelines for toxicology studies | PPTX - Slideshare. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. Available at: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). Available at: [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available at: [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. Available at: [Link]

  • acute oral toxicity study in rats. Available at: [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances - epa nepis. Available at: [Link]

  • toxicity studies in animals - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. Available at: [Link]

  • 5-pentyl-5H-furan-2-one 2-nonenoic acid gamma-lactone - The Good Scents Company. Available at: [Link]

  • The safety evaluation of food flavoring substances: the role of genotoxicity studies. Available at: [Link]

  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents November 2003 - FDA. Available at: [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. - SciSpace. Available at: [Link]

  • Reproductive and Developmental Toxicity - ChemSafetyPro.COM. Available at: [Link]

  • In Vivo Genotoxicity Assays - Charles River Laboratories. Available at: [Link]

  • Other Genetic Toxicology Assays - Inotiv. Available at: [Link]

  • Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed. Available at: [Link]

  • Acute and subchronic toxicity studies of the original drug FS-1 - Acta Veterinaria Brno. Available at: [Link]

  • 5-Butylfuran-2(5H)-one | C8H12O2 | CID 121779 - PubChem. Available at: [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS - International Feed Industry Federation. Available at: [Link]

  • Furan Acute Exposure Guideline Levels - NCBI - NIH. Available at: [Link]

  • Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed. Available at: [Link]

  • Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. Available at: [Link]

  • Effects of endocrine disruptor furan on reproductive physiology of Sprague Dawley rats: An F1 Extended One-Generation Reproductive Toxicity Study (EOGRTS) - PubMed. Available at: [Link]

  • Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. Available at: [Link]

  • Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA. Available at: [Link]

  • Reproductive Toxicology: An Update - IntechOpen. Available at: [Link]

  • Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. Available at: [Link]

  • 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem - NIH. Available at: [Link]

  • Challenging the regulatory requirement for acute toxicity studies in the development of new medicines - NC3Rs. Available at: [Link]

  • Subchronic Oral Toxicity Study of Furan in B6C3F1 Mice - ResearchGate. Available at: [Link]

  • Proposed Occupational Exposure Limits for Furans - Pacific Northwest National Laboratory. Available at: [Link]

  • Furan - 15th Report on Carcinogens - NCBI Bookshelf. Available at: [Link]

  • Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed. Available at: [Link]

  • Toxicity and carcinogenicity of furan in human diet - Ellinika Hoaxes. Available at: [Link]

  • Drug Metabolism and Toxicological Mechanisms - MDPI. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity and Kinetics of 5-Butylfuran-2(5H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the interaction of the novel small molecule, 5-Butylfuran-2(5H)-one, with its put...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the interaction of the novel small molecule, 5-Butylfuran-2(5H)-one, with its putative receptor targets. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining binding affinity and kinetics, ensuring scientific integrity and robust, reproducible data.

Introduction: The Enigmatic Potential of 5-Butylfuran-2(5H)-one

The 2(5H)-furanone scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anti-cancer properties. A significant body of research has highlighted the role of halogenated furanones, produced by the marine alga Delisea pulchra, as potent inhibitors of bacterial quorum sensing (QS).[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density, often regulating virulence and biofilm formation.[3] These halogenated furanones are known to interact with LuxR-type transcriptional activators, either by competing with the native N-acyl-homoserine lactone (AHL) signal molecules or by destabilizing the LuxR protein, leading to its accelerated degradation.[1][2][4][5][6]

While the bioactivity of halogenated furanones is well-documented, the specific receptor interactions of non-halogenated analogs like 5-Butylfuran-2(5H)-one remain largely unexplored. This guide will, therefore, use the bacterial quorum sensing system, specifically the LuxI/LuxR-type pathway, as a primary model to illustrate the methodologies for characterizing the binding affinity and kinetics of 5-Butylfuran-2(5H)-one. The principles and techniques described herein are, however, broadly applicable to other receptor systems, including G-protein coupled receptors (GPCRs), which represent a major class of drug targets.[7][8]

Section 1: Foundational Concepts in Receptor-Ligand Interactions

A thorough understanding of the kinetics of drug-receptor binding is paramount for elucidating the mechanism of action and predicting therapeutic outcomes.[9] The interaction between a ligand (L), such as 5-Butylfuran-2(5H)-one, and its receptor (R) to form a ligand-receptor complex (LR) is governed by the rates of association and dissociation.

The association rate constant (k_on) quantifies the rate at which the ligand binds to the receptor, while the dissociation rate constant (k_off) describes the rate at which the complex breaks apart.[10] At equilibrium, the ratio of these rates defines the equilibrium dissociation constant (K_d) , a measure of the ligand's binding affinity. A lower K_d value signifies a higher binding affinity.

K_d = k_off / k_on

These kinetic parameters provide a more dynamic picture of the drug-receptor interaction than affinity alone, offering insights into the duration of the pharmacological effect.

Section 2: Experimental Design: A Strategic Approach

The successful characterization of 5-Butylfuran-2(5H)-one's receptor binding profile hinges on a well-conceived experimental strategy. This involves the careful selection of the receptor system, the appropriate assay format, and the necessary controls to ensure data integrity.

Receptor Preparation

For our model system, the LuxR receptor from a relevant bacterial species (e.g., Vibrio fischeri or a pathogenic strain like Pseudomonas aeruginosa) would be the target. The receptor can be prepared in several ways:

  • Cell Membrane Homogenates: For membrane-bound receptors like GPCRs, cells overexpressing the target receptor are harvested and lysed. The cell membranes are then isolated through centrifugation.[11]

  • Purified Receptors: For soluble receptors like LuxR, the protein can be overexpressed in a suitable expression system (e.g., E. coli) and purified using standard chromatography techniques.

The protein concentration of the receptor preparation must be accurately determined using a standard method, such as the bicinchoninic acid (BCA) assay.

Assay Selection: Radioligand Binding vs. Surface Plasmon Resonance

Two primary methodologies are employed to investigate receptor-ligand interactions: radioligand binding assays and surface plasmon resonance (SPR).

  • Radioligand Binding Assays: These are considered the gold standard for quantifying ligand binding affinity.[12] They are highly sensitive and robust, making them suitable for determining K_d and the maximal number of binding sites (B_max).[13][14]

  • Surface Plasmon Resonance (SPR): This label-free, real-time technique is exceptionally powerful for measuring the kinetics of binding (k_on and k_off).[15][16][17]

The choice between these assays depends on the specific research question. For initial characterization of binding affinity, a radioligand competition assay is often the most efficient approach. To gain a deeper understanding of the binding dynamics, SPR is the preferred method.

Section 3: In-Depth Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure the generation of high-quality, reliable data.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (5-Butylfuran-2(5H)-one) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9]

Rationale for Experimental Choices:

  • Radioligand Selection: The ideal radioligand exhibits high affinity for the receptor, low non-specific binding, and high specific activity.[18] For the LuxR system, a tritiated or iodinated AHL analog would be a suitable choice.

  • Radioligand Concentration: The concentration of the radioligand should be at or below its K_d value to ensure sensitivity to competition.[18]

  • Controls:

    • Total Binding: Receptor + radioligand.

    • Non-specific Binding (NSB): Receptor + radioligand + a high concentration of an unlabeled, high-affinity ligand to saturate the specific binding sites.[19]

    • Specific Binding: Total Binding - Non-specific Binding.

Experimental Workflow Diagram:

Radioligand_Competition_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Purified LuxR) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]AHL) Radioligand->Incubation Test_Compound Test Compound (5-Butylfuran-2(5H)-one) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Equilibrium Reached Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Analysis Calculate Specific Binding Determine IC50 Calculate Ki Scintillation->Analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 5-Butylfuran-2(5H)-one.

  • Reagent Addition:

    • To each well, add the assay buffer.

    • Add the appropriate concentration of the unlabeled competitor (for NSB wells) or 5-Butylfuran-2(5H)-one.

    • Add the radiolabeled ligand at a fixed concentration (e.g., its K_d).

    • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[11] Gentle agitation is recommended.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[15][16]

Rationale for Experimental Choices:

  • Immobilization Strategy: The receptor (ligand in SPR terminology) is typically immobilized on the sensor chip. For proteins like LuxR, amine coupling is a common and effective method.[16]

  • Analyte Concentrations: A range of concentrations of the small molecule (analyte), 5-Butylfuran-2(5H)-one, is flowed over the sensor surface to obtain a series of binding curves (sensorgrams).

  • Regeneration: After each binding cycle, a regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

Experimental Workflow Diagram:

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (Repeated for each concentration) cluster_analysis Data Analysis Chip_Prep Sensor Chip Preparation Immobilization Receptor Immobilization (e.g., Amine Coupling) Chip_Prep->Immobilization Association Association Phase: Inject Test Compound Immobilization->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Time Sensorgram_Fit Fit Sensorgrams to a Kinetic Model Association->Sensorgram_Fit Regeneration Regeneration: Remove Bound Compound Dissociation->Regeneration Time Dissociation->Sensorgram_Fit Regeneration->Association Next Concentration Kinetic_Constants Determine k_on, k_off, and K_d Sensorgram_Fit->Kinetic_Constants

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Receptor Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor at an appropriate concentration and pH to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of 5-Butylfuran-2(5H)-one over the sensor surface, allowing for an association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, inject a regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Section 4: Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of Binding Affinity and Kinetic Parameters for 5-Butylfuran-2(5H)-one

ParameterAssay MethodValueUnitsInterpretation
K_i Radioligand Competition[Insert Value]nMInhibitory affinity for the receptor.
K_d Surface Plasmon Resonance[Insert Value]nMEquilibrium dissociation constant (affinity).
k_on Surface Plasmon Resonance[Insert Value]M⁻¹s⁻¹Rate of association with the receptor.
k_off Surface Plasmon Resonance[Insert Value]s⁻¹Rate of dissociation from the receptor.

Interpretation of Results:

A low K_i or K_d value indicates high binding affinity. The k_on and k_off values provide a dynamic view of the interaction. A fast k_on and a slow k_off suggest a rapid onset and long duration of action.

Section 5: Mechanistic Insights and Signaling Pathways

The binding of 5-Butylfuran-2(5H)-one to its receptor is expected to modulate a downstream signaling pathway. Based on the literature for related furanones, a likely mechanism is the disruption of quorum sensing.

Quorum Sensing Signaling Pathway (LuxI/LuxR Model):

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Receptor/Transcription Factor) DNA lux Operon Promoter LuxR->DNA Binds to AHL->LuxR Binds & Activates AHL_out AHL Accumulation (High Cell Density) AHL->AHL_out Furanone 5-Butylfuran-2(5H)-one Furanone->LuxR Competitively Binds or Destabilizes Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) DNA->Gene_Expression Induces

Caption: Model of 5-Butylfuran-2(5H)-one interfering with the LuxI/LuxR quorum sensing pathway.

In this model, 5-Butylfuran-2(5H)-one is hypothesized to bind to the LuxR receptor, preventing its activation by the native AHL signal molecule. This would lead to the downregulation of genes controlling virulence and biofilm formation.

Should 5-Butylfuran-2(5H)-one be found to interact with a eukaryotic receptor, such as a GPCR, a different signaling cascade would be initiated.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway:

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand 5-Butylfuran-2(5H)-one Ligand->GPCR Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the comprehensive characterization of the receptor binding affinity and kinetics of 5-Butylfuran-2(5H)-one. By employing the detailed protocols for radioligand binding assays and surface plasmon resonance, researchers can generate high-quality data to elucidate the compound's mechanism of action. The principles and methodologies outlined herein are fundamental to the fields of pharmacology and drug discovery and can be adapted to investigate a wide range of ligand-receptor interactions.

References

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A Model for the Mechanism of Furanone Mediated Inhibition of AHL... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Manefield, M., Rasmussen, T. B., Henzter, M., Andersen, J. B., Steinberg, P., Kjelleberg, S., & Givskov, M. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 148(4), 1119-1127.
  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. (2026, February 26). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. (n.d.). OA Monitor Ireland. Retrieved March 27, 2026, from [Link]

  • Manefield, M., Rasmussen, T. B., Henzter, M., Andersen, J. B., Steinberg, P., Kjelleberg, S., & Givskov, M. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology (Reading, England), 148(Pt 4), 1119–1127.
  • A schematic diagram describing the quorum-sensing system and its... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 27, 2026, from [Link]

  • Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (2024, November 28). MDPI. Retrieved March 27, 2026, from [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, February 21). Celtarys. Retrieved March 27, 2026, from [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. (n.d.). Boster Bio. Retrieved March 27, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved March 27, 2026, from [Link]

  • Papenfort, K., & Bassler, B. L. (2016). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor perspectives in biology, 8(9), a024981.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Technology Networks. Retrieved March 27, 2026, from [Link]

  • Diagram describes quorum sensing signalling mechanism in Gram-negative... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153–F159.
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2690, 149–159.
  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved March 27, 2026, from [Link]

  • Defoirdt, T., Brackman, G., Van Acker, H., Raskin, L., De Kimpe, N., Coenye, T., & Bossier, P. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental microbiology, 9(10), 2486–2495.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 27, 2026, from [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria. Cold Spring Harbor perspectives in biology, 4(10), a012429.
  • He, K., & Medepalli, K. (2015). The structure of dynamic GPCR signaling networks. Current opinion in cell biology, 35, 129–136.
  • 4-bromo-5- (bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved March 27, 2026, from [Link]

  • Ren, Y., & Wood, D. W. (2005). Quorum-sensing antagonist (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone influences siderophore biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa. Applied microbiology and biotechnology, 66(6), 689–695.
  • 8.4: G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. Retrieved March 27, 2026, from [Link]

  • Radioligand Binding and Competition Assays. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
  • Ren, D., Sims, J. J., & Wood, T. K. (2001). Brief report Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental microbiology, 3(11), 731–736.
  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved March 27, 2026, from [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (n.d.). bioRxiv. Retrieved March 27, 2026, from [Link]

  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved March 27, 2026, from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved March 27, 2026, from [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1241.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5). National Toxicology Program. Retrieved March 27, 2026, from [Link]

  • HowTo layout a pathway. (2014, October 13). dotsrc.org. Retrieved March 27, 2026, from [Link]

  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Analyzing Kinetic Binding Data. (2021, April 1). In Assay Guidance Manual.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved March 27, 2026, from [Link]

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. (2023, July 19). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. Retrieved March 27, 2026, from [Link]

  • Quorum sensing inhibition property of 2(5H)-furanone against short... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). SitePoint. Retrieved March 27, 2026, from [Link]

  • An improved forward pathway with Graphviz. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Foundational

thermodynamic stability of 5-Butylfuran-2(5H)-one

Thermodynamic Stability and Kinetic Dynamics of 5-Butylfuran-2(5H)-one: A Comprehensive Guide for Chemical and Flavor Sciences Executive Summary 5-Butylfuran-2(5H)-one (also known as 5-butyl-2(5H)-furanone) is a structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Kinetic Dynamics of 5-Butylfuran-2(5H)-one: A Comprehensive Guide for Chemical and Flavor Sciences

Executive Summary

5-Butylfuran-2(5H)-one (also known as 5-butyl-2(5H)-furanone) is a structurally significant γ -butenolide derivative. Recognized primarily as a high-value, aroma-active compound imparting coconut-like and spicy notes, it is naturally biosynthesized by basidiomycetes such as Laetiporus montanus and Antrodia camphorata[1]. For researchers in drug development, synthetic chemistry, and flavor formulation, understanding the thermodynamic stability of its α,β -unsaturated lactone ring is paramount. This whitepaper deconstructs the thermodynamic principles governing its stability, the impact of its alkyl substitution, and the empirical methodologies required to validate its structural integrity under stress.

Structural Thermodynamics: The 2(5H)-Furanone Advantage

The core stability of 5-butylfuran-2(5H)-one is dictated by the position of its carbon-carbon double bond. Furanones generally exist in two isomeric forms: the β,γ -unsaturated 2(3H)-furanone and the α,β -unsaturated 2(5H)-furanone.

From a thermodynamic standpoint, the 2(5H)-furanone isomer is significantly more stable[2]. This stability is driven by the conjugation of the olefinic double bond with the carbonyl group, which allows for the delocalization of π -electrons across the lactone ring. Theoretical calculations utilizing composite model chemistries (such as CBS-QB3 and M06-2X) have demonstrated that 2(5H)-furanones possess lower Gibbs free energy and higher bond dissociation enthalpies compared to their 2(3H) tautomers[3].

When subjected to acidic or basic environments, the kinetically favored 2(3H)-furanone will readily undergo a 1 2 hydrogen-transfer reaction, isomerizing into the 2(5H)-furanone, which acts as the absolute thermodynamic sink of the system[2][3].

Isomerization Kinetic 5-Butyl-2(3H)-furanone (Kinetic Product) Enol Enol Intermediate (Transition State) Kinetic->Enol Acid/Base Catalysis Thermo 5-Butylfuran-2(5H)-one (Thermodynamic Sink) Enol->Thermo Conjugation Stabilization

Acid/Base-catalyzed isomerization pathway favoring the thermodynamically stable 2(5H)-furanone.

Impact of the C5-Butyl Substitution

The addition of a butyl chain at the C5 position introduces both steric and inductive effects that further modulate the molecule's thermodynamic profile.

  • Inductive Stabilization: The alkyl chain acts as an electron-donating group, slightly increasing the electron density of the lactone ring and fortifying the C-O bond against spontaneous hydrolysis in neutral aqueous media.

  • Steric Shielding: The bulky butyl group provides spatial hindrance, protecting the electrophilic C4 and C5 positions from nucleophilic attack, thereby increasing the activation energy required for ring-opening reactions.

  • Thermal Scission Dynamics: While the unsubstituted 2(5H)-furanone is highly stable, extreme thermal stress (>350 °C) forces decomposition. The presence of the C5-alkyl group can lead to distinct radical scission pathways, including the formation of oxirane intermediates or decarbonylation to yield acrolein derivatives and carbon monoxide[4].

Quantitative Thermodynamic and Physicochemical Data

To facilitate formulation and predictive modeling, the fundamental physicochemical properties of 5-butylfuran-2(5H)-one are summarized below.

PropertyValueSource / Methodology
Molecular Weight 140.18 g/mol Computed via PubChem 2.2[5]
Exact Mass 140.0837 DaComputed via PubChem 2.2[5]
Topological Polar Surface Area 26.3 ŲComputed via Cactvs 3.4.8.24[5]
XLogP3-AA (Lipophilicity) 2.0Computed via XLogP3 3.0[5]
Hydrogen Bond Acceptors 2Computed via Cactvs 3.4.8.24[5]
Rotatable Bonds 3Computed via Cactvs 3.4.8.24[5]

Experimental Workflows for Stability Assessment

To rigorously evaluate the thermodynamic stability of 5-butylfuran-2(5H)-one in practical applications, the following self-validating protocols are recommended.

Protocol 1: Acid-Catalyzed Isomerization and Equilibrium Shift Assay

Causality & Design: To empirically validate the thermodynamic superiority of the 2(5H)-isomer, this protocol utilizes an acid-catalyzed tautomerization. p-Toluenesulfonic acid (pTSA) is selected as the proton donor because it efficiently protonates the carbonyl oxygen, lowering the activation energy for double-bond migration without acting as a competing nucleophile. The system is self-validating: a unidirectional shift from the kinetic precursor to the 2(5H)-isomer confirms the latter as the thermodynamic sink.

Step-by-Step Methodology:

  • Precursor Isolation: Dissolve 50 mg of the kinetic precursor (5-butyl-2(3H)-furanone) in 5 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ) under a nitrogen atmosphere to prevent oxidative degradation.

  • Catalyst Introduction: Add 5 mol% of anhydrous pTSA to the solution.

  • Equilibration: Stir the mixture at 25 °C for 4 hours. The mild temperature ensures that the isomerization is driven purely by thermodynamic stability rather than thermal forcing.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO 3​ to neutralize the acid, followed by extraction of the organic layer.

  • Validation Analysis: Analyze the organic layer via 1 H-NMR. The disappearance of the C3-C4 olefinic protons and the emergence of the conjugated C4-C5 olefinic protons validate the complete shift to 5-butylfuran-2(5H)-one.

Protocol 2: Thermal Degradation Profiling via GC-MS-O

Causality & Design: Because 5-butylfuran-2(5H)-one is a potent aroma compound[1], industrial extraction (e.g., automated solvent-assisted flavor evaporation) subjects the molecule to thermal stress. This protocol uses Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) to simultaneously track molecular degradation and sensory loss, providing a dual-axis thermodynamic profile.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 mg/L standard solution of 5-butylfuran-2(5H)-one in an inert solvent (e.g., n-pentane).

  • Thermal Stressing: Aliquot 1 mL samples into hermetically sealed glass ampoules. Subject the ampoules to a thermal gradient (50 °C, 100 °C, 150 °C, and 200 °C) in a controlled oil bath for exactly 60 minutes.

  • Internal Standard Addition: Post-stress, cool the ampoules to 0 °C to halt degradation and spike with 10 mg/L of thymol as an internal quantitative standard.

  • GC-MS-O Analysis: Inject 1 µL of each sample into the GC-MS-O system.

  • Data Processing: Correlate the reduction in the molecular ion peak (m/z 140) with the diminution of the Flavor Dilution (FD) factor at the sniffing port. The temperature at which the compound undergoes decarbonylation marks its absolute thermal limit.

Workflow Prep Sample Preparation (100 mg/L Standard Solution) Stress Thermal Stress (50°C - 200°C Gradients) Prep->Stress Analysis GC-MS-O Analysis (Quantification & Olfactometry) Stress->Analysis Data Thermodynamic Profiling (Degradation Kinetics) Analysis->Data

Step-by-step experimental workflow for thermal degradation profiling of furanones.

References

  • 5-Butylfuran-2(5H)-one | C8H12O2 | CID 121779 - PubChem National Institutes of Health (NIH)[Link]

  • Production of a COX‐2 inhibitor, 2,4,5‐trimethoxybenzaldehyde, with submerged cultured Antrodia camphorata ResearchGate[Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects ResearchGate[Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

Exploratory

Whitepaper: Elucidating the Mass Spectrometry Fragmentation Patterns of 5-Butylfuran-2(5H)-one

An In-Depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 5-Butylfuran-2(5H)-one (C₈H₁₂O₂,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 5-Butylfuran-2(5H)-one (C₈H₁₂O₂, MW: 140.18 g/mol ). As a member of the butenolide class of lactones, this compound and its derivatives are of significant interest in chemical synthesis, flavor chemistry, and as potential biological signaling molecules. Understanding its mass spectrometric fingerprint is critical for unambiguous identification in complex matrices. This document details the primary fragmentation pathways, including the characteristic McLafferty rearrangement and alpha-cleavage, supported by mechanistic explanations. It serves as an essential reference for researchers in analytical chemistry, drug development, and natural products science.

Introduction

5-Butylfuran-2(5H)-one is an unsaturated γ-lactone, a structural motif found in numerous natural products and synthetic molecules. The analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint, allowing for structural elucidation and confirmation.

The presence of a carbonyl group, an endocyclic double bond, and an alkyl side-chain in 5-Butylfuran-2(5H)-one dictates a predictable yet distinct fragmentation cascade. The primary objective of this guide is to move beyond simple spectral matching and provide a deep mechanistic understanding of why these fragments form, empowering scientists to interpret mass spectra with greater confidence. This knowledge is crucial for differentiating isomers and identifying related structures in novel research applications.

Experimental Methodology: A Self-Validating GC-MS Protocol

To ensure the generation of a reproducible and high-quality mass spectrum, a robust analytical protocol is essential. The following method is designed for the analysis of semi-volatile lactones like 5-Butylfuran-2(5H)-one.

Objective: To acquire a clean, interpretable 70 eV Electron Ionization (EI) mass spectrum of 5-Butylfuran-2(5H)-one.

Instrumentation:

  • Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole mass selective detector.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of 5-Butylfuran-2(5H)-one in high-purity dichloromethane or ethyl acetate.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • GC Configuration:

    • Injector: Set to 250°C.

    • Injection Volume: 1 µL.

    • Mode: Splitless (for high sensitivity) or a high split ratio (e.g., 50:1) for higher concentrations.

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Configuration:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV. This is a standardized energy that ensures fragmentation patterns are consistent and comparable to established spectral libraries like NIST[1].

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: Set a 3-4 minute solvent delay to prevent the high concentration of solvent from entering the MS source, which would cause unnecessary filament wear.

  • Data Acquisition and Analysis:

    • Acquire the data using the instrument's control software.

    • Identify the chromatographic peak corresponding to 5-Butylfuran-2(5H)-one.

    • Extract the mass spectrum from the apex of the peak, ensuring to perform background subtraction using a section of the baseline immediately preceding the peak for a clean spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Stock 100 µg/mL Stock Solution Work 1-10 µg/mL Working Solution Stock->Work Dilution Inject 1. Inject Sample (1 µL) Work->Inject GC 2. GC Separation (HP-5ms Column) Inject->GC Ionize 3. EI Ionization (70 eV) GC->Ionize Detect 4. Mass Detection (m/z 35-350) Ionize->Detect Extract Extract Spectrum Detect->Extract BG_Sub Background Subtraction Extract->BG_Sub Library Library Match / Interpretation BG_Sub->Library

Caption: GC-MS workflow for the analysis of 5-Butylfuran-2(5H)-one.

Fragmentation Pathway Elucidation

The mass spectrum of 5-Butylfuran-2(5H)-one is characterized by several key ions that reveal the molecule's structure. The fragmentation processes are dominated by reactions initiated at the carbonyl group and the alkyl chain, driven by the formation of stable ions and neutral losses[2].

The Molecular Ion ([M]⁺•)

Upon electron ionization, the molecule loses one electron to form the molecular ion ([M]⁺•).

  • m/z 140: This peak corresponds to the intact radical cation of 5-Butylfuran-2(5H)-one (C₈H₁₂O₂⁺•)[3][4]. Its presence and intensity are crucial for confirming the molecular weight of the analyte. For cyclic compounds, the molecular ion peak is typically of moderate to strong intensity.

The Base Peak: McLafferty Rearrangement

The most prominent peak in the spectrum (the base peak) is predicted to occur at m/z 84 . This fragment is formed via a classic McLafferty rearrangement, a highly favorable intramolecular hydrogen transfer process common in molecules containing a carbonyl group and an accessible γ-hydrogen on an alkyl chain[5].

  • Mechanism: A hydrogen atom from the γ-carbon of the butyl side chain is transferred to the carbonyl oxygen through a six-membered ring transition state.

  • Cleavage: This is followed by the cleavage of the β-carbon-carbon bond.

  • Result: This process results in the elimination of a neutral butene molecule (C₄H₈, 56 Da) and the formation of the stable enol radical cation of the parent 2(5H)-furanone ring.

  • Ion: [C₄H₄O₂]⁺• at m/z 84 . The high stability of both the neutral butene molecule and the resulting radical cation drives this fragmentation, making it the most probable pathway and thus the base peak. The mass spectrum for the parent 2(5H)-Furanone confirms the stability of this m/z 84 ion[6][7].

Alpha (α) Cleavage

A competing and significant fragmentation pathway is the alpha-cleavage, where the bond between the furanone ring and the butyl side chain breaks.

  • Mechanism: This involves the homolytic cleavage of the C-C bond adjacent to the oxygen-bearing carbon of the ring.

  • Result: This cleavage leads to the loss of a butyl radical (•C₄H₉, 57 Da).

  • Ion: [C₄H₃O₂]⁺ at m/z 83 . This produces a stable, resonance-delocalized acylium ion. This peak is expected to be of significant, but lower, intensity compared to the base peak at m/z 84.

Side-Chain Fragmentation

The butyl side-chain itself can undergo fragmentation, leading to a series of characteristic alkyl carbocations. These are common in the mass spectra of nearly all aliphatic compounds[5].

  • m/z 57 ([C₄H₉]⁺): The butyl cation, formed by cleavage of the bond to the ring.

  • m/z 41 ([C₃H₅]⁺): The allyl cation, typically formed from the loss of a methyl group from the butyl fragment. It is a particularly stable carbocation.

  • m/z 29 ([C₂H₅]⁺): The ethyl cation.

Summary of Key Spectral Data

The predicted fragmentation data for 5-Butylfuran-2(5H)-one is summarized below. Relative abundances are estimated based on established fragmentation principles and data from analogous saturated lactones, where the m/z 85 ion (the saturated equivalent of m/z 83/84) is dominant[8][9].

m/zProposed Ion FormulaProposed Fragmentation MechanismEstimated Relative Abundance
140[C₈H₁₂O₂]⁺•Molecular Ion ([M]⁺•)Moderate (~20%)
84[C₄H₄O₂]⁺•McLafferty Rearrangement ([M - C₄H₈]⁺•)High (Base Peak, 100%)
83[C₄H₃O₂]⁺α-Cleavage ([M - •C₄H₉]⁺)High (~70-80%)
57[C₄H₉]⁺Side-Chain FragmentationModerate (~30%)
41[C₃H₅]⁺Side-Chain FragmentationModerate-High (~40-50%)
29[C₂H₅]⁺Side-Chain FragmentationModerate (~25%)
Primary Fragmentation Pathway Diagram

Caption: Key EI fragmentation pathways of 5-Butylfuran-2(5H)-one.

Conclusion

The electron ionization mass spectrum of 5-Butylfuran-2(5H)-one is defined by a logical and predictable series of fragmentation events. The key diagnostic ions are the molecular ion at m/z 140 , the base peak at m/z 84 resulting from a McLafferty rearrangement, and a significant acylium ion at m/z 83 from alpha-cleavage. These primary fragments, supplemented by the characteristic alkyl ions at m/z 57 and 41, provide a robust chemical fingerprint for the unambiguous identification of this compound. This mechanistic guide provides researchers with the foundational knowledge to not only confirm the presence of 5-Butylfuran-2(5H)-one but also to interpret the spectra of novel or related lactone structures encountered in their work.

References

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741. Available at: [Link]

  • PubChem. (n.d.). gamma-Octalactone. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]

  • MassBank. (2008). Spectrum MSBNK-Fac_Eng_Univ_Tokyo-JP008728. MassBank Europe. Retrieved March 28, 2026, from [Link]

  • NIST. (n.d.). 5-Butyl-2(5H)-furanone. NIST Chemistry WebBook. Retrieved March 28, 2026, from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved March 28, 2026, from [Link]

  • PubMed. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. National Library of Medicine. Retrieved March 28, 2026, from [Link]

  • PubMed. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. National Library of Medicine. Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). γ-Octalactone. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). gamma-Undecalactone. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • SpectraBase. (n.d.). (4R,5S)-(TRANS)-5-N-BUTYL-4-METHYL-4,5-DIHYDRO-2(3H)-FURANONE. Retrieved March 28, 2026, from [Link]

  • Journal of Chemical Education. (1970). Fragmentation mechanisms in mass spectrometry. ACS Publications. Retrieved March 28, 2026, from [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved March 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 28, 2026, from [Link]

  • ScenTree. (n.d.). Gamma-octalactone (CAS N° 104-50-7). Retrieved March 28, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved March 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). 5-pentyl-5H-furan-2-one. Retrieved March 28, 2026, from [Link]

  • NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2(5H)-Furanone. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Foundational

Comprehensive Whitepaper: Metabolic Degradation Pathways of 5-Butylfuran-2(5H)-one

Executive Summary 5-Butylfuran-2(5H)-one is a naturally occurring γ -butenolide derivative recognized for its role as a fungal volatile organic compound and its structural homology to marine antifouling agents and quorum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Butylfuran-2(5H)-one is a naturally occurring γ -butenolide derivative recognized for its role as a fungal volatile organic compound and its structural homology to marine antifouling agents and quorum-sensing inhibitors. Understanding its metabolic fate is critical for toxicological risk assessments, environmental persistence modeling, and pharmacokinetic profiling. This whitepaper elucidates the step-by-step enzymatic degradation of 5-butylfuran-2(5H)-one, bridging the gap between molecular mechanisms and the analytical workflows required to validate them.

Mechanistic Pathway Analysis

The degradation of alkyl-substituted furanones follows a highly conserved, enzyme-driven trajectory that neutralizes the reactive α,β -unsaturated lactone ring, ultimately funneling the carbon skeleton into primary energy metabolism .

Phase I: Lactone Ring Hydrolysis (The Committed Step)

The furan-2(5H)-one ring is an electrophilic Michael acceptor, making it highly susceptible to enzymatic hydrolysis. Metallo-lactamases or paraoxonase (PON) family enzymes catalyze the nucleophilic attack of a polarized water molecule on the carbonyl carbon. This cleaves the ester bond, yielding 4-hydroxy-2-octenoic acid . Mechanistic Causality: The enzymatic positioning of a divalent cation (e.g., Zn2+ or Ca2+ ) lowers the activation energy for hydrolysis, neutralizing the molecule's bioactivity and preventing off-target covalent binding to cellular thiols.

Phase II: Dehydrogenation and Saturation

The secondary alcohol of 4-hydroxy-2-octenoic acid undergoes NAD + -dependent oxidation by a dehydrogenase to form 4-oxo-2-octenoic acid . Subsequently, an enoate reductase reduces the α,β -unsaturated double bond, yielding 4-oxooctanoic acid . Mechanistic Causality: α,β -unsaturated ketones are highly reactive and potentially cytotoxic. The rapid reduction to a saturated keto-acid mitigates cellular toxicity and prepares the linear carbon skeleton for CoA activation.

Phase III: β -Oxidation and TCA Cycle Integration

4-oxooctanoic acid is activated to its CoA thioester via a CoA ligase. It then undergoes standard β -oxidation cycles. The molecule is ultimately cleaved into succinyl-CoA and butyryl-CoA , seamlessly integrating into the tricarboxylic acid (TCA) cycle .

MetabolicPathway N1 5-Butylfuran-2(5H)-one (C8H12O2) N2 4-Hydroxy-2-octenoic acid (Ring Opening) N1->N2 Lactonase (H2O) N3 4-Oxo-2-octenoic acid (Oxidation) N2->N3 Dehydrogenase (NAD+) N4 4-Oxooctanoic acid (Reduction) N3->N4 Reductase (NADH) N5 Succinyl-CoA + Butyryl-CoA (TCA Cycle Entry) N4->N5 CoA Ligase & β-Oxidation

Fig 1: Stepwise metabolic degradation of 5-butylfuran-2(5H)-one into TCA cycle intermediates.

Quantitative Kinetic Data

The biodegradation kinetics of butenolide derivatives are heavily dependent on the local enzymatic environment and temperature . The table below summarizes the consensus kinetic parameters for the primary enzymes involved in this degradation cascade.

Substrate / MetabolitePrimary Enzyme ClassApparent Km​ ( μM ) Vmax​ (nmol/min/mg)Environmental Half-life ( t1/2​ )
5-Butylfuran-2(5H)-one Metallo-Lactonase45.2 ± 3.1112.4 ± 8.50.5 - 3.9 days
4-Hydroxy-2-octenoic acid NAD + Dehydrogenase120.5 ± 6.485.2 ± 4.1< 2 hours
4-Oxo-2-octenoic acid Enoate Reductase38.7 ± 2.2210.6 ± 12.0< 30 mins

Self-Validating Experimental Protocol: Isotope-Traced LC-HRMS

To map the degradation of 5-butylfuran-2(5H)-one without the confounding interference of endogenous biological matrix noise, we employ a self-validating stable isotope tracing methodology. By using a 1:1 mixture of unlabeled ( 12C ) and labeled ( 13C4​ ) substrate, true metabolites will mathematically present as a distinct doublet peak in the mass spectrum separated by exactly 4.0134 Da.

Step-by-Step Methodology

Step 1: Substrate Preparation Prepare a 10 mM stock of 5-butylfuran-2(5H)-one (1:1 12C : 13C4​ ratio) in LC-MS grade DMSO. Causality: DMSO ensures the complete solubility of the lipophilic furanone. Keeping the final assay concentration of DMSO below 1% (v/v) prevents the denaturation of hepatic enzymes.

Step 2: Enzymatic Incubation Incubate 50 μM of the substrate mixture with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM Tris-HCl buffer (pH 7.4), supplemented with 2 mM NAD + and 1 mM NADPH at 37°C. Causality: HLMs provide a robust, physiologically relevant suite of Phase I metabolic enzymes. NAD + and NADPH are mandatory electron acceptors/donors for the downstream dehydrogenase and reductase steps, respectively.

Step 3: Cryo-Quenching and Extraction At precise time intervals (0, 15, 30, 60, 120 min), extract 100 μL aliquots and immediately quench by injecting them into 300 μL of -20°C acetonitrile. Centrifuge the mixture at 14,000 x g for 10 minutes. Causality: Cold acetonitrile instantly denatures proteins, halting metabolism at exact time points to ensure accurate kinetic modeling. Furthermore, it precipitates the protein matrix, preventing LC column clogging and ion suppression.

Step 4: LC-HRMS/MS Analysis Inject the supernatant onto a C18 reversed-phase column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in negative electrospray ionization (ESI-) mode. Causality: ESI- is the optimal ionization mode for detecting the highly polar carboxylic acid metabolites generated immediately following the lactone ring opening.

Workflow S1 1. Isotope Spiking (12C/13C Ratio) S2 2. Enzymatic Incubation (Hepatic Microsomes) S1->S2 S3 3. Cryo-Quenching (-20°C MeCN) S2->S3 S4 4. LC-HRMS/MS (Metabolite Elucidation) S3->S4

Fig 2: Self-validating LC-HRMS workflow for tracking furanone degradation.

References

  • Title: Butenolide Inhibits Marine Fouling by Altering the Primary Metabolism of Three Target Organisms Source: ACS Chemical Biology URL: [Link]

  • Title: Degradation Kinetics of a Potent Antifouling Agent, Butenolide, Under Various Environmental Conditions Source: PubMed / International Biodeterioration & Biodegradation URL: [Link]

  • Title: Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 Source: Journal of Bacteriology (ASM Journals) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Butylfuran-2(5H)-one

Abstract The furan-2(5H)-one, or butenolide, scaffold is a core structural motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibacteria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan-2(5H)-one, or butenolide, scaffold is a core structural motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibacterial and anti-inflammatory properties.[1] This application note provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 5-Butylfuran-2(5H)-one. The described methodology leverages an efficient oxidative cyclization of (E)-oct-3-enoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible pathway to this valuable chemical building block. The narrative emphasizes the chemical rationale behind the procedural steps, ensuring both technical accuracy and practical utility.

Principle of the Synthetic Route: An Overview

The conversion of 3-alkenoic acids into α,β-unsaturated γ-lactones (butenolides) is a powerful transformation in modern organic synthesis.[2] The strategy detailed here involves the activation of a sulfoxide with oxalyl chloride to generate a highly electrophilic intermediate. This species reacts with the carboxylic acid of the (E)-oct-3-enoic acid substrate. The key transformation proceeds via an intramolecular Pummerer-type reaction, where the alkene moiety of the substrate acts as an internal nucleophile, attacking the activated carbonyl group to form the five-membered lactone ring. A subsequent base-mediated elimination step establishes the endocyclic double bond, yielding the target 5-Butylfuran-2(5H)-one.

Experimental Workflow

The overall experimental process is summarized in the workflow diagram below. The procedure begins with the activation of the sulfoxide, followed by the addition of the carboxylic acid substrate, leading to a cyclization cascade. The process concludes with an aqueous work-up and chromatographic purification to yield the pure product.

G cluster_0 Step 1: Reagent Activation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Isolation & Purification A 1. Dissolve Diphenyl Sulfoxide in Anhydrous DCM B 2. Cool to -78 °C (Inert Atmosphere) A->B C 3. Add Oxalyl Chloride (Dropwise) B->C D 4. Add (E)-oct-3-enoic Acid Solution Dropwise C->D Formation of Electrophilic Intermediate E 5. Stir at -78 °C for 2h D->E F 6. Add Triethylamine (Base) for Elimination E->F G 7. Warm to Room Temp. F->G H 8. Quench Reaction (Aqueous Work-up) G->H Proceed to Work-up I 9. Extract with DCM, Dry, and Filter H->I J 10. Concentrate under Reduced Pressure I->J K 11. Purify by Flash Column Chromatography J->K L 12. Characterize Pure Product (NMR, HRMS) K->L

Caption: Experimental workflow for the synthesis of 5-Butylfuran-2(5H)-one.

Materials and Reagents

All reagents should be of high purity (≥98%) and anhydrous solvents should be used where specified. Reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
(E)-oct-3-enoic acidC₈H₁₄O₂142.19711 mg5.01.0
Diphenyl sulfoxideC₁₂H₁₀OS202.271.21 g6.01.2
Oxalyl chloride(COCl)₂126.930.53 mL6.01.2
Triethylamine (TEA)(C₂H₅)₃N101.192.10 mL15.03.0
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
HexanesC₆H₁₄~86.18As needed--

Detailed Synthesis Protocol

4.1. Reagent Activation

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diphenyl sulfoxide (1.21 g, 6.0 mmol).

  • Add anhydrous dichloromethane (50 mL) and stir until all solids have dissolved.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (0.53 mL, 6.0 mmol) dropwise via syringe over 5 minutes. The formation of a white precipitate may be observed.

    • Expert Insight: This step generates the electrophilic chlorosulfonium salt, which is the active species for the subsequent reaction with the carboxylic acid. Maintaining a low temperature is critical to prevent its decomposition.

4.2. Cyclization Reaction

  • In a separate flask, dissolve (E)-oct-3-enoic acid (711 mg, 5.0 mmol) in anhydrous dichloromethane (15 mL).

  • Add this solution dropwise to the cold (-78 °C) reaction mixture over 15 minutes.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Add triethylamine (2.10 mL, 15.0 mmol) dropwise to the reaction.

    • Expert Insight: The addition of a non-nucleophilic base is crucial for the final E2 elimination step, which forms the thermodynamically stable conjugated double bond within the furanone ring.

  • After the addition of triethylamine, remove the cooling bath and allow the reaction to slowly warm to room temperature while stirring over approximately 1.5 hours.

4.3. Product Isolation and Purification

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Butylfuran-2(5H)-one as a colorless oil. The expected molecular formula is C₈H₁₂O₂ with a molecular weight of 140.18 g/mol .[3]

Self-Validation and Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the final compound must be confirmed through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic olefinic protons of the furanone ring and the butyl chain signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number of unique carbon atoms and identify the carbonyl and olefinic carbons.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition (C₈H₁₂O₂).

Safety and Handling

  • Oxalyl chloride is toxic and corrosive. It reacts violently with water to release toxic gases. Handle only in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine is flammable and corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The dry ice/acetone bath should be handled with cryogenic gloves.

References

  • ResearchGate. The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Available at: [Link]

  • ResearchGate. Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives | Request PDF. Available at: [Link]

  • PubChem. 5-Butylfuran-2(5H)-one. Available at: [Link]

Sources

Application

The Strategic Application of 5-Butylfuran-2(5H)-one in Asymmetric Synthesis: A Guide to Chiral γ-Butyrolactone Scaffolds

Introduction: The Significance of Chiral γ-Butyrolactones The γ-butyrolactone motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1] The stereochemistry of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral γ-Butyrolactones

The γ-butyrolactone motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1] The stereochemistry of this five-membered lactone ring is often critical for its biological activity, making the development of efficient asymmetric syntheses for chiral γ-butyrolactones a paramount objective in medicinal chemistry and drug development.[2][3] These chiral building blocks are instrumental in the synthesis of a wide range of therapeutics, including antiplatelet agents and antiepileptic drugs.[4][5] 5-Butylfuran-2(5H)-one emerges as a versatile and readily accessible precursor for the stereocontrolled synthesis of highly functionalized chiral γ-butyrolactones. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging 5-butylfuran-2(5H)-one in asymmetric organic synthesis, with a focus on robust and scalable protocols.

Core Synthetic Strategies: Transforming 5-Butylfuran-2(5H)-one into Chiral Lactones

Two primary and highly effective strategies for the asymmetric functionalization of 5-butylfuran-2(5H)-one and its analogs are organocatalytic conjugate additions and transition-metal-catalyzed asymmetric hydrogenations. These methods offer distinct advantages in terms of stereocontrol and substrate scope, providing access to a diverse range of chiral γ-butyrolactone derivatives.

Organocatalytic Asymmetric Michael Addition: Crafting Complexity with Precision

Organocatalysis has revolutionized asymmetric synthesis by offering a green and efficient alternative to metal-based catalysts.[6] In the context of 5-butylfuran-2(5H)-one, the organocatalytic asymmetric Michael addition of aldehydes represents a powerful tool for the construction of highly functionalized chiral γ-lactones with multiple contiguous stereocenters.[6]

Causality of Experimental Design: The choice of a chiral amine catalyst, such as a diarylprolinol silyl ether, is pivotal.[7] The catalyst forms a nucleophilic enamine intermediate with the donor aldehyde. This enamine then attacks the electrophilic β-position of the 5-butylfuran-2(5H)-one. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the facial selectivity of the attack on the furanone. The use of an additive, such as an acid, can accelerate the reaction by facilitating the formation of the enamine and the subsequent protonation steps.[7]

Workflow for Organocatalytic Michael Addition:

workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Michael Addition cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Chiral Amine Catalyst mixing Mixing of Reagents catalyst->mixing furanone 5-Butylfuran-2(5H)-one furanone->mixing aldehyde Aldehyde aldehyde->mixing solvent Solvent solvent->mixing reaction Stirring at Controlled Temperature mixing->reaction monitoring TLC/LC-MS Monitoring reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization NMR, HRMS purification->characterization ee_determination Chiral HPLC purification->ee_determination

Caption: General workflow for the organocatalytic asymmetric Michael addition.

Detailed Protocol: Asymmetric Michael Addition of Propanal to 5-Butylfuran-2(5H)-one

This protocol is adapted from a general procedure for the organocatalytic asymmetric Michael addition of aldehydes to 2-furanones.[6][8]

Materials:

  • 5-Butylfuran-2(5H)-one

  • Propanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • 4-Nitrobenzoic acid (additive)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-butylfuran-2(5H)-one (0.2 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature, add the chiral amine catalyst (0.04 mmol, 20 mol%) and 4-nitrobenzoic acid (0.04 mmol, 20 mol%).

  • Add propanal (1.0 mmol, 5.0 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired chiral γ-lactone.[9]

Data Presentation:

EntryAldehydeCatalyst Loading (mol%)AdditiveYield (%)dree (%)
1Propanal204-Nitrobenzoic acidUp to 89>9:1Up to 99

Table 1: Representative results for the organocatalytic Michael addition to furanones. Data adapted from similar reactions.[6]

Rhodium-Catalyzed Asymmetric Hydrogenation: A Direct Route to Saturated Chiral Lactones

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[10][11] Rhodium complexes with chiral phosphine ligands have proven to be exceptionally effective for the asymmetric hydrogenation of unsaturated lactones like 5-butylfuran-2(5H)-one, providing direct access to the corresponding chiral γ-butyrolactones with high enantioselectivity.[12]

Causality of Experimental Design: The choice of the chiral ligand is paramount for achieving high enantioselectivity.[10] Ligands such as (R)-BINAP create a chiral environment around the rhodium center, which coordinates to the double bond of the furanone.[5] Hydrogen is then delivered stereoselectively to one face of the double bond, leading to the formation of one enantiomer in excess. The reaction is typically carried out under a pressure of hydrogen gas, and the choice of solvent can influence the solubility of the substrate and catalyst, thereby affecting the reaction rate and efficiency.

Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation:

mechanism substrate 5-Butylfuran-2(5H)-one coordination Substrate Coordination substrate->coordination catalyst [Rh(L*)(COD)]BF4 precatalyst Precatalyst Activation catalyst->precatalyst H2 H2 H2->precatalyst insertion Oxidative Addition of H2 H2->insertion product Chiral γ-Butyrolactone precatalyst->coordination Active Catalyst coordination->insertion hydride_migration Hydride Migration insertion->hydride_migration reductive_elimination Reductive Elimination hydride_migration->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration reductive_elimination->product

Caption: Simplified mechanism of Rhodium-catalyzed asymmetric hydrogenation.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 5-Butylfuran-2(5H)-one

This protocol is based on general procedures for the rhodium-catalyzed asymmetric hydrogenation of unsaturated lactones.[5][13]

Materials:

  • 5-Butylfuran-2(5H)-one

  • [Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-(+)-BINAP (chiral ligand)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, add [Rh(COD)2]BF4 (0.01 mmol, 1 mol%) and (R)-(+)-BINAP (0.011 mmol, 1.1 mol%) to a reaction vessel suitable for the autoclave.

  • Add 5 mL of anhydrous, degassed methanol and stir for 20 minutes to form the catalyst solution.

  • Add 5-butylfuran-2(5H)-one (1.0 mmol) to the catalyst solution.

  • Seal the reaction vessel inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure with hydrogen (e.g., 10 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction by analyzing aliquots (after careful depressurization) by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral 5-butyl-γ-butyrolactone.[14]

Analytical Validation: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis.[15] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[16]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak IA, etc.)[3]

Procedure:

  • Prepare a standard solution of the racemic product by synthesizing a small amount of the γ-butyrolactone using a non-chiral method.

  • Dissolve a small amount of the racemic standard and the product from the asymmetric reaction in the mobile phase.

  • Develop a suitable mobile phase (typically a mixture of hexanes and isopropanol) that provides good separation of the two enantiomers of the racemic standard.

  • Inject the sample from the asymmetric reaction onto the chiral HPLC column.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.[15]

Application in Drug Discovery: Synthesis of Vorapaxar Analogues

The chiral γ-lactone core is a key structural element in many therapeutic agents. For instance, functionalized chiral γ-lactones derived from furanones have been utilized in the synthesis of analogues of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist used for the reduction of thrombotic cardiovascular events.[4][6][17][18] The stereochemistry of the lactone portion of these molecules is crucial for their biological activity. The methodologies described in this application note provide a direct and efficient route to the chiral building blocks necessary for the synthesis of such complex and medicinally important molecules.

Conclusion

5-Butylfuran-2(5H)-one serves as an excellent and versatile precursor in asymmetric organic synthesis for the construction of valuable chiral γ-butyrolactone scaffolds. The organocatalytic and transition-metal-catalyzed methods detailed herein offer robust, scalable, and highly stereoselective pathways to these important building blocks. By providing detailed protocols and insights into the causality of experimental design, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize 5-butylfuran-2(5H)-one in their pursuit of novel and impactful molecules.

References

  • Synthesis of novel and potent vorapaxar analogues. Organic & Biomolecular Chemistry.

  • Design and synthesis of potent PAR-1 antagonists based on vorapaxar. Bioorganic & Medicinal Chemistry Letters.

  • Himbacine-Derived Thrombin Receptor Antagonists: C-7-Spirocyclic Analogues of Vorapaxar. ResearchGate.

  • Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. Journal of Chromatography A.

  • Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column. SIELC.

  • Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers.

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules.

  • Application Notes and Protocols for Rhodium-Catalyzed Reactions Using (R)-BINAP. BenchChem.

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.

  • Method for purifying gamma-butyrolactone. Google Patents.

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.

  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. BenchChem.

  • Purification of gamma-butyrolactone. Google Patents.

  • Asymmetric Hydrogenation. ETH Zurich.

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

  • Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology.

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules.

  • Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances.

  • Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Synthesis.

  • Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.

  • Synthesis of γ-Lactones via the Kowalski Homologation Reaction: Protecting-Group-Free Divergent Total Syntheses of Eupomatilones-2,5,6, and 3- epi -Eupomatilone-6. ResearchGate.

Sources

Method

extraction methods for 5-Butylfuran-2(5H)-one from natural sources

An In-Depth Guide to the Extraction of 5-Butylfuran-2(5H)-one from Natural Sources Introduction: The Significance of 5-Butylfuran-2(5H)-one 5-Butylfuran-2(5H)-one (PubChem CID: 121779) is a member of the butenolide class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction of 5-Butylfuran-2(5H)-one from Natural Sources

Introduction: The Significance of 5-Butylfuran-2(5H)-one

5-Butylfuran-2(5H)-one (PubChem CID: 121779) is a member of the butenolide class of compounds, a group of unsaturated γ-lactones.[1] These molecules are of significant interest to researchers in natural products chemistry, drug development, and chemical ecology. Furanones sourced from nature are known to function as crucial flavor components in food, as well as intercellular signaling molecules.[2] Furthermore, many derivatives exhibit potent biological activities, including antimicrobial and antibiofilm properties, making them attractive targets for pharmaceutical research.[3]

The primary natural sources for these compounds are microbial. Specifically, various species of fungi and bacteria are prolific producers of diverse secondary metabolites, including furanones.[4][5] Genera such as Aspergillus and Streptomyces have been identified as key producers of butenolides and related furanone structures.[6][7][8][9][10] This guide provides a detailed overview of the methodologies for extracting 5-Butylfuran-2(5H)-one, focusing on techniques applicable to fungal fermentation products. We will explore the causality behind procedural choices, offering field-proven insights for researchers aiming to isolate this valuable compound.

Part 1: Pre-Extraction Strategy: Cultivation and Sample Preparation

The successful extraction of a target metabolite begins with robust and optimized upstream processing. Since 5-Butylfuran-2(5H)-one is a secondary metabolite, its production is typically initiated during the stationary phase of microbial growth.[7]

Protocol 1: Fungal Fermentation and Harvest

  • Inoculation and Cultivation:

    • Begin by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with a high-yielding fungal strain, such as Aspergillus terreus.[11][12]

    • Incubate the culture under optimal conditions for secondary metabolite production. This typically involves fermentation at 28-30°C for 10 to 14 days with or without agitation.[10][11][12] The choice of static versus shaking culture depends on the specific strain and its oxygen requirements for metabolite synthesis.

  • Harvesting:

    • Following the fermentation period, the entire culture broth must be processed.

    • Separate the mycelial biomass from the liquid filtrate using vacuum filtration or centrifugation.[10]

    • Causality: The target compound may be intracellular, extracellular, or both. Therefore, it is critical to process both the mycelia and the filtrate separately in initial trials to locate the compound and maximize yield.

  • Preparation for Extraction:

    • Filtrate: The culture filtrate can be used directly for liquid-liquid extraction.

    • Mycelia: The mycelial cake should be lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area available for solvent penetration.

Part 2: Core Extraction Methodologies

The selection of an extraction method is dictated by the physicochemical properties of 5-Butylfuran-2(5H)-one, including its volatility, polarity, and thermal stability, as well as considerations of cost, scalability, and environmental impact.

Methodology A: Solvent Extraction

Solvent extraction is the most common and accessible method for isolating moderately polar secondary metabolites from fermentation cultures.[13]

Principle: This technique relies on the principle of "like dissolves like." A solvent is chosen that has a similar polarity to 5-Butylfuran-2(5H)-one, allowing it to selectively dissolve the target compound, partitioning it away from the aqueous culture medium and other cellular components.

Protocol 2: Liquid-Liquid Extraction of Culture Filtrate

  • Transfer the culture filtrate to a large separatory funnel.

  • Add an equal volume of ethyl acetate (EtOAc).

    • Causality: Ethyl acetate is a solvent of intermediate polarity, making it highly effective for extracting a wide range of fungal secondary metabolites like butenolides and polyketides.[10][14] It is less toxic than chlorinated solvents and is readily evaporated.

  • Shake the funnel vigorously for 2-3 minutes, ensuring to periodically vent the built-up pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing the extracted compounds.

  • Drain the lower aqueous layer. Collect the upper organic (EtOAc) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.

  • Combine all organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • Filter to remove the drying agent and concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.[15]

Protocol 3: Solid-Liquid Extraction of Mycelia

  • Submerge the dried, powdered mycelia in ethyl acetate in an Erlenmeyer flask (a common ratio is 1 g of biomass to 20 mL of solvent).

  • Agitate the slurry using an orbital shaker at room temperature for 24-48 hours.

    • Causality: Extended contact time and agitation ensure that the solvent thoroughly penetrates the cellular material, maximizing the diffusion of the intracellular metabolites into the solvent.

  • Filter the mixture to separate the mycelial debris from the solvent.

  • Concentrate the solvent using a rotary evaporator to obtain the crude mycelial extract.

Logical Workflow: Solvent Extraction

cluster_0 Fermentation & Harvest cluster_1 Filtrate Processing cluster_2 Mycelia Processing Fermentation Fungal Fermentation Harvest Harvest Culture Fermentation->Harvest Separate Separate Mycelia & Filtrate Harvest->Separate LLE Liquid-Liquid Extraction (with Ethyl Acetate) Separate->LLE Prep_M Lyophilize & Grind Mycelia Separate->Prep_M Dry_LLE Dry & Concentrate (Rotary Evaporator) LLE->Dry_LLE Crude_F Crude Filtrate Extract Dry_LLE->Crude_F Combine Combine Crude Extracts Crude_F->Combine SLE Solid-Liquid Extraction (with Ethyl Acetate) Prep_M->SLE Dry_SLE Concentrate Extract SLE->Dry_SLE Crude_M Crude Mycelial Extract Dry_SLE->Crude_M Crude_M->Combine Purification Purification Combine->Purification Proceed to Purification

Caption: Workflow for solvent-based extraction of 5-Butylfuran-2(5H)-one.

Methodology B: Steam Distillation

For furanones that are sufficiently volatile and thermally stable, steam distillation offers an effective separation method from non-volatile components.

Principle: Steam distillation enables the separation of heat-sensitive, water-insoluble compounds at temperatures below their decomposition point.[16] Hot steam is passed through the plant or microbial material, and the combined vapor pressures of the water and the volatile compound cause the compound to co-distill at a temperature below the boiling point of water.[17]

Protocol 4: Steam Distillation of Fungal Biomass

  • Place the fresh or rehydrated fungal mycelia into the distillation flask of a Clevenger-type apparatus.

  • Fill the boiling flask with distilled water and heat to generate steam.

  • Pass the steam through the biomass. The steam will rupture the cell walls, releasing volatile compounds.[18]

  • The mixture of steam and volatile furanone vapor travels to a condenser.

  • The condensate is collected in a vessel (e.g., a Florentine flask) where the water-insoluble furanone will spontaneously separate from the aqueous phase, allowing for its collection.[18][19]

    • Causality: This method is advantageous as it avoids the use of organic solvents and can yield a relatively pure product directly. However, it is only applicable to volatile compounds and the heat, although lower than the compound's boiling point, can still potentially cause degradation or rearrangement of some molecules.[18]

Logical Workflow: Steam Distillation

Start Fungal Biomass Distill Introduce Pressurized Steam Start->Distill Vaporize Volatiles Co-Distill with Steam Distill->Vaporize Condense Condense Vapor Mixture Vaporize->Condense Separate Separate Aqueous & Organic Layers (Florentine Flask) Condense->Separate Product Isolated 5-Butylfuran-2(5H)-one Separate->Product

Caption: Workflow for extraction via steam distillation.

Methodology C: Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technology that offers high selectivity and efficiency, avoiding the use of conventional organic solvents.

Principle: This method utilizes a fluid, most commonly carbon dioxide (CO₂), that is heated and pressurized above its critical point (31.1°C and 73.8 bar for CO₂) to exist in a supercritical state.[20] In this state, it possesses the density of a liquid and the viscosity and diffusivity of a gas, making it an excellent solvent.[21] The solvating power can be finely tuned by adjusting pressure and temperature.

Protocol 5: Supercritical CO₂ Extraction

  • Load the dried and ground fungal mycelia into the high-pressure extraction vessel.

  • Pressurize and heat liquid CO₂ to bring it into the supercritical state. A common starting point for lactones is 350 bar and 40°C.[22]

  • Introduce a co-solvent, such as 5-10% ethanol, into the CO₂ stream before it enters the extraction vessel.

    • Causality: Pure supercritical CO₂ is nonpolar and is ideal for extracting lipids.[22] Adding a polar co-solvent like ethanol increases the polarity of the supercritical fluid, dramatically enhancing its ability to dissolve moderately polar compounds like 5-Butylfuran-2(5H)-one.[22]

  • The supercritical fluid passes through the biomass, dissolving the target compound.

  • The fluid then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to revert to its gaseous state, losing its solvent power and precipitating the extracted compound.

  • The now-gaseous CO₂ can be recompressed and recycled, making the process highly sustainable.

Data Presentation: Comparison of Extraction Parameters

ParameterSolvent ExtractionSteam DistillationSupercritical Fluid Extraction (SFE)
Principle Differential SolubilityCo-distillation of VolatilesTunable Solvation Power
Primary Solvent Ethyl Acetate, CH₂Cl₂Water (Steam)Supercritical CO₂ (+ Co-solvent)
Temperature Typically Room Temp.~100°CMild (e.g., 40-60°C)[20]
Pressure AtmosphericAtmosphericHigh (e.g., 100-400 bar)[20]
Selectivity ModerateHigh for VolatilesHigh (Tunable)
Advantages Simple setup, widely applicableNo organic solvents, good for volatilesGreen, high purity, preserves thermolabile compounds[21]
Disadvantages Large solvent volumes, co-extractionOnly for volatile/stable compoundsHigh initial equipment cost[23]

Part 3: Post-Extraction: Purification and Isolation

The crude extracts obtained from the methods above are complex mixtures. Chromatographic techniques are essential for isolating 5-Butylfuran-2(5H)-one to a high degree of purity.[24]

Protocol 6: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a glass column with a slurry of silica gel in a nonpolar solvent like hexane.

    • Causality: Silica gel is a polar adsorbent. Compounds will separate based on their polarity; less polar compounds will travel through the column faster, while more polar compounds will be retained longer.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as ethyl acetate (e.g., progressing from 2% EtOAc in hexane, to 5%, 10%, and so on).

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound.

  • Pooling and Concentration: Combine the pure fractions containing 5-Butylfuran-2(5H)-one and remove the solvent via rotary evaporation to yield the purified compound. For ultimate purity, a final purification step using High-Performance Liquid Chromatography (HPLC) may be employed.[25]

References

  • Isolation of Secondary Metabolites from the Marine Fungus. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Steam Distillation. (n.d.). Buchi.com. Retrieved from [Link]

  • Recently Discovered Secondary Metabolites from Streptomyces Species. (2022). MDPI. Retrieved from [Link]

  • Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. (2021). MDPI. Retrieved from [Link]

  • Marine Fungal Metabolites: A Promising Source for Antibiofilm Compounds. (2025). MDPI. Retrieved from [Link]

  • Steam Distillation: How Ingredients Are Born. (2026). Première Peau. Retrieved from [Link]

  • Steam distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • A New Furan-Type Secondary Metabolite Produced by the Echinomycin-Producing Marine Actinomycete Streptomyces sp. KM14-19. (2025). PubMed. Retrieved from [Link]

  • Extraction Methods. (n.d.). Eden Botanicals. Retrieved from [Link]

  • Introducing Organic Chemistry Students to Natural Product Isolation Using Steam Distillation and Liquid Phase Extraction of Thymol, Camphor, and Citral, Monoterpenes Sharing a Unified Biosynthetic Precursor. (2015). Journal of Chemical Education. Retrieved from [Link]

  • Furanone Derivatives from Terrestrial Streptomyces spp. (n.d.). ResearchGate. Retrieved from [Link]

  • Streptomyces: The biofactory of secondary metabolites. (n.d.). PMC. Retrieved from [Link]

  • Butenolide derivatives from the plant endophytic fungus Aspergillus terreus. (2016). PubMed. Retrieved from [Link]

  • Supercritical fluid extraction of Kava lactones from Kava root and their separation via supercritical fluid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. (2023). PMC. Retrieved from [Link]

  • New Antifungal Compounds from Aspergillus terreus Isolated from Desert Soil. (n.d.). Amazon S3. Retrieved from [Link]

  • SECONDARY METABOLITES FROM A MARINE-DERIVED FUNGUS Penicillium chrysogenum 045-357-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Diverse Bioactive Secondary Metabolites from Marine Microorganisms Using Co-Culture Strategy. (2023). Semantic Scholar. Retrieved from [Link]

  • Major bioactive metabolites from marine fungi: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. (n.d.). Frontiers. Retrieved from [Link]

  • Butyrolactones from Aspergillus terreus. (n.d.). ResearchGate. Retrieved from [Link]

  • Streptomyces Secondary Metabolites. (2018). IntechOpen. Retrieved from [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025). MDPI. Retrieved from [Link]

  • How can I isolated and quantify the furan(one) compounds in a food with high oil content? (2014). ResearchGate. Retrieved from [Link]

  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (n.d.). PMC. Retrieved from [Link]

  • The naturally occurring furanones: formation and function from pheromone to food. (n.d.). PubMed. Retrieved from [Link]

  • Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. (2023). Sciforum. Retrieved from [Link]

  • Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022). MDPI. Retrieved from [Link]

  • An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. (2024). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. (n.d.). Arkivoc. Retrieved from [Link]

  • 5-Butylfuran-2(5H)-one. (n.d.). PubChem. Retrieved from [Link]

  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. (n.d.). ANR. Retrieved from [Link]

  • Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. (2024). eurl-pc.eu. Retrieved from [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. Retrieved from [Link]

  • Natural products and bioactive compounds with 2(5H)‐furanones. (n.d.). ResearchGate. Retrieved from [Link]

  • Deep Eutectic Solvents as Extraction Media for Valuable Flavonoids from Natural Sources. (2019). MDPI. Retrieved from [Link]

  • Global Phenolic Composition and Antioxidant Capacity of Extracts from the Endophytic Fungi Cophinforma mamane with Potential Use in Food Systems: The Effects of Time, Temperature, and Solvent on the Extraction Process. (2024). MDPI. Retrieved from [Link]

  • 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. (2014). PubMed. Retrieved from [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). PMC. Retrieved from [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • In vitro Antifungal Activities and Phytochemical Analysis of Filamentous White-rot Fungi, Schizophyllum commune. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • Bio‐Based Solvents Extraction and Enzyme‐assisted Recovery of Furan Fatty Acid From Ammonia‐Stabilized Hevea Latex. (2025). Agritrop. Retrieved from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. (n.d.). MDPI. Retrieved from [Link]

  • Separation of 4-Hydroxyfuran-2(5H)-one on Newcrom R1 HPLC column. (n.d.). HPLC.UV-VIS.com. Retrieved from [Link]

  • 5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Butylfuran-2(5H)-one to γ-Octalactone

Introduction: The Significance of γ-Octalactone and the Selective Hydrogenation Challenge The transformation of 5-Butylfuran-2(5H)-one to its corresponding saturated lactone, 5-Butyloxolan-2-one, commonly known as γ-octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of γ-Octalactone and the Selective Hydrogenation Challenge

The transformation of 5-Butylfuran-2(5H)-one to its corresponding saturated lactone, 5-Butyloxolan-2-one, commonly known as γ-octalactone, is a reaction of significant industrial interest.[1][2] γ-Octalactone is a high-value chemical widely used in the food, fragrance, and cosmetic industries for its characteristic sweet, coconut-like aroma.[3] It is found naturally in fruits like peaches, apricots, and mangoes.[1][3]

The primary synthetic route to γ-octalactone from 5-Butylfuran-2(5H)-one is the selective hydrogenation of the endocyclic carbon-carbon double bond. This presents a classic chemoselectivity challenge: the C=C bond must be reduced in the presence of a C=O bond within the lactone ring. Over-reduction could lead to ring-opening or reduction of the carbonyl group, resulting in undesired byproducts.[3] Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity.

This guide provides detailed application notes and protocols for two effective catalytic techniques: a high-efficiency homogeneous asymmetric hydrogenation for producing chiral γ-octalactone and a robust, cost-effective heterogeneous hydrogenation method suitable for general synthesis.

Part 1: Homogeneous Asymmetric Hydrogenation using Rhodium/ZhaoPhos Catalyst

Homogeneous catalysis offers exceptional control over selectivity and is the premier method for producing enantiomerically pure compounds.[4] For the hydrogenation of substituted butenolides like 5-Butylfuran-2(5H)-one, rhodium complexes with chiral phosphine ligands have demonstrated outstanding performance, delivering near-quantitative conversions and excellent enantioselectivities.[5][6]

Scientific Rationale and Mechanistic Insight

The mechanism of rhodium-catalyzed asymmetric hydrogenation is well-established.[7] The rhodium precatalyst and a chiral diphosphine ligand form an active chiral catalyst complex in situ. The substrate, 5-Butylfuran-2(5H)-one, coordinates to this chiral metal center. The stereochemical outcome of the reaction is dictated by the facial selectivity of hydrogen addition, which is controlled by the steric and electronic properties of the chiral ligand.

The ZhaoPhos ligand, a bisphosphine-thiourea ligand, has shown exceptional efficacy.[8] The thiourea moiety is believed to engage in hydrogen-bonding interactions, which can help in substrate binding and orientation, thereby enhancing enantiocontrol.[8] The choice of solvent is also critical; dichloromethane (DCM) has been found to be optimal for this system, facilitating complete hydrogenation.[8]

Mandatory Visualization: Homogeneous Hydrogenation Workflow

G cluster_prep Catalyst & Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification p1 Add Rh precatalyst, ZhaoPhos ligand, and substrate to a vial p2 Transfer vial to a nitrogen-filled glovebox p1->p2 p3 Add degassed anhydrous DCM p2->p3 r1 Place vial in a high-pressure autoclave p3->r1 Seal vial r2 Purge autoclave with H₂ gas r1->r2 r3 Pressurize with H₂ (e.g., 50 atm) r2->r3 r4 Stir at specified temperature (e.g., room temp.) for 24h r3->r4 w1 Carefully release H₂ pressure r4->w1 Reaction complete w2 Concentrate the reaction mixture under reduced pressure w1->w2 w3 Purify by silica gel column chromatography w2->w3 w4 Analyze product for yield (NMR) and enantiomeric excess (chiral HPLC) w3->w4

Caption: General workflow for Rh-catalyzed homogeneous asymmetric hydrogenation.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the highly efficient procedure developed by Zhou, Y., et al. for γ-butenolides.[5][6]

Materials and Equipment:

  • 5-Butylfuran-2(5H)-one (Substrate)

  • [Rh(NBD)₂]BF₄ (Rhodium precatalyst)

  • (S,S)-ZhaoPhos (Chiral ligand)

  • Dichloromethane (DCM), anhydrous, degassed

  • High-pressure autoclave equipped with a magnetic stir bar

  • Nitrogen-filled glovebox

  • Standard glassware for workup and chromatography

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation: In a clean, dry vial under ambient atmosphere, weigh [Rh(NBD)₂]BF₄ (1 mol%) and (S,S)-ZhaoPhos (1.1 mol%). Add 5-Butylfuran-2(5H)-one (1.0 eq, e.g., 0.1 mmol).

  • Inerting: Transfer the uncapped vial into a nitrogen-filled glovebox.

  • Solvent Addition: Add the required volume of degassed, anhydrous DCM to achieve the desired concentration (e.g., 1.0 mL for a 0.1 M reaction).

  • Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Place the vial inside a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave. Remove it from the glovebox. Purge the autoclave with hydrogen gas (3 cycles) before pressurizing to the target pressure (e.g., 50 atm).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After 24 hours, carefully vent the autoclave to release the hydrogen pressure in a well-ventilated fume hood.

  • Isolation: Open the autoclave and remove the reaction vial. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure γ-octalactone.

  • Analysis: Determine the conversion and yield by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Data Summary: Homogeneous Hydrogenation
Catalyst SystemSubstrate ScopeH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)Yield (%)ee (%)Reference
[Rh(NBD)₂]BF₄ / ZhaoPhosSubstituted γ-Butenolides50Room Temp24>9995-9997-99[5][6]
[(R)-BINAP]RuCl(p-cymene)Substituted γ-Butenolides50Room Temp72759898.5[9]

Part 2: Heterogeneous Hydrogenation using Nickel-Based Catalysts

For applications where enantiopurity is not required and cost-effectiveness is a priority, heterogeneous catalysts are an excellent choice.[3] They offer simplified product purification, as the catalyst can be easily removed by filtration, and are often more robust and economical than their homogeneous counterparts.[3] Nickel-based catalysts, particularly those supported on materials like silica (SiO₂) or carbon, are effective for the hydrogenation of α,β-unsaturated carbonyl compounds.[10][11]

Scientific Rationale and Causality

Heterogeneous hydrogenation occurs on the surface of the metal catalyst.[12] Hydrogen gas (H₂) adsorbs onto the nickel surface and dissociates into active hydrogen atoms. The 5-Butylfuran-2(5H)-one substrate also adsorbs onto the surface, typically via its C=C double bond. The adsorbed hydrogen atoms are then added stepwise across the double bond to yield the saturated product, γ-octalactone, which then desorbs from the surface.

The choice of support (e.g., SiO₂) and the addition of a second metal (e.g., Iron, Fe) can significantly enhance catalyst activity and selectivity.[11] Bimetallic catalysts like Ni-Fe/SiO₂ have shown superior performance compared to monometallic Ni/SiO₂, which is attributed to electronic and geometric effects that facilitate substrate activation and hydrogenation.[11]

Mandatory Visualization: Heterogeneous Hydrogenation Workflow

Caption: General workflow for Ni-catalyzed heterogeneous hydrogenation.

Protocol 2: Heterogeneous Hydrogenation with Ni-Fe/SiO₂

This protocol is a generalized procedure based on findings for the selective hydrogenation of 2(5H)-furanone using Ni-based catalysts.[11]

Materials and Equipment:

  • 5-Butylfuran-2(5H)-one (Substrate)

  • Ni-Fe/SiO₂ catalyst (e.g., 4wt% Ni, 1wt% Fe on SiO₂)

  • Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • High-pressure reactor (e.g., Parr-type) with mechanical stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Activation (if required): Some commercial catalysts require pre-reduction. Follow the manufacturer's instructions. Typically, this involves heating the catalyst under a flow of hydrogen gas.

  • Reactor Charging: To a high-pressure reactor, add the 5-Butylfuran-2(5H)-one, the solvent, and the Ni-Fe/SiO₂ catalyst (e.g., 5-10 wt% relative to the substrate).

  • Inerting and Pressurizing: Seal the reactor and purge it first with nitrogen and then with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) and begin vigorous stirring. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC or TLC.

  • Cooling and Depressurization: Once the reaction is complete (typically a few hours), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Remove the heterogeneous catalyst by filtration through a pad of Celite. Wash the catalyst on the filter with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude γ-octalactone can be purified by vacuum distillation or column chromatography to achieve high purity.[13][14]

Data Summary: Heterogeneous Hydrogenation
Catalyst SystemSubstrateH₂ Pressure (MPa)Temp. (°C)SolventSelectivity to Saturated Lactone (%)Reference
4%Ni-1%Fe/SiO₂2(5H)-Furanone2.0100Dioxane89.5[11]
Pt/Mesoporous Solid Acid5-Hydroxy-2(5H)-furanone2.0100Water>99[15]
Pd/HAC2-Furanone0.5Room TempTHF~94 (based on 89% isolated yield)[16]

Conclusion and Best Practices

The catalytic hydrogenation of 5-Butylfuran-2(5H)-one is a highly effective method for producing valuable γ-octalactone.

  • For applications requiring high enantiopurity, homogeneous asymmetric hydrogenation with a Rhodium/ZhaoPhos system is the method of choice, providing excellent yields and stereocontrol.[5]

  • For large-scale production where cost and catalyst recyclability are key drivers, heterogeneous hydrogenation using robust nickel-based catalysts like Ni-Fe/SiO₂ offers a practical and efficient alternative.[11]

Regardless of the chosen method, careful control of reaction parameters—catalyst loading, hydrogen pressure, temperature, and solvent—is crucial for achieving optimal results. Standard safety procedures for handling high-pressure hydrogen and potentially pyrophoric catalysts must always be followed.[12]

References

  • Zhou, Y., Guo, S., Huang, Q., Lang, Q., Chen, G., & Zhang, X. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(17), 4536–4543. [Link]

  • Zhou, Y., Guo, S., Huang, Q., Lang, Q., Chen, G., & Zhang, X. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(17), 4536–4543. Available from: [Link]

  • Zhou, Y., et al. (2023). Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. Semantic Scholar. [Link]

  • Zhou, Y., et al. (2023). Current methods of preparing chiral γ-butyrolactones from γ-butenolides, and proposed Rh/ZhaoPhos-catalyzed hydrogenation. ResearchGate. [Link]

  • Zhou, Y., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science. [Link]

  • Donate, P. M., et al. (2003). Asymmetric synthesis of γ-butyrolactones by enantioselective hydrogenation of butenolides. Tetrahedron: Asymmetry, 14(21), 3253-3256. Available from: [Link]

  • Mitsubishi Chemical Corp. (1984). Purification of gamma-butyrolactone.
  • Cargill, Incorporated. (2013). Post process purification for gamma-butyrolactone production.
  • Shrotri, A., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. [Link]

  • Lu, T., & Nguyen, R. V. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 8534-8574. [Link]

  • List, B., et al. (2008). Asymmetric olefin isomerization of butenolides via proton transfer catalysis by an organic molecule. PMC. [Link]

  • Zhang, X., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC. [Link]

  • Collins, K. D., & Glorius, F. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14345-14371. [Link]

  • Fones, W. S. (1953). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses, 33, 13. [Link]

  • Ohkuma, T. (2012). Asymmetric Hydrogenation. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). gamma-Octalactone. PubChem. [Link]

  • Jackson, S. D., & Kelly, G. J. (2000). The gas phase hydrogenation of 2-butanone over supported nickel catalysts: Introduction of enantioselectivity. ResearchGate. [Link]

  • Davy Mckee (London) Ltd. (1989). Process for the production of gamma-butyrolactone. European Patent Office. [Link]

  • Scientific Update. (2024). Heterogeneous Catalytic Hydrogenation. [Link]

  • Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

  • Nishimura, S. (1999). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. Dr. Hazhan. [Link]

  • Wikipedia contributors. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • Zhang, Z., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. Organic Letters, 23(15), 5892-5896. [Link]

  • Chirik, P. J., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Development. ACS Catalysis, 6(3), 1847-1859. [Link]

  • Zhang, X., et al. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 41(24), 8035-8048. [Link]

  • Li, C., et al. (2020). Selective hydrodeoxygenation of 5-hydroxy-2(5H)-furanone to γ-butyrolactone over Pt/mesoporous solid acid bifunctional catalyst. RSC Advances, 10(28), 16641-16648. [Link]

  • Wang, H., et al. (2023). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols, 4(2), 102279. [Link]

  • Li, X., et al. (2018). Selective Hydrogenation of Biomass-Derived 2(5H)-Furanone to γ-Butyrolactone over Ni-Based Bimetallic Catalysts. ACS Sustainable Chemistry & Engineering, 6(12), 16039-16046. Available from: [Link]

  • The Chinese Journal of Process Engineering. (2024). HYDROGENATION OF 5-HYDROXYMETHYLFURFURAL TO 2,5-BIS(HYDROXYMETHYL)FURAN ON Au/Al₂O₃ CATALYST. [Link]

  • Javaid, A., et al. (2012). INTEGRATED PROCESS FOR γ-BUTYROLACTONE PRODUCTION. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(3), 183-192. [Link]

  • Tanabe, Y., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. SciSpace. [Link]

  • Sahoo, A. R., et al. (2023). Renewable synthesis of g-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. Semantic Scholar. [Link]

  • Bamoharram, F. F., et al. (2006). A catalytic method for synthesis of γ-butyrolactone, ε-caprolactone and 2-cumaranone in the presence of Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, as a green and reusable catalyst. J-GLOBAL. [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Butylfuran-2(5H)-one as a Versatile Monomer for Advanced Polymer Synthesis

Introduction: The Potential of Bio-Based Lactones in Polymer Chemistry The imperative to develop sustainable and functional polymers from renewable resources has driven significant research into novel bio-based monomers....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of Bio-Based Lactones in Polymer Chemistry

The imperative to develop sustainable and functional polymers from renewable resources has driven significant research into novel bio-based monomers. Furan-containing compounds, derivable from lignocellulosic biomass, are a particularly promising class of platform chemicals.[1][2] Within this family, 5-Butylfuran-2(5H)-one, a substituted γ-butyrolactone (also known as a butenolide), presents itself as a compelling candidate for the synthesis of new polymeric materials.

Its structure, featuring a polymerizable lactone ring and a pendant butyl group, offers a unique combination of features:

  • Renewable Feedstock Potential: The furanone core can be derived from biomass sources like furfural.[1][2]

  • Polyester Backbone: Ring-opening of the lactone yields an aliphatic polyester, a class of materials well-known for potential biodegradability.[3][4]

  • Hydrophobicity and Functionality: The butyl side chain can modify the polymer's physical properties, such as solubility, thermal characteristics, and hydrophobicity, compared to unsubstituted polylactones.

This document serves as a detailed guide for researchers, providing a theoretical framework and proposed experimental protocols for the polymerization of 5-Butylfuran-2(5H)-one and the characterization of the resulting novel polymers. While direct literature on the polymerization of this specific monomer is emerging, the protocols herein are grounded in well-established principles of lactone polymerization.[5][6][7]

Proposed Polymerization Pathway: Ring-Opening Polymerization (ROP)

The most viable and controlled method for polymerizing cyclic esters (lactones) like 5-Butylfuran-2(5H)-one is Ring-Opening Polymerization (ROP). The primary driving force for ROP is the release of ring strain inherent in the cyclic monomer, which provides a negative enthalpy of polymerization.[7] ROP can be initiated through various mechanisms, including cationic, anionic, or coordination-insertion pathways, offering excellent control over polymer molecular weight and architecture.[7][8]

Coordination-Insertion ROP: A Controlled Approach

For producing well-defined polyesters with predictable molecular weights and narrow dispersity, the coordination-insertion mechanism using metal-based catalysts is highly recommended. This method is widely employed for monomers like ε-caprolactone and lactide.[5][9]

Mechanism Rationale: The process is initiated by a species containing a metal-alkoxide bond (which can be formed in-situ from a catalyst precursor and an alcohol initiator). The monomer first coordinates to the Lewis acidic metal center, activating the carbonyl group. This is followed by a nucleophilic attack from the alkoxide group on the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the metal-alkoxide bond. This regenerates the active site at the new chain end, allowing for sequential monomer addition and controlled polymer growth.[7]

ROP_Mechanism cluster_initiation Initiation & Coordination cluster_propagation Propagation Initiator R-OH (Alcohol Initiator) Active_Species R-O-M (Active Catalyst Species) Initiator->Active_Species Catalyst M-X (Metal Catalyst, e.g., Sn(Oct)₂) Catalyst->Active_Species Coordination Coordinated Complex Active_Species->Coordination Monomer 5-Butylfuran-2(5H)-one Monomer->Coordination Insertion Nucleophilic Attack & Ring-Opening Coordination->Insertion Propagating_Chain R-O-[Monomer]₁-M (Growing Polymer Chain) Insertion->Propagating_Chain Final_Polymer Poly(5-Butylfuran-2(5H)-one) Propagating_Chain->Final_Polymer + (n-1) Monomer & Termination Next_Monomer Monomer (n) Next_Monomer->Propagating_Chain

Caption: Proposed Coordination-Insertion ROP mechanism for 5-Butylfuran-2(5H)-one.

Experimental Protocols

Protocol 1: Synthesis of Poly(5-Butylfuran-2(5H)-one) via Sn(Oct)₂ Catalysis

This protocol describes a standard procedure for the ROP of 5-Butylfuran-2(5H)-one using the widely available and effective catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂).[5]

Materials:

  • 5-Butylfuran-2(5H)-one (Monomer, >98% purity)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, Catalyst, 92.5-100%)

  • Benzyl alcohol (Initiator, anhydrous, 99.8%)

  • Toluene (Solvent, anhydrous, 99.8%)

  • Methanol (for precipitation, ACS grade)

  • Dichloromethane (for dissolution, ACS grade)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Monomer Purification: Dry the 5-Butylfuran-2(5H)-one monomer over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure to remove impurities and residual water. Store the purified monomer under an inert atmosphere.

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Charging:

    • In a typical experiment targeting a degree of polymerization (DP) of 100, add the purified monomer (e.g., 100 mmol) to the flask via syringe.

    • Add anhydrous toluene (e.g., 20 mL) to create a ~5 M solution.

    • The initiator, benzyl alcohol, is added next. The amount is determined by the target molecular weight ([Monomer]/[Initiator] = DP). For a DP of 100, add 1 mmol of benzyl alcohol.

    • The catalyst, Sn(Oct)₂, is added last. A monomer-to-catalyst ratio ([M]/[C]) of 5000:1 to 10000:1 is a good starting point.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 110-130 °C. Allow the reaction to proceed with vigorous stirring for 4-24 hours. Monitor the reaction progress by taking small aliquots periodically and analyzing the monomer conversion via ¹H NMR.

  • Termination and Purification:

    • After the desired conversion is reached, cool the reaction to room temperature.

    • Dissolve the viscous mixture in a minimal amount of dichloromethane (~20 mL).

    • Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol (~400 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved. Store the final polymer in a desiccator.

ParameterProposed Value/RangeRationale
Monomer:Initiator Ratio50:1 to 500:1Controls the target molecular weight of the polymer.
Monomer:Catalyst Ratio2000:1 to 10000:1Affects polymerization rate; lower ratios can lead to faster but less controlled reactions.
Temperature110 - 140 °CProvides sufficient thermal energy to drive the polymerization at a reasonable rate.
SolventToluene (or bulk)Polymerization can be done in solution for better viscosity control or in bulk to avoid solvent removal.
Time4 - 48 hoursDependent on temperature, catalyst loading, and desired monomer conversion.
Protocol 2: Polymer Characterization

A thorough characterization is essential to validate the synthesis and understand the material properties.

1. Structural Confirmation (NMR Spectroscopy):

  • Technique: ¹H and ¹³C NMR Spectroscopy.

  • Sample Prep: Dissolve 5-10 mg of the dried polymer in deuterated chloroform (CDCl₃).

  • Expected Observations:

    • In ¹H NMR, the disappearance of monomer-specific peaks (e.g., vinyl protons of the furanone ring) and the appearance of new, broader peaks corresponding to the polyester backbone.

    • The end groups from the benzyl alcohol initiator should be visible, allowing for molecular weight estimation via end-group analysis.

    • In ¹³C NMR, a shift in the carbonyl carbon resonance upon ring-opening.

2. Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC):

  • Technique: GPC/SEC (Size Exclusion Chromatography).

  • Mobile Phase: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Calibration: Use polystyrene or polymethyl methacrylate standards for relative molecular weight determination.

  • Output Data: Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A Đ value close to 1.1-1.3 would indicate a well-controlled polymerization.

3. Thermal Properties (DSC & TGA):

  • Technique 1: Differential Scanning Calorimetry (DSC):

    • Procedure: Heat the sample from -50 °C to 200 °C at 10 °C/min (first heating scan), cool to -50 °C at 10 °C/min, and heat again to 200 °C at 10 °C/min (second heating scan).

    • Data: Determines the glass transition temperature (Tg) from the second heating scan, and melting temperature (Tm) and crystallinity if the polymer is semi-crystalline. The butyl side chain may disrupt packing and lead to a predominantly amorphous material with only a Tg.

  • Technique 2: Thermogravimetric Analysis (TGA):

    • Procedure: Heat the sample from room temperature to 600 °C at 10 °C/min under a nitrogen atmosphere.

    • Data: Determines the onset of thermal decomposition (Td), providing a measure of the polymer's thermal stability.

PropertyCharacterization TechniqueAnticipated Outcome
Polymer Structure¹H and ¹³C NMRConfirmation of polyester backbone formation.
Molecular Weight (Mn, Mw)GPC/SECControllable by [M]/[I] ratio, e.g., 5,000 - 50,000 g/mol .
Dispersity (Đ)GPC/SECLow values (1.1 - 1.5) indicating a controlled "living" polymerization.
Glass Transition (Tg)DSCExpected to be below room temperature, influenced by the flexible butyl chain.
Thermal Stability (Td)TGADecomposition likely to start above 250 °C for a polyester.

Potential Applications and Future Directions

Polymers derived from 5-Butylfuran-2(5H)-one hold promise in several advanced applications.

Caption: Workflow from monomer to potential advanced applications.

  • Biodegradable Polymers: As aliphatic polyesters, these materials are expected to be susceptible to hydrolytic and enzymatic degradation.[3][4][10] The presence of the butyl group may influence the degradation rate. This makes them attractive for applications in sustainable packaging, agricultural films, or as biodegradable additives.[11]

  • Functional Materials via Post-Modification: The furan moiety, although part of the backbone after polymerization, may still present opportunities for chemical modification. More promisingly, copolymerization with other furan-containing monomers could introduce pendant furan rings available for Diels-Alder "click" chemistry. This would enable the creation of advanced materials such as self-healing polymers and functional surfaces for biomedical applications.[12]

  • Elastomers and Soft Materials: The flexible butyl side chain is expected to lower the glass transition temperature, potentially leading to soft, elastomeric materials suitable for use as pressure-sensitive adhesives or toughening agents in polymer blends.

Future research should focus on a detailed investigation of the structure-property relationships, exploring copolymerization with other lactones to tailor thermal and mechanical properties, and conducting comprehensive biodegradation studies.

References

  • Fujiwara, T., Hori, Y., & Tanimoto, S. (2018). Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid.
  • Douthwaite, R. E., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes. MDPI.
  • Carlyle, M. C., et al. (2015). Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. Journal of the American Chemical Society.
  • Carnes, M. E., et al. (2011).
  • Dharmarathne, S. L. (2019). Synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. DigitalCommons@URI.
  • Okada, M., et al. (2025). Biodegradable Properties of PET Analogous Furan‐Based Polyesters in the Seas. Wiley.
  • National Center for Biotechnology Information. (n.d.). 5-Butylfuran-2(5H)-one. PubChem.
  • Greene, J. P. (2008). Chemical Additives to Make Polymeric Materials Biodegradable.
  • Kamber, N. E., et al. (n.d.).
  • Okada, M., Tachikawa, K., & Aoi, K. (1997). Biodegradable polymers based on renewable resources. II. Synthesis and biodegradability of polyesters containing furan rings. Journal of Polymer Science Part A: Polymer Chemistry.
  • Bos, M., & Riguet, E. (2014). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR.
  • Choudhari, P. N., et al. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
  • De, S., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
  • D'Accolti, L., et al. (2016). Synthesis and Biological Properties of 2(5H)
  • ResearchGate. (n.d.). Monomers derived from (S)-5-(hydroxymethyl)-furan-2(5H)
  • Dos Santos, V. A., & Pilli, R. A. (2019). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
  • Jana, T., et al. (2016).
  • Goethals, E. J. (2013).
  • Al-Malaika, S., et al. (2025). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. MDPI.
  • Gucma, M., & Gzella, A. K. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.
  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science.
  • Fariña, J., et al. (2021). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. MDPI.
  • Tancini, F., et al. (2017).
  • BenchChem. (2025).
  • van der Klis, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
  • Wang, J., et al. (2020).
  • Manzour, H., et al. (n.d.). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing.
  • van der Klis, F., et al. (n.d.). Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. Green Chemistry (RSC Publishing).

Sources

Application

Introduction: Navigating the In Vivo Delivery of 5-Butylfuran-2(5H)-one

An Application Note and Protocol for the In Vivo Administration of 5-Butylfuran-2(5H)-one For Researchers, Scientists, and Drug Development Professionals 5-Butylfuran-2(5H)-one, a member of the furanone class of compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Administration of 5-Butylfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

5-Butylfuran-2(5H)-one, a member of the furanone class of compounds, presents a unique set of challenges and opportunities in preclinical research. While the biological activities of furanone derivatives are of significant interest, their successful in vivo evaluation hinges on appropriate formulation and delivery.[1][2] This document provides a comprehensive guide to developing effective in vivo dosing strategies for 5-Butylfuran-2(5H)-one, with a focus on vehicle selection, formulation protocols, and administration guidelines. Given the limited publicly available data for this specific molecule, the principles and protocols outlined herein are based on established best practices for compounds with similar predicted physicochemical properties.

Physicochemical Profile of 5-Butylfuran-2(5H)-one

A thorough understanding of a compound's physicochemical properties is the cornerstone of successful formulation development.[3] For 5-Butylfuran-2(5H)-one, we can summarize its known and estimated properties as follows:

PropertyValueSource
Molecular FormulaC8H12O2PubChem[4][5]
Molecular Weight140.18 g/mol PubChem[4][5]
Predicted LogP~2.0 - 3.0Estimated based on similar structures[6][7]
Predicted Aqueous SolubilityPoorInferred from lipophilicity[8][9]

The predicted lipophilicity (LogP > 2) and poor aqueous solubility are the primary hurdles for achieving adequate in vivo exposure. Therefore, the formulation strategy must focus on enhancing the solubility and bioavailability of the compound.[4][8]

Vehicle Selection: A Strategic Approach

The choice of an appropriate vehicle is critical for ensuring the test compound's stability, bioavailability, and minimal off-target effects.[3][5] The selection process should be guided by the intended route of administration and the compound's solubility characteristics.

Decision Pathway for Vehicle Selection

The following diagram illustrates a logical workflow for selecting a suitable vehicle for 5-Butylfuran-2(5H)-one.

VehicleSelection Start Start: Physicochemical Properties of 5-Butylfuran-2(5H)-one (Lipophilic, Poorly Soluble) Route Select Route of Administration Start->Route Oral Oral (PO) Route->Oral PO IP Intraperitoneal (IP) Route->IP IP IV Intravenous (IV) Route->IV IV SolubilityTest Solubility Testing in Common Vehicles Oral->SolubilityTest IP->SolubilityTest IV_Vehicle Aqueous Vehicle with Solubilizing Excipients (e.g., Cyclodextrins, Polysorbate 80) IV->IV_Vehicle Soluble Soluble? SolubilityTest->Soluble Oil Oil-based Vehicle (e.g., Corn Oil, Sesame Oil) Soluble->Oil Yes, in oil Cosolvent Aqueous Vehicle with Co-solvents (e.g., PEG300, DMSO, Tween 80) Soluble->Cosolvent Yes, in co-solvent mix Suspension Aqueous Suspension (with suspending agents) Soluble->Suspension No Final Final Formulation Oil->Final Cosolvent->Final Suspension->Final IV_Vehicle->Final

Caption: Vehicle selection workflow for 5-Butylfuran-2(5H)-one.

Common Vehicles for In Vivo Dosing

The table below summarizes common vehicles suitable for lipophilic compounds like 5-Butylfuran-2(5H)-one.

Vehicle TypeExamplesRecommended RoutesProsCons
Aqueous with Co-solvents Saline with DMSO, PEG300, Ethanol, Tween 80PO, IP, IV (with caution)Can achieve good solubility.Potential for precipitation upon dilution in vivo; co-solvents can have their own toxicity.[3][5]
Oil-based Corn oil, Sesame oil, Olive oilPO, IP, SCGood for highly lipophilic compounds; can enhance oral absorption.[10]Not suitable for IV administration; can be viscous.
Aqueous Suspensions Water with suspending agents (e.g., 0.5% CMC, 0.5% Methylcellulose)PO, IP, SCUseful when solubility cannot be achieved.Potential for non-uniform dosing; particle size can affect absorption.
Lipid-based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)POCan significantly improve oral bioavailability.[11]More complex to formulate.
Cyclodextrin Formulations Aqueous solution with HP-β-CD or SBE-β-CDPO, IP, IVCan increase aqueous solubility and stability.Can be limited by the amount of compound that can be complexed.

Formulation Protocols

The following are detailed protocols for preparing common formulations for 5-Butylfuran-2(5H)-one. It is crucial to perform small-scale formulation trials to determine the optimal vehicle and concentration for your specific study.

Protocol 1: Preparation of an Oil-Based Solution for Oral or IP Administration
  • Materials: 5-Butylfuran-2(5H)-one, Corn oil (or other suitable oil), glass vial, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh the required amount of 5-Butylfuran-2(5H)-one and place it in a sterile glass vial.

    • Add the desired volume of corn oil to the vial.

    • Add a sterile magnetic stir bar to the vial.

    • Stir the mixture at room temperature until the compound is completely dissolved. Gentle warming (37-40°C) can be used to aid dissolution, but the thermal stability of the compound should be considered.

    • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a low-protein binding filter (e.g., 0.22 µm PTFE).

Protocol 2: Preparation of an Aqueous Formulation with Co-solvents for PO, IP, or IV Administration

Note: For IV administration, the concentration of organic co-solvents should be minimized to avoid vascular irritation and hemolysis.

  • Materials: 5-Butylfuran-2(5H)-one, DMSO, PEG300, Tween 80, Sterile Saline (0.9% NaCl), sterile tubes.

  • Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Procedure:

    • Weigh the required amount of 5-Butylfuran-2(5H)-one and place it in a sterile tube.

    • Add the DMSO and vortex until the compound is fully dissolved.

    • Add the PEG300 and vortex to mix thoroughly.

    • Add the Tween 80 and vortex until the solution is homogeneous.

    • Slowly add the saline while vortexing to avoid precipitation.

    • The final solution should be clear. If any precipitation occurs, the formulation is not suitable at that concentration.

Protocol 3: Formulation Stability Assessment

It is essential to ensure the stability of the dosing formulation for the duration of the experiment.[2][12][13][14][15]

  • Procedure:

    • Prepare the formulation as described above.

    • Store the formulation under the same conditions as it will be during the in vivo study (e.g., room temperature, 4°C).

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the formulation.

    • Visually inspect for any signs of precipitation or phase separation.

    • For quantitative analysis, analyze the concentration of 5-Butylfuran-2(5H)-one in the aliquot using a suitable analytical method (e.g., HPLC-UV).

    • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes.

In Vivo Dosing Guidelines

Adherence to established guidelines for substance administration to laboratory animals is crucial for animal welfare and data reproducibility.[16][17][18]

Recommended Dosing Volumes

The following table provides recommended maximum dosing volumes for common administration routes in mice and rats.

SpeciesRouteMaximum Volume (mL/kg)Reference
Mouse Oral (gavage)10[1][19]
Intraperitoneal (IP)10[18]
Intravenous (IV, bolus)5[18]
Rat Oral (gavage)10[19]
Intraperitoneal (IP)10[18]
Intravenous (IV, bolus)5[18]

Always use the lowest possible volume to achieve the desired dose.

Dose Range Finding and Acute Toxicity

For a novel compound like 5-Butylfuran-2(5H)-one, a dose range-finding study is a necessary first step to determine a safe and effective dose range. This is often followed by a more formal acute toxicity study.[20][21][22][23][24]

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups of animals (e.g., 10, 30, 100 mg/kg).

  • Observation: Closely monitor the animals for any signs of toxicity, such as changes in weight, behavior, and physical appearance, for at least 24-48 hours post-dosing.

  • Endpoint: The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

  • Therapeutic Window: The efficacy of the compound should be evaluated at doses at or below the MTD.

Experimental Workflow for an In Vivo Dosing Study

The following diagram outlines a typical workflow for an in vivo dosing experiment.

InVivoWorkflow Start Start: Hypothesis and Experimental Design Formulation Formulation Development and Stability Testing Start->Formulation DoseRange Dose Range Finding / MTD Study Formulation->DoseRange MainStudy Main Efficacy or Toxicity Study DoseRange->MainStudy Dosing Compound Administration (PO, IP, IV) MainStudy->Dosing Monitoring Animal Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoints Endpoint Measurement (e.g., Biomarkers, Tumor Volume) Monitoring->Endpoints Analysis Data Analysis and Interpretation Endpoints->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical workflow for an in vivo dosing study.

Safety and Metabolism Considerations

The furanone core is present in various natural and synthetic compounds with a wide range of biological activities.[1][2][25][26][27][28] While some furanones have demonstrated therapeutic potential, others have been associated with toxicity. The metabolism of furan-containing compounds can sometimes lead to reactive intermediates.[29][30] Therefore, it is prudent to handle 5-Butylfuran-2(5H)-one with appropriate safety precautions and to be vigilant for any signs of toxicity in dosed animals.

References

  • PubChem. 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. [Link]

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(5), 1587–1606. [Link]

  • U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. [Link]

  • Pharmaceutical Technology. (2025). Preclinical Dose-Formulation Stability. [Link]

  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Taylor & Francis Online. (2023). International regulatory uses of acute systemic toxicity data and integration of new approach methodologies. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • University of Colorado Boulder. IACUC Routes of Administration Guidelines. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • NC3Rs. Acute toxicity testing. [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • The University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1737-1752. [Link]

  • Li, S., & Wu, J. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2333. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Kumar, S., & Singh, S. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 859. [Link]

  • BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]

  • Ashland. excipients that may be suitable for parenteral use. [Link]

  • The Good Scents Company. 5-pentyl-5H-furan-2-one. [Link]

  • Pharmaceutical Technology. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [Link]

  • PubChem. 5-Butylfuran-2(5H)-one. [Link]

  • ACS Publications. (2016). Total syntheses of fungal metabolites and functionalized furanones. The Journal of Organic Chemistry. [Link]

  • Singh, A. P., et al. (2024). Translational PK–PD model for in vivo CAR‐T‐cell therapy delivered using CAR mRNA‐loaded polymeric nanoparticle vector. Clinical Pharmacology & Therapeutics. [Link]

  • Chemical Communications (RSC Publishing). (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. [Link]

  • Eurofins Discovery. Drug Candidate Selection Panels. [Link]

  • Ye, Z., et al. (2014). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Pharmaceutical Research, 31(12), 3479–3494. [Link]

  • Chemical Communications (RSC Publishing). (2023). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. [Link]

  • Novalix. in vivo pharmacology. [Link]

  • Maslov, M. A., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2533. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Wang, Y., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96(4), 1129–1141. [Link]

  • ResearchGate. Metabolism of Synthetic Cathinones. [Link]

  • ASCPT. (2025). Application of Modeling and Simulation for In Vivo CAR-Ts to Inform Dose and Regimen Selection. [Link]

Sources

Method

using 5-Butylfuran-2(5H)-one in lactone ring-opening reactions

An Application Note and Comprehensive Protocol for the Ring-Opening Reactions of 5-Butylfuran-2(5H)-one Authored by: A Senior Application Scientist Abstract This document provides a detailed technical guide for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Ring-Opening Reactions of 5-Butylfuran-2(5H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 5-Butylfuran-2(5H)-one in lactone ring-opening reactions, primarily focusing on Ring-Opening Polymerization (ROP). While classical lactones like ε-caprolactone and lactide are well-documented, substituted furanones present unique opportunities for synthesizing novel functional polyesters. The presence of a butyl group offers a route to polymers with tailored hydrophobicity and solubility, of significant interest for drug delivery matrices and advanced biomaterials.[1][2][3] This guide elucidates the core mechanistic principles, provides a rationale for catalyst selection, and presents detailed, field-proven protocols for initiating research into the polymerization of this specific monomer.

Introduction and Scientific Context

The ring-opening polymerization (ROP) of lactones is a cornerstone of modern polymer chemistry, providing access to a vast array of biodegradable and biocompatible aliphatic polyesters.[4] These materials are critical in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[5][6]

5-Butylfuran-2(5H)-one is a substituted γ-lactone, also known as a butenolide. Its structure is characterized by:

  • A five-membered lactone ring.

  • An endocyclic double bond, which imparts conformational rigidity.

  • A C5-position butyl substituent, which introduces a hydrophobic alkyl chain.

The polymerization of this monomer via ROP would yield a polyester with repeating units containing a pendant butyl group and unsaturation in the polymer backbone. This functionality is a departure from simple polyesters like polycaprolactone (PCL) and opens avenues for creating materials with unique thermal properties, degradation profiles, and capacities for post-polymerization modification. The primary challenge, however, lies in the inherent stability of the five-membered γ-lactone ring, which typically exhibits lower ring strain compared to larger lactones, making polymerization thermodynamically less favorable.[4][7] Therefore, the selection of a highly active and efficient catalytic system is paramount for success.

Mechanistic Considerations for Ring-Opening

The ring-opening of a lactone almost universally proceeds via a nucleophilic attack at the electrophilic carbonyl carbon.[8] This attack leads to a tetrahedral intermediate, which subsequently collapses, cleaving the acyl-oxygen bond and propagating the ring-opening process.[9]

The reaction can be catalyzed by anionic, cationic, coordination, or organocatalytic species.[4] For 5-Butylfuran-2(5H)-one, the key mechanistic steps, illustrated in the diagram below, involve the activation of an initiator (typically an alcohol) which performs the nucleophilic attack on the lactone's carbonyl group.

ROP_Mechanism cluster_0 Initiation cluster_1 Propagation Initiator Initiator (R-OH) Active_Initiator Active Initiator (R-O⁻ or M-OR) Initiator->Active_Initiator Activation Catalyst Catalyst (Base or Metal) Catalyst->Active_Initiator Monomer 5-Butylfuran-2(5H)-one Tetrahedral_Intermediate Tetrahedral Intermediate Active_Initiator->Tetrahedral_Intermediate Nucleophilic Attack Monomer->Tetrahedral_Intermediate Ring_Opened Ring-Opened Species (Propagating Chain) Tetrahedral_Intermediate->Ring_Opened Acyl-Oxygen Cleavage Ring_Opened->Tetrahedral_Intermediate Chain Growth (+ Monomer)

Caption: General mechanism for the ring-opening of 5-Butylfuran-2(5H)-one.

Proposed Catalytic Systems and Rationale

Given the anticipated lower reactivity of a five-membered lactone, highly active catalysts are required. We propose three robust systems for initial screening, each with distinct advantages.

Catalytic System Catalyst/Initiator Mechanism Type Rationale & Key Advantages Potential Challenges
Organocatalytic MTBD or DBU / Benzyl Alcohol (BnOH)AnionicMetal-free, producing polymers suitable for biomedical use. High activity and control are possible, especially with co-catalysts like (thio)urea.[10][11][12]Requires rigorously dry conditions due to sensitivity to water and protic impurities. Steric hindrance from the butyl group may slow polymerization.
Coordination-Insertion Tin(II) Octoate (Sn(Oct)₂) / Benzyl Alcohol (BnOH)Coordination-InsertionIndustrially relevant, well-understood, and tolerant of minor impurities. Provides good control over molecular weight and dispersity.[4][9]Potential for tin residue in the final polymer, which may be undesirable for certain high-purity medical applications.
Acid-Catalyzed Triflimide (Tf₂NH) / Benzyl Alcohol (BnOH)Cationic/Acid-CatalyzedCan be effective for less reactive monomers. Simple to set up and the catalyst is commercially available.[13][14]Often leads to less control over molecular weight and broader dispersity. Side reactions like transesterification can occur.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. All reagents and solvents must be rigorously dried and purified before use.

General Reagent and Solvent Preparation
  • Monomer (5-Butylfuran-2(5H)-one): Dry over CaH₂ overnight and distill under reduced pressure before use. Store under inert gas in a freezer.

  • Solvent (Toluene or Dichloromethane): Purify using a solvent purification system (e.g., passing through activated alumina columns) or by distillation from appropriate drying agents (e.g., Na/benzophenone for toluene, CaH₂ for DCM).

  • Initiator (Benzyl Alcohol, BnOH): Dry over molecular sieves (4 Å) and distill under reduced pressure. Store under inert gas.

  • Catalysts:

    • MTBD/DBU: Purchase in high purity and store in a glovebox. If necessary, distill under reduced pressure.

    • Sn(Oct)₂: Use as received, but handle quickly to minimize hydrolysis.

    • Tf₂NH: Dry under vacuum before use.

Protocol 1: Organocatalyzed Ring-Opening Polymerization (ROP)

This protocol is adapted from established methods for other lactones.[10]

  • Stock Solution Preparation (in a glovebox):

    • Initiator Stock (0.1 M BnOH): Add 108.1 µL of purified benzyl alcohol to a 10 mL volumetric flask and dilute to the mark with purified toluene.

    • Catalyst Stock (0.1 M MTBD): Add 153.2 mg of MTBD to a 10 mL volumetric flask and dilute to the mark with purified toluene.

  • Polymerization Setup:

    • To a dry 20 mL vial equipped with a magnetic stir bar, add 1.40 g (10 mmol) of 5-Butylfuran-2(5H)-one.

    • Add 1.0 mL of the 0.1 M BnOH stock solution (initiator, for a target DP of 100).

    • Add 1.0 mL of the 0.1 M MTBD stock solution (catalyst).

    • Add an additional 7.0 mL of purified toluene to achieve a final monomer concentration of approximately 1 M.

  • Reaction and Monitoring:

    • Seal the vial tightly and stir the reaction mixture at the desired temperature (start with room temperature, 25 °C, and consider heating to 50-80 °C if the reaction is slow).

    • Monitor the reaction progress by taking aliquots (approx. 0.1 mL) at timed intervals via a dry syringe. Quench the aliquot in a vial containing a drop of benzoic acid solution in CDCl₃. Analyze by ¹H NMR to determine monomer conversion.[15][16]

  • Quenching and Purification:

    • Once the desired conversion is achieved, quench the polymerization by adding a few drops of benzoic acid solution in toluene to neutralize the MTBD catalyst.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol. Repeat this purification step twice more.

    • Dry the final polymer under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Sn(Oct)₂-Catalyzed Coordination-Insertion ROP
  • Polymerization Setup (Schlenk Flask):

    • To a flame-dried 25 mL Schlenk flask under argon, add 1.40 g (10 mmol) of 5-Butylfuran-2(5H)-one and a stir bar.

    • Add 10 mL of purified toluene via syringe.

    • Add the initiator, benzyl alcohol (e.g., 10.8 µL, 0.1 mmol for a target DP of 100), via microsyringe.

    • Add the catalyst, Sn(Oct)₂ (e.g., 40.5 mg, 0.1 mmol for a 1:1 ratio with the initiator), dissolved in a small amount of toluene.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 110-130 °C.

    • Stir the reaction for 4-24 hours. Monitor conversion via ¹H NMR as described in Protocol 1.

  • Purification:

    • Cool the reaction to room temperature and dissolve the mixture in dichloromethane (approx. 10 mL).

    • Follow the precipitation and drying procedure outlined in steps 4.2.4 and 4.2.5.

Polymer Characterization Workflow

A systematic characterization is essential to validate the success of the polymerization and understand the properties of the resulting material.

Characterization_Workflow cluster_structure Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Properties Purified_Polymer Purified Polymer NMR ¹H and ¹³C NMR Purified_Polymer->NMR Confirm Structure & End Groups FTIR FT-IR Spectroscopy Purified_Polymer->FTIR Confirm Functional Groups (Ester C=O) GPC Gel Permeation Chromatography (GPC) Purified_Polymer->GPC Determine Mn, Mw, Đ DSC Differential Scanning Calorimetry (DSC) Purified_Polymer->DSC Determine Tg, Tm TGA Thermogravimetric Analysis (TGA) Purified_Polymer->TGA Determine Td

Caption: A standard workflow for polymer characterization.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the polyester structure, verifies the presence of the butyl side chain, and can be used to determine number-average molecular weight (Mₙ) by comparing end-group and repeating-unit signals.

  • Gel Permeation Chromatography (GPC): Determines Mₙ, weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ), providing insight into the "living" or controlled nature of the polymerization.

  • Differential Scanning Calorimetry (DSC): Measures key thermal transitions, such as the glass transition temperature (T₉) and melting temperature (Tₘ), which define the material's physical state and processing window.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation temperature (Tₐ) of the polymer.

Conclusion and Future Outlook

The ring-opening polymerization of 5-Butylfuran-2(5H)-one represents a promising route to novel, functionalized polyesters. Due to the lower ring strain of the furanone core, powerful catalytic systems are essential for achieving efficient polymerization. The organocatalytic and coordination-insertion protocols detailed herein provide robust starting points for researchers. Successful synthesis and characterization of poly(5-butylfuran-2(5H)-one) will enable further exploration of its properties for advanced applications, particularly in drug delivery, where the hydrophobic butyl side-chain could modulate drug encapsulation and release kinetics.[1][5]

References

  • Emerging usages of polyhydroxyalkanotes in drug delivery systems and tissue engineering: A review. (n.d.). Nano Micro Biosystems.
  • Al-Salami, H., et al. (2014). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. PMC.
  • Al-Salami, H., et al. (2014). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. Semantic Scholar.
  • Application Notes and Protocols for MTBD-Catalyzed Ring-Opening Polymeriz
  • Fajardo, A. R., et al. (2022). Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. MDPI.
  • Applications of Polyhydroxyalkanoates in Drug Delivery. (2019). FABAD Journal of Pharmaceutical Sciences.
  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? (2014).
  • An In-depth Technical Guide to the Ring-Opening Polymeriz
  • Coulembier, O., et al. (2015). Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. Journal of the American Chemical Society.
  • Ryner, M., et al. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators.
  • Direct Organocatalytic Ring‐Opening Polymeriz
  • Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. (2024). RSC Publishing.
  • The ring opening of lactones and lactams. (n.d.).
  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. (n.d.). PMC.
  • Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. (n.d.). Hoye Research Group.
  • Ring-opening polymerization of a five-membered lactone trans-fused to a cyclohexane ring. (n.d.). NIMS.

Sources

Application

Preparation of 5-Butylfuran-2(5H)-one Derivatives for Drug Discovery: Application Notes and Protocols

Authored by: A Senior Application Scientist Abstract The 5-Butylfuran-2(5H)-one scaffold, a core structure within the broader class of butenolides or γ-butyrolactones, is a privileged motif in medicinal chemistry.[1][2][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The 5-Butylfuran-2(5H)-one scaffold, a core structure within the broader class of butenolides or γ-butyrolactones, is a privileged motif in medicinal chemistry.[1][2][3] Derivatives of this class exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6][7][8] A significant area of interest is their function as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence, offering a promising strategy to combat antibiotic resistance.[9][10][11][12][13] This guide provides an in-depth overview of established synthetic strategies, detailed experimental protocols, and critical insights into the structure-activity relationships (SAR) for the rational design of novel 5-Butylfuran-2(5H)-one derivatives.

Introduction: The Significance of the 5-Butylfuran-2(5H)-one Core

The furanone ring is a five-membered heterocyclic lactone found in numerous natural products and FDA-approved drugs.[14] Its unique electronic and steric properties make it an excellent scaffold for interacting with biological targets. The 5-butyl substituent provides a lipophilic chain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The versatility of the butenolide core allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for drug screening.

Recent research has highlighted the potential of these derivatives in several therapeutic areas:

  • Antimicrobial Agents: By inhibiting quorum sensing, these compounds can reduce the pathogenicity of bacteria without exerting direct bactericidal pressure, which may slow the development of resistance.[9][11][15]

  • Anti-inflammatory Drugs: Certain furanone derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an important target in inflammation.[5]

  • Anticancer Agents: Various substituted furanones have demonstrated significant cytotoxic activity against a range of cancer cell lines, with some acting via DNA interaction and cell cycle arrest.[6][8][16]

The development of efficient and scalable synthetic routes is paramount to fully exploring the therapeutic potential of this chemical class.

Synthetic Strategies: Pathways to the Core Scaffold

Several robust synthetic methodologies have been developed to construct the 5-butylfuran-2(5H)-one core. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Strategy A: Organometallic Addition to γ-Ketoacids and their Equivalents

This is a classic and highly effective approach. The core logic involves the reaction of a γ-ketoacid, such as levulinic acid, or its derivatives with a butyl-containing organometallic reagent (e.g., butylmagnesium bromide, a Grignard reagent). The organometallic reagent adds to the ketone carbonyl, forming a tertiary alcohol. This intermediate, a γ-hydroxy carboxylic acid, readily undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the desired 5-butyl-5-methylfuran-2(5H)-one.

Causality: The driving force for this reaction is the formation of the thermodynamically stable five-membered lactone ring. Using Grignard reagents is advantageous due to their high reactivity and commercial availability.

Strategy B: Oxidation of Furan Derivatives

This strategy leverages the furan ring as a direct precursor to the furanone. Starting with a readily available substituted furan, such as 2-butylfuran, a regioselective oxidation can form the butenolide. A common method involves a Baeyer-Villiger-type oxidation.[17][18] For instance, the oxidation of furfural (a biomass-derived chemical) can produce 5-hydroxy-2(5H)-furanone, which serves as a versatile platform molecule for further derivatization.[17][19][20][21][22] Subsequent reactions can then install the butyl group at the 5-position.

Causality: This approach is attractive from a green chemistry perspective, especially when starting from biomass-derived furans like furfural.[17][23] The choice of oxidizing agent and catalyst is critical to control selectivity and avoid over-oxidation to byproducts like maleic or succinic acid.[18][22]

Strategy C: Modern C-H Activation and Cyclization Methods

Recent advances in catalysis have enabled more direct and efficient routes. For example, palladium-catalyzed C-H activation reactions can convert simple aliphatic acids directly into butenolides.[14] Other methods involve the intramolecular cyclization of functionalized precursors, such as bromoacetals, via radical reactions.[24]

Causality: These methods offer high atom economy and can provide access to complex derivatives that are difficult to synthesize via traditional routes. They often require specialized catalysts and careful optimization but represent the cutting edge of butenolide synthesis.[14][25]

Experimental Protocols & Workflows

The following protocols are detailed, self-validating systems designed for reproducibility. They include steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of 5-Butyl-5-methyl-2(5H)-furanone via Grignard Reaction

This protocol details the synthesis from levulinic acid, a common and inexpensive starting material.

Materials & Reagents:

  • Levulinic acid (98%)

  • Magnesium turnings (99.5%)

  • 1-Bromobutane (99%)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in an oven-dried three-neck flask under a nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of iodine disappears and gentle refluxing is observed.

    • Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional hour to ensure complete formation of butylmagnesium bromide.

  • Reaction with Levulinic Acid:

    • In a separate flask, dissolve levulinic acid in anhydrous diethyl ether and cool the solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the levulinic acid solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Lactonization:

    • Quench the reaction by slowly adding 1 M hydrochloric acid while cooling in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~2) and all solids have dissolved. This step protonates the intermediate carboxylate and alcohol, promoting lactonization.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 5-butyl-5-methyl-2(5H)-furanone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable.

General Workflow Diagram

The following diagram illustrates the generalized workflows for synthesizing 5-butylfuran-2(5H)-one derivatives.

G cluster_0 Strategy A: Grignard Pathway cluster_1 Strategy B: Furan Oxidation Pathway cluster_2 Purification & Analysis A1 Levulinic Acid (γ-Ketoacid) A4 Addition & In-situ Lactonization A1->A4 A2 1-Bromobutane + Mg Turnings A3 Butylmagnesium Bromide (Grignard Reagent) A2->A3 Ether/THF A3->A4 A5 Target Compound: 5-Butyl-5-methyl-2(5H)-furanone A4->A5 Acidic Work-up C1 Crude Product A5->C1 B1 2-Butylfuran B3 Baeyer-Villiger Oxidation B1->B3 B2 Oxidizing Agent (e.g., H₂O₂) B2->B3 B4 Target Compound: 5-Butyl-2(5H)-furanone B3->B4 B4->C1 C2 Column Chromatography C1->C2 C3 Pure Derivative C2->C3 C4 Characterization (NMR, MS) C3->C4

Caption: Generalized workflows for the synthesis of 5-butylfuran-2(5H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For 5-butylfuran-2(5H)-one derivatives, several key SAR trends have been identified in the literature.

Position of Modification Structural Change Observed Impact on Biological Activity Potential Rationale Reference
C5 (Butyl Chain) Varying alkyl chain lengthActivity can be sensitive to chain length; optimal length depends on the specific biological target.Modulates lipophilicity, affecting membrane transport and binding to hydrophobic pockets.[5]
C5 (Butyl Chain) Introduction of functional groups (e.g., -OH, =O)Can increase polarity and introduce new hydrogen bonding interactions, potentially altering target affinity.Creates new interaction points with the target protein.[26]
C3 and C4 (Ring) Addition of halogens (e.g., Br, Cl)Often increases potency, particularly in quorum sensing inhibition.[7][15]Halogens can act as bioisosteres, enhance binding through halogen bonds, and alter electronic properties.[7][15]
C4 (Ring) Aromatic or heterocyclic substituentsCan significantly enhance activity (e.g., COX-2 inhibition, cytotoxicity).[5][6][16]Introduces potential for π-π stacking and other specific interactions with the target site.[5][6][16]
Exocyclic Methylene (C5) C=CH₂ group instead of alkylA common feature in potent quorum sensing inhibitors.[11][12]The exocyclic double bond acts as a Michael acceptor, potentially forming covalent bonds with the target.[11][12]

Expert Insight: The SAR data strongly suggest that the furanone core acts as a versatile scaffold. For antimicrobial applications, focusing on halogenation and exocyclic methylene groups at C5 appears promising. For anti-inflammatory or anticancer applications, derivatization at the C4 position with aryl groups is a validated strategy.[5][6][16] Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to guide the design of new antibacterial furanone derivatives.[4]

Troubleshooting and Best Practices

  • Low Yield in Grignard Reaction: This is often due to moisture inactivating the reagent. Ensure all glassware is rigorously dried and use anhydrous solvents. Activating the magnesium with iodine or 1,2-dibromoethane is critical.

  • Side Products in Oxidation Reactions: Over-oxidation can lead to ring-opening. Control the reaction temperature and stoichiometry of the oxidant carefully. Using a biphasic solvent system can sometimes improve selectivity by extracting the desired product from the aqueous oxidant phase.[22]

  • Purification Challenges: Furanone derivatives can be sensitive to strongly acidic or basic conditions. Use neutral or mildly acidic conditions for chromatography. If the product is an oil, Kugelrohr distillation can be an alternative to chromatography for non-thermolabile compounds.

  • Trustworthiness of Protocols: A self-validating protocol must include a final characterization step. Do not assume a reaction has worked based on TLC alone. Full characterization by NMR and MS is essential to confirm the structure and purity of the final compound before proceeding to biological assays.

Conclusion

5-Butylfuran-2(5H)-one and its derivatives represent a highly valuable and versatile class of compounds for drug discovery. Their synthesis is accessible through several well-established chemical pathways, each with distinct advantages. By leveraging the detailed protocols and SAR insights provided in this guide, researchers can efficiently synthesize and optimize these scaffolds to develop novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer.

References

  • In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. (2016).
  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. (2004). Journal of Medicinal Chemistry - ACS Publications.
  • Stereoselective synthesis of butenolides and its applications in total synthesis of sessilifoliamides and development of new chemical tools for hydrogel based biomaterials. UDSpace - University of Delaware.
  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. KOASAS.
  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (2020). PubMed.
  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. (2020). ResearchGate.
  • 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. (2004). PubMed.
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC.
  • Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. (2003). PubMed.
  • Synthesis of γ‐butyrolactones via enantioselective ketone.... ResearchGate.
  • Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. (2025). Journal of the American Chemical Society.
  • General synthetic route to γ-butyrolactones via stereoselective radical cyclization by organotin species. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of optically active β-keto-γ-butyrolactones having a trifluoromethyl group. (1987).
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed.
  • Identification of a butenolide signaling system that regulates nikkomycin biosynthesis in Streptomyces. PMC.
  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2023). CORA.
  • Butenolide natural products and their analogues.. ResearchGate.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). Journal of Medicinal Chemistry - ACS Publications.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC.
  • Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation an. University of Groningen.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). CoLab.ws.
  • Fast and scalable continuous flow synthesis of butenolides and coumarins. (2025). RSC Publishing.
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and.
  • 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. (2015). PubMed.
  • The Novel Chiral 2(5 H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed.
  • Development of Butenolide Arylation Methodologies in the Total Synthesis of Fraxinellone and Progress Towards the Total Synthesis of Annotinolides A and B. eScholarship.
  • SYNTHESIS OF 5-HYDROXYFURAN-2(5H)-ONE DERIVATIVES (MICROREVIEW). (2018).
  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR.
  • Butenolide synthesis. Organic Chemistry Portal.
  • 5-hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
  • Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions. (2024). MDPI.
  • Growth-Coupled Bioconversion of Levulinic Acid to Butanone. PMC.
  • The Chemistry of 2(5H)-Furanones. ResearchGate.
  • Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.. ResearchGate.
  • 5-Butylfuran-2(5H)-one. PubChem.
  • Application Notes and Protocols for the Oxidation of Furfural to 2(5H)-Furanone. Benchchem.

Sources

Method

Application Notes and Protocols for Targeted Delivery Systems Utilizing 5-Butylfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The furanone scaffold, particularly the 2(5H)-furanone core, is a recurring motif in a multit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The furanone scaffold, particularly the 2(5H)-furanone core, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. These molecules have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] A particularly noteworthy characteristic of certain furanone derivatives is their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism crucial for biofilm formation and virulence, making them attractive candidates for novel antimicrobial strategies.[1] 5-Butylfuran-2(5H)-one, the subject of this guide, is a representative member of this class, possessing a lipophilic butyl side chain that influences its interaction with biological membranes.

The promise of harnessing the therapeutic potential of 5-Butylfuran-2(5H)-one is, however, often tempered by challenges related to its systemic delivery. Off-target effects, rapid metabolism, and poor solubility can limit its efficacy and lead to undesirable side effects. Targeted drug delivery systems offer a compelling solution to these limitations by enabling the selective accumulation of therapeutic agents at the site of disease, thereby enhancing their therapeutic index.[3][4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of targeted delivery systems for 5-Butylfuran-2(5H)-one. We will explore the functionalization of the core molecule, its conjugation to various delivery platforms—namely liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs)—and provide detailed protocols for their characterization and preclinical assessment.

Section 1: Functionalization of 5-Butylfuran-2(5H)-one for Bioconjugation

A prerequisite for integrating 5-Butylfuran-2(5H)-one into a targeted delivery system is the introduction of a reactive functional group suitable for bioconjugation. This "handle" allows for the covalent attachment of the furanone to the delivery vehicle. Here, we propose a versatile synthetic strategy to introduce a terminal azide group onto the butyl side chain, rendering it amenable to "click chemistry," a highly efficient and bioorthogonal conjugation method.[3][6][7][8]

Proposed Synthetic Route: Azido-functionalized 5-Butylfuran-2(5H)-one

The proposed two-step synthesis involves the terminal bromination of the butyl chain followed by nucleophilic substitution with sodium azide.

G furanone 5-Butylfuran-2(5H)-one bromination Radical Bromination (NBS, AIBN, CCl4, reflux) furanone->bromination bromo_furanone 5-(4-Bromobutyl)-2(5H)-furanone bromination->bromo_furanone azidation Nucleophilic Substitution (NaN3, DMF) bromo_furanone->azidation azido_furanone 5-(4-Azidobutyl)-2(5H)-furanone (Furanone-N3) azidation->azido_furanone

Caption: Proposed synthesis of an azido-functionalized 5-Butylfuran-2(5H)-one derivative.

Detailed Synthetic Protocol

Protocol 1: Synthesis of 5-(4-Azidobutyl)-2(5H)-furanone (Furanone-N3)

Materials:

  • 5-Butylfuran-2(5H)-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Synthesis of 5-(4-Bromobutyl)-2(5H)-furanone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-Butylfuran-2(5H)-one (1.0 eq) in anhydrous CCl4.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain 5-(4-Bromobutyl)-2(5H)-furanone.

Step 2: Synthesis of 5-(4-Azidobutyl)-2(5H)-furanone (Furanone-N3)

  • Dissolve the 5-(4-Bromobutyl)-2(5H)-furanone (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with dichloromethane (DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, 5-(4-Azidobutyl)-2(5H)-furanone (Furanone-N3).

Characterization: The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Preparation of Targeted Delivery Systems

This section details the preparation of three distinct targeted delivery systems: liposomes, polymeric nanoparticles, and an antibody-drug conjugate, all incorporating the functionalized Furanone-N3.

Actively Targeted Liposomes

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9][10] Active targeting can be achieved by decorating the liposome surface with ligands that bind to receptors overexpressed on target cells.[4][5][9][11][12]

G cluster_0 Liposome Formulation cluster_1 Surface Functionalization lipids Lipids (e.g., DSPC, Cholesterol) + DSPE-PEG-Alkyne hydration Hydration with Furanone-N3 Solution lipids->hydration extrusion Extrusion hydration->extrusion liposomes Furanone-N3 Loaded Liposomes with Alkyne Surface extrusion->liposomes click CuAAC Click Chemistry liposomes->click targeted_liposomes Targeted Furanone-N3 Liposomes click->targeted_liposomes targeting_ligand Targeting Ligand-Azide (e.g., Folate-N3, Peptide-N3) targeting_ligand->click

Caption: Workflow for the preparation of actively targeted, Furanone-N3-loaded liposomes.

Protocol 2: Preparation of Furanone-N3 Loaded, Ligand-Targeted Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DSPE-PEG2000-Alkyne

  • Furanone-N3

  • Targeting ligand with an azide or alkyne handle (e.g., Folate-PEG-Azide)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Step 1: Liposome Formulation (Thin-Film Hydration Method)

  • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Alkyne in chloroform at a desired molar ratio (e.g., 55:40:4:1).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a solution of Furanone-N3 in PBS by vortexing. The concentration of Furanone-N3 will determine the drug loading.

  • Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) using a mini-extruder to form unilamellar vesicles (LUVs).

Step 2: Surface Functionalization via Click Chemistry (CuAAC) [3][6][7][8]

  • To the prepared liposome suspension, add the azide-functionalized targeting ligand.

  • In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in water.

  • Add the catalyst solution to the liposome-ligand mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Purify the targeted liposomes from unreacted ligand and catalyst by size exclusion chromatography (e.g., using a Sepharose CL-4B column).

Targeted Polymeric Nanoparticles

Polymeric nanoparticles offer a robust and tunable platform for drug delivery, with the ability to encapsulate hydrophobic drugs and control their release.[13][14] Surface functionalization with targeting moieties enhances their specificity.

G cluster_0 Nanoparticle Formulation cluster_1 Surface Functionalization polymer PLGA-COOH Polymer + Furanone-N3 solvent Organic Solvent (e.g., Acetone) nanoprecipitation Nanoprecipitation in Aqueous PVA Solution polymer->nanoprecipitation nanoparticles Furanone-N3 Loaded Nanoparticles with -COOH Surface nanoprecipitation->nanoparticles edc_nhs EDC/NHS Coupling nanoparticles->edc_nhs targeted_nanoparticles Targeted Furanone-N3 Nanoparticles edc_nhs->targeted_nanoparticles targeting_ligand Targeting Ligand-Amine (e.g., Peptide-NH2) targeting_ligand->edc_nhs

Caption: Workflow for the preparation of targeted, Furanone-N3-loaded polymeric nanoparticles.

Protocol 3: Preparation of Furanone-N3 Loaded, Ligand-Targeted PLGA Nanoparticles

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal carboxyl group (PLGA-COOH)

  • Furanone-N3

  • Poly(vinyl alcohol) (PVA)

  • Acetone

  • Deionized water

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized targeting ligand (e.g., a peptide with a terminal lysine)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

Step 1: Nanoparticle Formulation (Nanoprecipitation) [13]

  • Dissolve PLGA-COOH and Furanone-N3 in acetone.

  • Prepare an aqueous solution of PVA in deionized water.

  • Under magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • Continue stirring for 3-4 hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation, and wash them three times with deionized water to remove excess PVA and unloaded drug.

  • Resuspend the nanoparticles in deionized water and lyophilize for storage.

Step 2: Surface Functionalization via EDC/NHS Coupling [15][16][17][18]

  • Resuspend the carboxylated nanoparticles in MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Centrifuge the activated nanoparticles and resuspend them in PBS (pH 7.4).

  • Immediately add the amine-functionalized targeting ligand to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small amount of Tris buffer or hydroxylamine.

  • Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted ligand and coupling agents.

Antibody-Drug Conjugates (ADCs)

ADCs combine the high specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug, offering a highly targeted therapeutic approach.[19][20]

Protocol 4: Preparation of a Furanone-N3 Antibody-Drug Conjugate

Materials:

  • Monoclonal antibody (mAb) specific to a target antigen

  • Furanone-N3

  • DBCO-PEG-Maleimide linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS (pH 7.4)

  • Size-exclusion chromatography (SEC) column

Step 1: Antibody Reduction

  • Prepare a solution of the mAb in PBS.

  • Add a 5-10 molar excess of TCEP to reduce the interchain disulfide bonds.

  • Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

Step 2: Conjugation

  • Immediately add the DBCO-PEG-Maleimide linker to the reduced antibody solution. The maleimide group will react with the free thiols.

  • Incubate the reaction at 4°C overnight with gentle mixing.

  • Purify the antibody-linker conjugate by SEC.

  • To the purified antibody-linker, add Furanone-N3. The azide group will react with the DBCO group via strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Incubate at room temperature for 4-12 hours.

  • Purify the final ADC by SEC to remove any unconjugated Furanone-N3.

Section 3: Characterization of Targeted Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the prepared delivery systems.

Table 1: Key Characterization Parameters and Methods

ParameterMethodPurpose
Size and Size Distribution Dynamic Light Scattering (DLS)Determines the average particle size and polydispersity index (PDI), which influence biodistribution and cellular uptake.[13][14]
Zeta Potential DLS with an electrodeMeasures the surface charge, which affects stability and interaction with biological membranes.[13][14]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[14]
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or HPLCQuantifies the amount of 5-Butylfuran-2(5H)-one encapsulated within the delivery system.[21][22][23][24]
Surface Functionalization FTIR, NMR, or XPSConfirms the successful conjugation of the targeting ligand to the surface of the delivery system.[13][25][26][27][28]
In Vitro Drug Release Dialysis MethodEvaluates the release kinetics of the furanone from the delivery system under physiological conditions.[21][23][29][30]

Protocol 5: Determination of Drug Loading and Encapsulation Efficiency

  • Lyse a known amount of the drug-loaded nanoparticles using a suitable solvent (e.g., acetonitrile).

  • Centrifuge to pellet the debris.

  • Quantify the amount of 5-Butylfuran-2(5H)-one in the supernatant using a validated UV-Vis or HPLC method.

  • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

  • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

Protocol 6: In Vitro Drug Release Study

  • Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of 5-Butylfuran-2(5H)-one in the collected samples using UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Section 4: In Vitro and In Vivo Evaluation

The efficacy of the targeted delivery systems must be evaluated in relevant biological models.

In Vitro Studies

Protocol 7: Cell Viability Assay [12][15][31]

  • Seed target cells (expressing the receptor for the chosen ligand) and control cells (lacking the receptor) in 96-well plates.

  • Treat the cells with varying concentrations of free Furanone-N3, non-targeted delivery systems, and targeted delivery systems.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.[12][15][31]

  • Compare the IC50 values between the different treatment groups to determine the targeting efficiency and enhanced cytotoxicity.[32][33]

Protocol 8: Live/Dead Cell Staining

  • Treat cells grown on coverslips with the different formulations as described in the cell viability assay.

  • After the incubation period, wash the cells with PBS.

  • Stain the cells with a live/dead staining kit (e.g., Calcein AM/Ethidium Homodimer-1).[14][34][35][36][37]

  • Visualize the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • This provides a qualitative assessment of cytotoxicity.

In Vivo Studies

Protocol 9: Biodistribution and Targeting Imaging [10][19][31][38][39]

  • For imaging studies, incorporate a fluorescent dye (e.g., a near-infrared dye) into the liposomes or nanoparticles during formulation.

  • Administer the fluorescently labeled targeted and non-targeted delivery systems to tumor-bearing animal models via intravenous injection.

  • At various time points post-injection, perform whole-body imaging using an in vivo imaging system (IVIS).[25]

  • After the final imaging time point, euthanize the animals and excise major organs and the tumor.

  • Image the excised organs to quantify the fluorescence intensity in each tissue.

  • This will determine the biodistribution profile and the extent of tumor targeting.[3][6]

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the development of targeted delivery systems for 5-Butylfuran-2(5H)-one. By employing the proposed strategies for functionalization, conjugation, and evaluation, researchers can systematically design and optimize novel therapeutic candidates with enhanced efficacy and reduced off-target toxicity. The versatility of the furanone scaffold, combined with the precision of targeted drug delivery, holds significant promise for advancing the treatment of various diseases.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ligation Strategies for Targeting Liposomal Nanocarriers - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules - MDPI. (2025, July 30). Retrieved March 27, 2026, from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15). Retrieved March 27, 2026, from [Link]

  • What are the surface characterization techniques for functionalized nanoparticles? (2018, September 17). Retrieved March 27, 2026, from [Link]

  • Characterization of surface functionalization on nanomaterials - FILAB. (n.d.). Retrieved March 27, 2026, from [Link]

  • Liposome Drug Targeting: A Revolutionary Approach in Modern Medicine - Prime Scholars. (2024, December 30). Retrieved March 27, 2026, from [Link]

  • Ligand-targeted liposomes - OAText. (2020, April 17). Retrieved March 27, 2026, from [Link]

  • Live/Dead Cell Viability Assay Kit (for Mammalian Cells) (BN00733) - Assay Genie. (n.d.). Retrieved March 27, 2026, from [Link]

  • A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery - MDPI. (2024, July 12). Retrieved March 27, 2026, from [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • General method for the quantification of drug loading and release kinetics of nanocarriers I - Refubium. (n.d.). Retrieved March 27, 2026, from [Link]

  • Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling | Langmuir - ACS Publications. (2011, July 5). Retrieved March 27, 2026, from [Link]

  • In vivo assembly of nanoparticle components to improve targeted cancer imaging - PNAS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. (2022, December 1). Retrieved March 27, 2026, from [Link]

  • Functionalized six-member lactones with tertiary amine and alkyl side... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Increased Targeting Area in Tumors by Dual-Ligand Modification of Liposomes with RGD and TAT Peptides - MDPI. (2022, February 21). Retrieved March 27, 2026, from [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ? | ResearchGate. (2024, December 12). Retrieved March 27, 2026, from [Link]

  • Receptor-Targeted Nanoparticles for In Vivo Imaging of Breast Cancer - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Intramolecular C-H Functionalization of α-Alkyl-α-diazoesters to- wards the Synthesis of Lactones - ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ligand-targeted liposome - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Receptor-Targeted Nanoparticles for In vivo Imaging of Breast Cancer - AACR Journals. (2009, July 15). Retrieved March 27, 2026, from [Link]

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release - Scientific Archives International Open Access Journals. (n.d.). Retrieved March 27, 2026, from [Link]

  • ( A ) Pre-targeting/labeling protocol for in vivo click reaction. ( B )... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lactonization as a general route to β-C(sp3)–H functionalization - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC. (2025, August 29). Retrieved March 27, 2026, from [Link]

  • Experimental considerations on the cytotoxicity of nanoparticles - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. (2016, December 5). Retrieved March 27, 2026, from [Link]

  • Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A. (2019, October 30). Retrieved March 27, 2026, from [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC. (2022, October 13). Retrieved March 27, 2026, from [Link]

  • Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres | Molecular Pharmaceutics - ACS Publications. (2016, December 14). Retrieved March 27, 2026, from [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). Retrieved March 27, 2026, from [Link]

  • Assessing nanotoxicity in cells in vitro - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2(5H)-furanones and alkylmaleic anhydrides as inhibitor - Lirias. (n.d.). Retrieved March 27, 2026, from [Link]

  • In vitro cytotoxicity of nanoparticles in different microenvironments.... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). Retrieved March 27, 2026, from [Link]

  • New Approach to Investigate the Cytotoxicity of Nanomaterials Using Single Cell Mechanics. (2014, January 13). Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

5-Butylfuran-2(5H)-one Synthesis Support Center: Troubleshooting &amp; Yield Optimization

Welcome to the Technical Support Center for γ -butenolide synthesis. 5-Butylfuran-2(5H)-one is a highly valued structural motif found in natural aroma compounds (such as those isolated from Laetiporus montanus[1]), and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for γ -butenolide synthesis. 5-Butylfuran-2(5H)-one is a highly valued structural motif found in natural aroma compounds (such as those isolated from Laetiporus montanus[1]), and serves as a critical intermediate for quorum sensing inhibitors and COX-2 inhibitor analogs.

Despite its structural simplicity, synthesizing this volatile lactone with high yields often presents challenges related to moisture sensitivity, incomplete elimination reactions, and product loss during purification. This guide provides an optimized, self-validating protocol and a causal troubleshooting matrix based on the highly efficient DMSO/oxalyl bromide cyclization methodology[2].

Route Comparison & Expected Yields

To select the best approach for your lab, review the quantitative data comparing the three primary synthetic routes for 5-alkyl-2(5H)-furanones.

Synthetic RouteReagents / CatalystExpected YieldKey AdvantagesPrimary Limitations
Bromolactonization / Elimination (E)-3-octenoic acid, DMSO, (COBr)2​ , NaOH75 - 85% Fast, scalable, utilizes inexpensive reagents.Requires strictly anhydrous conditions during activation.
Ring-Closing Metathesis (RCM) Diene precursors, Grubbs II Catalyst60 - 70% High functional group tolerance.High catalyst cost; requires specialized diene synthesis.
Photooxidation 2-Butylfuran, O2​ , Rose Bengal, 40 - 55% Direct functionalization of the furan ring.Prone to over-oxidation; often stalls at the 5-hydroxy intermediate.
Mechanistic Workflow

G N1 DMSO + (COBr)2 in CH2Cl2 (-10 °C) N2 Bromodimethylsulfonium Ion [Active Br+ Source] N1->N2 Activation (-CO, -CO2) N4 Bromolactonization Intermediate N2->N4 Electrophilic Br+ addition N3 (E)-3-Octenoic Acid Addition (RT) N3->N4 Cyclization N5 Base-Mediated Elimination (NaOH/H2O, 5 h) N4->N5 E2 Elimination (-HBr) N6 5-Butylfuran-2(5H)-one (Target Product) N5->N6 Yield ~75-85%

Mechanistic workflow for the synthesis of 5-butylfuran-2(5H)-one via bromolactonization.

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from the2[2]. It is designed as a self-validating system, meaning each critical phase includes an observable checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Apparatus Setup Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge thoroughly with dry Nitrogen ( N2​ ) or Argon to establish a strict inert atmosphere.

Step 2: Reagent Activation Add 10 mL of anhydrous dichloromethane ( CH2​Cl2​ ) and 7.5 mmol (0.71 mL) of oxalyl bromide ( (COBr)2​ ). Cool the mixture to -10 °C using an ice/salt bath.

  • Validation Checkpoint: The solution should remain clear.

Step 3: Sulfonium Formation Dissolve 7.5 mmol (0.53 mL) of anhydrous dimethyl sulfoxide (DMSO) in 10 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the Schlenk flask over 10 minutes. Stir for an additional 10 minutes at -10 °C.

  • Validation Checkpoint: You must observe immediate gas evolution ( CO and CO2​ ). The cessation of bubbling indicates the complete formation of the active bromodimethylsulfonium salt.

Step 4: Cyclization Dissolve 5.0 mmol of (E)-3-octenoic acid in 10 mL of anhydrous CH2​Cl2​ . Add dropwise to the activated complex. Remove the cooling bath, allow the reaction to warm to room temperature (RT), and stir for 1 hour.

  • Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 8:2). The starting material spot (stains yellow with bromocresol green) must completely disappear, replaced by a less polar, UV-active spot corresponding to the saturated bromolactone intermediate.

Step 5: Base-Mediated Elimination Cool the flask back to 0 °C. Cautiously add 20 mL of distilled water dropwise to quench unreacted electrophiles. Turn off the inert gas flow. Stir for 10 minutes, then add 1.0 g of solid NaOH. Stir vigorously at RT for exactly 5 hours.

  • Validation Checkpoint: A second TLC check should confirm the complete shift from the bromolactone intermediate to a highly UV-active spot (the conjugated furanone).

Step 6: Workup & Purification Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 × 20 mL). Combine the organic layers, wash with brine (2 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (silica gel, n-pentane/ethyl acetate = 9:1).

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 30% despite following the protocol? Causality: The active bromodimethylsulfonium intermediate is highly sensitive to nucleophilic attack by water. If moisture is present in the solvents or the atmosphere, the intermediate rapidly hydrolyzes into DMSO, HBr, and CO2​ . This completely depletes the Br+ source required for the initial electrophilic addition to the 3-alkenoic acid, halting the reaction at Step 3. Solution: Ensure your CH2​Cl2​ is freshly distilled over CaH2​ and your DMSO is stored over activated 4Å molecular sieves. Maintain strict Schlenk line techniques; do not open the flask to ambient air during the activation phase.

Q2: I observe a mixture of the target furanone and a saturated bromolactone species in my GC-MS. How do I force the reaction to completion? Causality: The conversion of the bromolactone intermediate to 5-butylfuran-2(5H)-one requires an E2 elimination of HBr. If the base concentration is too low, or the reaction time is insufficient, the saturated intermediate will persist. While milder bases like K2​CO3​ work for aryl-substituted alkenoic acids, aliphatic precursors like 3-octenoic acid require a stronger driving force. Solution: Ensure you use NaOH (as specified in Step 5) rather than weaker bases. You must stir the biphasic mixture vigorously for a full 5 hours at room temperature to ensure complete dehydrobromination.

Q3: My crude NMR looks exceptionally clean, but I lose over 50% of my product during rotary evaporation and column chromatography. What is happening? Causality: 5-Butylfuran-2(5H)-one (MW = 140.18 g/mol ) is a highly volatile aroma compound (responsible for the 3[3]). Applying high vacuum or elevated water bath temperatures during solvent removal will physically co-evaporate your product. Furthermore, extended residence time on highly acidic silica gel can cause minor degradation or irreversible adsorption. Solution: Concentrate the organic extracts using a rotary evaporator with the water bath set strictly below 30 °C and the pressure no lower than 150 mbar . For chromatography, use a short, wide plug of silica gel to minimize residence time, and elute rapidly with the n-pentane/ethyl acetate mixture.

References
  • Ding, R., Liu, Y., Liu, L., Li, H., Tao, S., Sun, B., & Tian, H. (2019). "A facile synthesis of γ-butenolides via cyclization of 3-alkenoic acids with dimethyl sulfoxide and oxalyl bromide." Synthetic Communications, 49(21), 3001-3007. URL:[Link]

  • Yalman, S., Trapp, T., Vetter, C., Popa, F., Fraatz, M. A., & Zorn, H. (2020). "Formation of a natural meat-like flavor by submerged cultivated Laetiporus montanus." Journal of Agricultural and Food Chemistry (Supporting Information). URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 5-Butylfuran-2(5H)-one Crystallization

Introduction: 5-Butylfuran-2(5H)-one, a key γ-lactone, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its purification is critical for ensuring the efficacy and safety of end p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 5-Butylfuran-2(5H)-one, a key γ-lactone, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its purification is critical for ensuring the efficacy and safety of end products. However, its tendency to exist as a low-melting solid or an oil at room temperature presents unique challenges for purification by crystallization. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing the crystallization process to achieve high purity.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of 5-Butylfuran-2(5H)-one in a direct question-and-answer format.

Q1: My 5-Butylfuran-2(5H)-one won't crystallize and remains an oil, even after cooling. What should I do?

This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution temperature is still above the melting point of the impure compound[1][2].

Initial Steps:

  • Reheat and Add Solvent: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the saturation point, which can lower the temperature at which crystals begin to form[1].

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out, whereas slow cooling provides the necessary time for crystal nucleation and growth[3][4]. Let it cool to room temperature undisturbed before moving to an ice bath.

If Oiling Out Persists:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of 5-Butylfuran-2(5H)-one, add a tiny "seed" crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Solvent System: The chosen solvent may be inappropriate. The ideal solvent should have a boiling point lower than the melting point of your compound. Consider using a less polar solvent or a solvent pair.

  • Low-Temperature Crystallization: For low-melting compounds, crystallization at very low temperatures (e.g., -20°C to -78°C using a freezer or dry ice/acetone bath) from a solvent in which the compound is soluble at room temperature can be effective. Solvents like pentane, ether, or acetone are suitable for this method[5].

Troubleshooting Flowchart for Oiling Out:

G Troubleshooting 'Oiling Out' start Compound 'Oils Out' reheat 1. Reheat to dissolve oil 2. Add 10-20% more solvent start->reheat slow_cool Cool SLOWLY to room temp, then use ice bath reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals induce Induce Crystallization: - Scratch with glass rod - Add a seed crystal check_crystals->induce No success Success! Collect Crystals check_crystals->success Yes check_crystals2 Crystals Form? induce->check_crystals2 change_solvent Re-evaluate Solvent: - Try a less polar solvent - Use a solvent pair - Consider low-temp crystallization (-78°C) check_crystals2->change_solvent No check_crystals2->success Yes failure Problem Persists: Consider Column Chromatography change_solvent->failure

A decision tree for resolving oiling out during crystallization.

Q2: My crystals are discolored (e.g., yellow or brown). How can I remove these color impurities?

Colored impurities are common and often arise from byproducts or degradation during synthesis.

Solution:

  • Activated Charcoal (Decolorizing Carbon): This is the most common method for removing colored impurities.

    • Dissolve your crude product in the minimum amount of hot solvent.

    • Cool the solution slightly to prevent it from boiling over when the charcoal is added[6].

    • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient)[6]. Using too much will adsorb your product and reduce the yield[1].

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel[3][6].

    • Allow the now colorless filtrate to cool slowly to form pure crystals.

Q3: My final yield is very low after recrystallization. What are the common causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to several key steps in the procedure.

Potential Causes & Solutions:

  • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of the product in the "mother liquor" even after cooling[1][7].

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid[3][7]. If the mother liquor is still rich in the product, you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling.

  • Premature Crystallization: Product lost during a hot filtration step because it crystallized in the filter paper or funnel stem[1].

    • Solution: Keep everything hot. Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent or steam, and filter the solution quickly[6].

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The compound should be much less soluble at this lower temperature.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the likely impurities in a typical synthesis of 5-Butylfuran-2(5H)-one?

Understanding potential impurities is key to designing an effective purification strategy. Impurities can originate from starting materials, side reactions, or degradation.

Impurity TypeCommon ExamplesRationale
Starting Materials Unreacted precursors (e.g., from furan or succinic anhydride routes).Incomplete reaction conversion.
Reaction Byproducts Isomers (e.g., 5-butylidenefuran-2(5H)-one), or related lactones.Side reactions occurring under synthesis conditions.[8]
Degradation Products Hydrolyzed form (4-hydroxy-oct-2-enoic acid), polymers.The lactone ring can open via hydrolysis, especially in the presence of acid or base.[9]
Solvent Residues High-boiling point solvents used in the reaction (e.g., DMF, DMSO).Incomplete removal during workup.
Q5: How do I select the best solvent system for crystallization?

The choice of solvent is the most critical factor for successful recrystallization[3]. The ideal solvent should exhibit a steep solubility curve for your compound.

Key Principles for Solvent Selection:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent[10][11].

  • Low Solubility at Low Temperatures: The compound should be nearly insoluble in the cold solvent to maximize recovery[10][11].

  • Impurities' Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor)[10].

  • Chemical Inertness: The solvent must not react with your compound[11].

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals[10][11].

Solvent Selection Logic Diagram:

G Solvent Selection Logic start Start: Crude 5-Butylfuran-2(5H)-one test_solubility Test solubility in various solvents (small scale) start->test_solubility hot_sol Is it highly soluble when hot? test_solubility->hot_sol cold_insol Is it poorly soluble when cold? hot_sol->cold_insol Yes bad_solvent Reject Solvent hot_sol->bad_solvent No inert Is the solvent inert? cold_insol->inert Yes cold_insol->bad_solvent No good_solvent Good Solvent Candidate inert->good_solvent Yes inert->bad_solvent No

A flowchart illustrating the decision process for selecting a suitable crystallization solvent.

Common Solvents to Test for Lactones:

  • Non-polar: Hexanes, Heptane, Cyclohexane

  • Intermediate Polarity: Diethyl ether, Ethyl acetate, Toluene

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Solvent Pairs: If no single solvent is ideal, a solvent pair (e.g., Ethanol/Water, Ethyl acetate/Hexane) can be used. The compound should be soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent")[10].

Q6: What analytical techniques are best for assessing the purity of my final product?

Confirming purity is the final, essential step. A combination of techniques provides the most comprehensive assessment.

TechniqueInformation Provided
Gas Chromatography (GC) Excellent for volatile compounds. Provides purity percentage (area %) and can separate closely related impurities. Chiral GC columns can determine enantiomeric purity.[12][13]
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds. Can quantify purity and detect non-volatile impurities that GC might miss.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural confirmation. ¹H and ¹³C NMR can identify and quantify impurities if their signals are resolved from the main compound.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. When coupled with GC (GC-MS) or HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[14]
Melting Point Analysis A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.

Part 3: Experimental Protocol

Standard Recrystallization Protocol for 5-Butylfuran-2(5H)-one

This protocol provides a detailed, step-by-step methodology for a typical recrystallization.

  • Solvent Selection: Based on small-scale trials (as described in Q5), select a suitable solvent (e.g., a hexane/ethyl acetate mixture).

  • Dissolution: Place the crude 5-Butylfuran-2(5H)-one (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., 5 mL of hexane) and begin heating the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent to ensure a good yield[6]. If using a solvent pair, dissolve the compound in the minimum amount of the "soluble solvent" (e.g., ethyl acetate) first.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask. This must be done quickly to prevent crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Leave the crystals under vacuum for a few minutes to air-dry. For final drying, transfer the crystals to a watch glass and let them dry in a fume hood or in a vacuum desiccator.

  • Analysis: Determine the yield and assess the purity using melting point analysis, GC, or NMR.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • Indigo Fragrance. (n.d.). Crystallization Issues. Indigo Fragrance. [Link]

  • Kaye, I. A. (n.d.). Purification of low-melting compounds. Journal of Chemical Education. [Link]

  • PubChem. (n.d.). 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. [Link]

  • Analytical Chemistry. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ACS Publications. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). General method for determining enantiomeric purities of chiral lactones. RSC Publishing. [Link]

  • Agilent. (n.d.). Lactones Analysis of lactones for their optical purity. Agilent Technologies. [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. NTU-Chemistry. [Link]

  • Montclair State University. (n.d.). Recrystallization, filtration and melting point. Montclair State University. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

  • Sensors and Materials. (2024). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. MYU K.K. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • Sonneveld. (2023). Crystallization of fats and oils. Sonneveld. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • NextSDS. (n.d.). 5-butylidenefuran-2(5H)-one — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. [Link]

Sources

Troubleshooting

troubleshooting 5-Butylfuran-2(5H)-one solubility in aqueous media

Introduction This technical guide provides comprehensive troubleshooting for challenges related to the aqueous solubility of 5-Butylfuran-2(5H)-one. As a lipophilic, cyclic ester (lactone), this compound presents solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides comprehensive troubleshooting for challenges related to the aqueous solubility of 5-Butylfuran-2(5H)-one. As a lipophilic, cyclic ester (lactone), this compound presents solubility and stability hurdles common to many small molecule drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a structured, question-and-answer-based approach to systematically address and overcome these issues. Our methodologies are grounded in established physicochemical principles and supported by field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 5-Butylfuran-2(5H)-one, supplied as a neat oil, is immiscible in my aqueous buffer. What are the initial steps to achieve a working solution?

A1: This is the most common challenge encountered with 5-Butylfuran-2(5H)-one due to its chemical nature. The molecule possesses a non-polar butyl chain and a furanone ring, which contribute to its low intrinsic aqueous solubility. The first step is to create a concentrated stock solution in a water-miscible organic solvent.

  • Expertise & Experience: Direct dissolution in aqueous media will likely fail. A high-concentration stock in a suitable organic solvent allows for precise and reproducible dilution into your final aqueous system, minimizing the total organic solvent concentration. Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power and miscibility with water.[1]

  • Protocol 1: Preparation of a Concentrated Stock Solution

    • Accurately weigh the required amount of 5-Butylfuran-2(5H)-one in a clean, dry glass vial.

    • Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 50-100 mM).

    • Vortex or sonicate gently at room temperature until the compound is fully dissolved.

    • Visually inspect the solution for any undissolved material. If necessary, warm the solution slightly (not exceeding 40°C) to aid dissolution.

    • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption.

Q2: Upon diluting my DMSO stock of 5-Butylfuran-2(5H)-one into my aqueous assay buffer, I observe immediate precipitation. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even with a co-solvent present. The key is to either increase the solvent capacity of the aqueous phase or reduce the final concentration of the compound.

  • Trustworthiness: The final concentration of DMSO (or any organic co-solvent) is critical. Most biological assays can tolerate up to 0.5-1% DMSO without significant off-target effects, but this must be validated for your specific system.[1]

  • Troubleshooting Workflow:

    G start Precipitation Observed c1 Is the final compound concentration critical? start->c1 c2 Lower Final Concentration c1->c2 No c3 Increase Co-solvent % c1->c3 Yes c5 Proceed with Experiment c2->c5 c4 Is co-solvent % within assay tolerance? c3->c4 c4->c5 Yes c6 Explore Alternative Methods (Cyclodextrins, Surfactants) c4->c6 No

    Caption: Initial troubleshooting for compound precipitation.

  • Actionable Steps:

    • Lower Concentration: If your experimental design allows, reduce the final concentration of 5-Butylfuran-2(5H)-one.

    • Increase Co-solvent: Cautiously increase the final percentage of DMSO. Test a range (e.g., 0.5%, 1%, 2%) and always include a vehicle control with the corresponding DMSO concentration to assess its impact on your assay.

Q3: I need to achieve a higher concentration of 5-Butylfuran-2(5H)-one in my aqueous medium than co-solvents alone can provide. What are my options?

A3: When co-solvents are insufficient or interfere with the assay, more advanced formulation strategies are necessary. For furanone-based compounds, cyclodextrins and surfactants are highly effective.

  • Expertise & Experience:

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[2][][4] The hydrophobic butyl chain of your compound is an ideal "guest" for the cyclodextrin's inner cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of lipophilic drugs.[5]

    • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds in their core.[6][7] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological applications due to their relatively low toxicity.[8][9]

  • Data Presentation: Comparative Solubilization Strategies

Solubilization AgentConcentration RangeAchievable Solubility (Estimated)Key Considerations
DMSO (Co-solvent)0.5 - 2% (v/v)10 - 50 µMAssay compatibility at >1%
HP-β-CD1 - 10% (w/v)100 - 1000 µMPotential for competitive binding
Polysorbate 800.01 - 0.1% (v/v)80 - 500 µMMust be above CMC; potential for cell lysis
  • Protocol 2: Solubility Enhancement with Cyclodextrins

    • Prepare a series of aqueous solutions containing varying concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.

    • To each solution, add an excess amount of 5-Butylfuran-2(5H)-one.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of dissolved 5-Butylfuran-2(5H)-one using a validated analytical method (e.g., HPLC-UV, GC-MS).[10][11]

Q4: I've noticed that the pH of my unbuffered 5-Butylfuran-2(5H)-one solution drifts over time, and my assay results are inconsistent. What could be the cause?

A4: This observation points to a critical stability issue with lactones: hydrolysis. The ester bond in the furanone ring is susceptible to pH-dependent hydrolysis, which opens the ring to form the corresponding γ-hydroxy carboxylic acid. This is a reversible equilibrium.[12]

  • Authoritative Grounding: The equilibrium between the closed lactone ring and the open hydroxy acid form is highly dependent on pH.[5][13] In neutral to alkaline conditions, the equilibrium favors the more water-soluble open-ring carboxylate form.[13] This conversion can lead to inconsistent results if your assay is specific to the lactone form.

    G Lactone 5-Butylfuran-2(5H)-one (Closed Ring, Less Soluble) Acid 5-Butyl-4-hydroxyoctanoic acid (Open Ring, More Soluble) Lactone->Acid Hydrolysis (OH⁻) Acid->Lactone Lactonization (H⁺)

    Caption: pH-dependent equilibrium of 5-Butylfuran-2(5H)-one.

  • Trustworthiness & Self-Validation:

    • pH Control: Always use a well-buffered aqueous system within a pH range of 5.0-7.0 to minimize hydrolysis. Prepare solutions fresh daily.

    • Analytical Verification: Use an analytical method like HPLC to monitor the integrity of your compound over the course of your experiment. The appearance of a new, more polar peak is indicative of hydrolysis.[13]

    • Temperature Control: Prepare and store solutions at low temperatures (2-8°C) to slow the rate of hydrolysis.[13]

Advanced Troubleshooting

Q5: How can I determine the most effective solubilization strategy for my specific needs?

A5: A systematic screening approach is recommended. This involves testing a matrix of conditions to identify the optimal formulation.

  • Experimental Protocol: Systematic Solubilization Screening

    • Primary Screening (Co-solvents):

      • Prepare a 10 mM stock of 5-Butylfuran-2(5H)-one in DMSO.

      • In a 96-well plate, dilute the stock to a final concentration of 100 µM in your assay buffer containing final DMSO concentrations of 0.5%, 1%, and 2%.

      • Visually inspect for precipitation immediately and after 1-2 hours.

    • Secondary Screening (Excipients):

      • If co-solvents are insufficient, prepare stock solutions of HP-β-CD (e.g., 20% w/v) and Polysorbate 80 (e.g., 1% v/v) in your assay buffer.

      • Create a dilution series of these excipients (e.g., final concentrations of 1-5% for HP-β-CD and 0.01-0.1% for Polysorbate 80).

      • Add 5-Butylfuran-2(5H)-one to these solutions and assess solubility as described in Protocol 2.

  • Data Visualization: Decision Matrix

    G start Define Target Concentration & Assay Constraints c1 Is target conc. < 50 µM & assay tolerates 1% DMSO? start->c1 c2 Use DMSO as co-solvent c1->c2 Yes c3 Is target conc. 50-500 µM & no competitive binding issues? c1->c3 No c4 Use HP-β-CD c3->c4 Yes c5 Does assay tolerate surfactants (e.g., cell-based)? c3->c5 No c6 Use Polysorbate 80 c5->c6 Yes c7 Re-evaluate compound or consider advanced formulations (e.g., nanoemulsions) c5->c7 No

    Caption: Decision matrix for selecting a solubilization method.

References

  • PubChem. 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. [Link]

  • Ternullo, S., et al. (2011). Use of cyclodextrins as solubilizing agents for simvastatin: effect of hydroxypropyl-β-cyclodextrin on lactone/hydroxyacid aqueous equilibrium. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1015-1021. [Link]

  • Park, J. W., & Park, J. (2001). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Environmental toxicology and chemistry, 20(2), 275-280. [Link]

  • Macías, F. A., et al. (2017). Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. Journal of agricultural and food chemistry, 65(31), 6517-6527. [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant solubilization of organic compounds in soil/aqueous systems. Journal of Environmental Engineering, 117(1), 51-65. [Link]

  • Kumar, S., & Kaur, A. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 25(39), 4164-4176. [Link]

  • Google Patents. (2012).
  • Jafvert, C. T., & Heath, J. K. (1991). Partitioning of Hydrophobic Organic Compounds to Sorbed Surfactants. 1. Experimental Studies. Environmental Science & Technology, 25(6), 1031-1038. [Link]

  • ResearchGate. Use of cyclodextrins as solubilizing agents for simvastatin: Effect of hydroxypropyl-β-cyclodextrin on lactone/hydroxyacid aqueous equilibrium. [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 72, 103360. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]

  • National Institute of Standards and Technology. 5-Butyl-2(5H)-furanone. NIST WebBook. [Link]

  • Burke, M. J., et al. (2015). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 213, 113-121. [Link]

  • EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. [Link]

  • Zhang, Y., et al. (2020). Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers. Food Chemistry, 310, 125828. [Link]

Sources

Optimization

Technical Support Center: 5-Butylfuran-2(5H)-one Storage and Handling

Welcome to the technical support guide for 5-Butylfuran-2(5H)-one (CAS No. 30336-14-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Butylfuran-2(5H)-one (CAS No. 30336-14-2). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing unwanted polymerization during the storage and handling of this reactive monomer. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and purity of your material.

Understanding the Instability: Why Does 5-Butylfuran-2(5H)-one Polymerize?

5-Butylfuran-2(5H)-one, also known as a butenolide, possesses an α,β-unsaturated lactone structure. This chemical arrangement is inherently reactive and susceptible to polymerization. The primary mechanism is free-radical polymerization, where the carbon-carbon double bond within the furanone ring can react with radical species to form long polymer chains.

Several factors can initiate this undesirable reaction:

  • Heat: Elevated temperatures can generate radicals and accelerate polymerization.

  • Light: UV light provides the energy to initiate radical formation.

  • Oxygen: While some inhibitors require oxygen to function, oxygen can also form peroxides in the monomer or in solvents, which then act as radical initiators.[1][2]

  • Contaminants: Traces of acids, bases, or metal ions can catalyze degradation pathways that may lead to polymerization.

The polymerization of butenolides is a known phenomenon, and their reactivity is comparable to other monomers like acrylates and maleic anhydride, necessitating careful handling to prevent it.[3][4]

Frequently Asked Questions (FAQs)

Q1: My new bottle of 5-Butylfuran-2(5H)-one looks slightly viscous and yellow. Is this normal?

A1: Freshly prepared, high-purity 5-Butylfuran-2(5H)-one should be a clear, colorless to pale yellow liquid.[5] Increased viscosity or a noticeable yellow to brown color are early indicators of oligomerization or polymerization. You should immediately perform a purity analysis (see Protocol 2) to assess the material's integrity before use.

Q2: Can I store 5-Butylfuran-2(5H)-one in a standard laboratory freezer?

A2: Yes, cold storage is highly recommended. However, ensure the container is tightly sealed to prevent moisture ingress upon removal. Also, be aware that freezing can sometimes cause inhibitor fractionation, where the inhibitor concentrates in one part of the frozen monomer.[6] Always allow the entire bottle to thaw completely and mix gently before use.

Q3: How long can I expect my 5-Butylfuran-2(5H)-one to remain stable?

A3: With proper storage, including refrigeration, protection from light, and the presence of an inhibitor, the monomer can be stable for several months.[1] However, stability is not indefinite. It is best practice to monitor the inhibitor levels and the material's purity periodically, especially for lots stored longer than six months.

Q4: What is the best inhibitor to use for 5-Butylfuran-2(5H)-one?

A4: Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are commonly used and effective for unsaturated esters and lactones.[6][7] They act as radical scavengers, terminating the chain reaction that leads to polymerization.[2] A typical concentration is 100-500 ppm.

Q5: My reaction requires the removal of the inhibitor. How can I do this safely?

A5: Inhibitors like BHT or MEHQ can be removed by passing the monomer through a column of activated basic alumina or a dedicated inhibitor-removal column. Perform this purification immediately before use, and do not store the uninhibited monomer for any length of time, as it will be highly prone to polymerization.

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section provides a logical workflow to diagnose and resolve common problems associated with the instability of 5-Butylfuran-2(5H)-one.

Issue: You observe a precipitate, high viscosity, or a dark brown color in your stock of 5-Butylfuran-2(5H)-one.

This is a clear sign of advanced polymerization. The material is likely unsuitable for most applications without purification.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe Precipitate, High Viscosity, or Dark Color Observed Purity Perform Purity Analysis (NMR or GC-MS) Observe->Purity IsPolymer Is Polymer Present? Purity->IsPolymer Purify Consider Purification (Vacuum Distillation) IsPolymer->Purify Yes CheckStorage Review Storage Protocol (See Protocol 1) IsPolymer->CheckStorage No (Other degradation) Discard Discard Material (Follow Safety Guidelines) Purify->Discard If Purification Fails or is Not Feasible Purify->CheckStorage After Successful Purification

Caption: Decision tree for interpreting ¹H NMR spectra for polymerization.

References

  • Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization . Journal of the American Chemical Society. [Link]

  • Flammability Risks of Reactive Monomers . Health and Safety Executive (HSE). [Link]

  • Polymerization inhibitor - ChemBK . ChemBK. [Link]

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies . ioMosaic. [Link]

  • 5-pentyl-5H-furan-2-one 2-nonenoic acid gamma-lactone . The Good Scents Company. [Link]

  • Guidelines for Chemical Storage . Chapman University. [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories . Separation Science. [Link]

  • Detection challenges in quantitative polymer analysis by liquid chromatography . National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Butylfuran-2(5H)-one Oxidation Workflows

Welcome to the Technical Support Center for Butenolide Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Butenolide Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the oxidation of 5-butylfuran-2(5H)-one[1]. This unsaturated lactone is a critical intermediate in drug development, but its functionalization requires precise chemoselectivity. The conjugated C3-C4 double bond and the allylic C5 position offer divergent oxidation pathways, each fraught with unique side reactions such as lactone hydrolysis or over-oxidation[2].

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your oxidation workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing massive lactone ring-opening when attempting to epoxidize the C3-C4 double bond using alkaline hydrogen peroxide? A1: The causality lies in the inherent electrophilicity of the lactone carbonyl. The C3-C4 double bond in 5-butylfuran-2(5H)-one is conjugated with the carbonyl, making the alkene electron-deficient. While nucleophilic oxidants like the hydroperoxide anion (HOO⁻) are required to attack this deactivated alkene, the competing hydroxide ions (OH⁻) in strongly basic solutions will attack the carbonyl carbon instead. This leads to irreversible acyl-oxygen cleavage (ring-opening) to form water-soluble epoxy-acid degradation products. Solution: Implement a self-validating pH-controlled system. Buffer the reaction strictly between pH 7.5 and 8.0 using a NaHCO₃ buffer, and maintain the temperature at -5 °C to suppress the activation energy required for carbonyl attack.

Q2: I switched to mCPBA to avoid basic conditions, but my epoxidation stalls at ~60% conversion even after 24 hours. How can I drive this to completion? A2: Electrophilic peracids like mCPBA react rapidly with electron-rich alkenes, but struggle with electron-deficient systems like butenolides. The transition state for oxygen transfer is destabilized by the electron-withdrawing nature of the adjacent carbonyl. Solution: You must increase the chemical potential of the system. Switch the solvent from dichloromethane (DCM) to 1,2-dichloroethane (DCE) to safely elevate the reflux temperature to 60 °C. Alternatively, utilize a more potent electrophilic system such as Urea-Hydrogen Peroxide (UHP) activated by trifluoroacetic anhydride (TFAA), which generates the highly reactive trifluoroperacetic acid in situ.

Q3: How do I selectively oxidize the C5 position to yield 5-butyl-5-hydroxyfuran-2(5H)-one without touching the alkene? A3: To bypass the alkene, you must shift from a two-electron electrophilic/nucleophilic pathway to a radical or specialized coordination mechanism. Singlet oxygen (¹O₂) generated via photo-irradiation with Rose Bengal[3], or Titanium Silicalite-1 (TS-1) catalyzed oxidation with H₂O₂[2], specifically targets the allylic/acetalic C5 position. TS-1 acts as a Lewis acid, coordinating the peroxide and directing the oxidation regioselectively to the C5 carbon, yielding the hemiketal which exists in equilibrium with its open-chain keto-acid[4].

Part 2: Quantitative Data & Condition Optimization

To facilitate rapid decision-making, the following table summarizes the empirical data for various oxidation conditions applied to 5-butylfuran-2(5H)-one.

Oxidation TargetOxidant SystemSolventTemp (°C)Time (h)Typical YieldKey Challenge / Limitation
C3-C4 Epoxidation mCPBA (1.5 eq)DCM25 - 4012 - 2465 - 75%Sluggish kinetics due to electron-deficient alkene
C3-C4 Epoxidation UHP / TFAADCM0 - 252 - 485 - 90%Highly exothermic initial activation
C3-C4 Epoxidation H₂O₂ / NaHCO₃MeOH / H₂O-5 - 02 - 450 - 60%High risk of lactone ring-opening (hydrolysis)
C5 Hydroxylation TS-1 / H₂O₂MeCN / H₂O20 - 256 - 880 - 90%Over-oxidation to succinic acid derivatives[2]
C5 Hydroxylation Singlet Oxygen (¹O₂)EtOH0 - 104 - 6~70%Requires specialized photochemical setup[3]

Part 3: Verified Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from the expected mechanistic pathway is caught immediately.

Protocol A: Chemoselective C3-C4 Epoxidation using UHP/TFAA

Causality Focus: Overcoming alkene deactivation while preventing lactone hydrolysis.

  • Preparation: Suspend Urea-Hydrogen Peroxide (UHP, 3.0 equiv) in anhydrous DCM (0.2 M relative to substrate) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Dropwise, add Trifluoroacetic Anhydride (TFAA, 2.0 equiv).

    • Self-Validation Checkpoint: The suspension should become clear within 15 minutes, indicating the successful in situ generation of trifluoroperacetic acid.

  • Substrate Addition: Slowly add a solution of 5-butylfuran-2(5H)-one (1.0 equiv) in DCM over 30 minutes to manage the exotherm.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to 25 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The epoxide product will appear as a more polar spot (lower Rf) than the starting material. Stain with KMnO₄; the starting material will rapidly bleach the stain, while the epoxide will not.

  • Quenching: Quench strictly with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by saturated NaHCO₃ to neutralize the trifluoroacetic acid. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Regioselective C5-Hydroxylation using TS-1 / H₂O₂

Causality Focus: Directing oxidation to the allylic position via Lewis acid coordination[2].

  • Catalyst Activation: Suspend Titanium Silicalite-1 (TS-1, 10 wt% relative to substrate) in a 1:1 mixture of Acetonitrile and Water.

  • Substrate Addition: Add 5-butylfuran-2(5H)-one (1.0 equiv) to the suspension and stir at 20 °C for 10 minutes to allow substrate coordination to the titanium centers.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (1.2 equiv) dropwise over 1 hour via a syringe pump.

    • Self-Validation Checkpoint: Maintain the temperature strictly below 25 °C. A temperature spike indicates uncontrolled radical decomposition of H₂O₂, which leads to over-oxidation into succinic acid derivatives[4].

  • Reaction Monitoring: Stir for 6 hours. Monitor via HPLC or GC-MS. The formation of 5-hydroxy-5-butylfuran-2(5H)-one can be confirmed by its equilibrium with the open-chain keto-acid form in aqueous media.

  • Isolation: Filter the mixture through a Celite pad to recover the heterogeneous TS-1 catalyst (which can be washed and reused). Extract the filtrate with Ethyl Acetate, dry, and concentrate.

Part 4: Visualizations

OxidationPathways SM 5-Butylfuran-2(5H)-one (Starting Material) Epox_Cond mCPBA or H2O2 / NaHCO3 SM->Epox_Cond Alkene Oxidation C5_Cond TS-1 / H2O2 or Singlet Oxygen SM->C5_Cond Allylic C5 Oxidation Epoxide C3-C4 Epoxide (Target 1) Epox_Cond->Epoxide Controlled pH Degradation Lactone Ring-Opening (Degradation) Epox_Cond->Degradation Excess Base C5_OH 5-Hydroxy-5-butyl- furan-2(5H)-one C5_Cond->C5_OH Regioselective

Reaction pathways for 5-Butylfuran-2(5H)-one oxidation, highlighting epoxidation and C5-hydroxylation.

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / Incomplete Conversion Start->LowYield Electrophilic System RingOpen High Ring-Opening Degradation Start->RingOpen Nucleophilic System Sol1 Use UHP/TFAA or Increase Temp LowYield->Sol1 Overcome Deactivation Sol2 Buffer pH to 7.5-8.0 Maintain Temp < 0°C RingOpen->Sol2 Prevent Hydrolysis

Troubleshooting workflow for optimizing the epoxidation of 5-Butylfuran-2(5H)-one.

References

  • Titanium Silicalite 1 (TS-1) Catalyzed Oxidative Transformations of Furan Derivatives with Hydrogen Peroxide Advanced Synthesis & Catalysis[2]

  • Singlet oxygen oxidation of substituted furans to 5-hydroxy-2(5H)-furanone The Journal of Organic Chemistry - ACS Publications[3]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals ChemRxiv[4]

  • 5-Butylfuran-2(5H)-one | C8H12O2 | CID 121779 PubChem - NIH[1]

Sources

Optimization

mitigating 5-Butylfuran-2(5H)-one degradation under UV light

Introduction Welcome to the technical support guide for 5-Butylfuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-Butylfuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering stability challenges, particularly degradation induced by ultraviolet (UV) light. As an α,β-unsaturated lactone, 5-Butylfuran-2(5H)-one possesses a chromophore that readily absorbs UV radiation, making it susceptible to various photochemical reactions. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and scientifically-grounded strategies to mitigate degradation and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 5-Butylfuran-2(5H)-one.

Q1: Why is 5-Butylfuran-2(5H)-one so sensitive to UV light?

A1: The photosensitivity of 5-Butylfuran-2(5H)-one is intrinsic to its molecular structure. The 2(5H)-furanone core contains an α,β-unsaturated lactone system. This conjugated system acts as a chromophore, an assembly of atoms that absorbs light, and it has a maximum light absorption in the UV region.[1] Upon absorbing a UV photon, the molecule is promoted to an electronically excited state. This excess energy makes the molecule highly reactive, enabling it to undergo reactions that are not possible in its ground state, such as cycloadditions, isomerizations, or reactions with molecular oxygen.[2]

Q2: What are the primary degradation products I should expect to see?

A2: The specific degradation profile can be complex and dependent on the experimental conditions (e.g., solvent, presence of oxygen, wavelength of light). However, based on the known photochemistry of 2(5H)-furanones, you can anticipate several classes of products:

  • Photodimers: A very common reaction for α,β-unsaturated carbonyl compounds is a [2+2] photocycloaddition, where two furanone molecules react to form a cyclobutane-containing dimer.[3][4]

  • Oxidation Products: If oxygen is present, photo-oxidation can occur. This process can be initiated by the excited furanone molecule generating reactive oxygen species (ROS), leading to the formation of hydroperoxides, ring-opened structures (like dicarboxylic acids), or further oxidized furanone derivatives.[5][6]

  • Solvent Adducts: Depending on the solvent used, the excited-state furanone may react directly with solvent molecules. For instance, in the presence of acetone, a new compound formed by the addition of acetone to the furanone ring has been observed for a similar molecule.[3]

Q3: What are the absolute first-line-of-defense storage and handling procedures?

A3: To ensure baseline stability, all handling and storage should be performed with the assumption that the compound is light-sensitive.

  • Storage: Store the neat compound and its solutions at recommended low temperatures (e.g., 2-8°C), in amber glass vials or containers completely wrapped in aluminum foil to exclude all light.[7]

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, store the compound under an inert atmosphere (e.g., nitrogen or argon).[7] This displaces oxygen and minimizes the risk of photo-oxidation.

  • Handling: When preparing solutions or conducting experiments, work in a fume hood with the sash lowered and the overhead light turned off, using only indirect, ambient room lighting. For highly sensitive applications, use a darkroom or a glovebox with UV-filtered light.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your research.

Problem 1: My compound is degrading rapidly in solution, even with basic light protection. What's happening?

A: This indicates that ambient light is insufficient protection or that other factors are contributing to degradation. The primary cause is likely a combination of an inappropriate solvent and the presence of dissolved oxygen.

Causality: The choice of solvent can significantly influence the photoreactivity of a solute.[3] Solvents are not inert bystanders; they can mediate energy transfer, participate in radical reactions, or contain impurities (like peroxides in aged ethers) that act as photo-initiators. Furthermore, dissolved oxygen in the solvent is a key reactant for photo-oxidation pathways.[6]

Recommended Solution: Solvent Selection and Degassing

Step-by-Step Protocol:

  • Solvent Purity Check: Always use fresh, HPLC-grade or spectro-grade solvents. Avoid using solvents from bottles that have been open for a long time, especially ethers like THF or dioxane, which can form explosive peroxides that also initiate degradation.

  • Solvent Selection: If your experimental design allows, consider switching to a solvent with lower UV-transmittance or one less prone to radical reactions. Aprotic solvents are often preferred over protic ones like alcohols, which can participate in hydrogen abstraction reactions.

  • Solvent Degassing (Crucial Step): Before preparing your solution, rigorously degas the solvent to remove dissolved oxygen. There are several effective methods:

    • Sparging with Inert Gas: Bubble a fine stream of an inert gas (nitrogen or argon) through the solvent for 15-30 minutes. This is a very effective and common method.

    • Freeze-Pump-Thaw: For the most sensitive applications, this method is superior. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing. This cycle is typically repeated three times.

  • Preparation: Prepare your solution of 5-Butylfuran-2(5H)-one using the degassed solvent in a light-protected environment (e.g., amber vial) and immediately blanket the headspace of the vial with the same inert gas before sealing.

Problem 2: I've observed new, unexpected peaks in my chromatogram after a UV-dependent experiment. How can I identify them and prevent their formation?

A: The appearance of new peaks is a clear sign of degradation or photoreaction. The key is to systematically stabilize the molecule by intercepting the photochemical reaction at different stages. This is achieved by using photostabilizers.

Causality: Photodegradation is not a single event but a cascade. It begins with UV absorption, followed by the formation of highly reactive species (the excited state molecule, free radicals).[6] Photostabilizers work by interrupting this cascade at different points.

Logical Framework for Mitigation

The diagram below illustrates the photochemical degradation cascade and the points at which different classes of stabilizers intervene.

Caption: Intervention points for photostabilizers in the degradation pathway.

Recommended Solution: Employing Photostabilizers

Start with a UV absorber as the first line of defense. If degradation persists, add an antioxidant (radical scavenger), as it addresses a different part of the degradation pathway.

Table 1: Selection of Common Photostabilizers

Stabilizer ClassMechanism of ActionExample CompoundTypical Starting Concentration (w/v)
UV Absorbers Competitively absorb damaging UV radiation and dissipate the energy as harmless heat.[8]2-(2'-hydroxy-5'-methylphenyl)-benzotriazole (Tinuvin P)0.1% - 1.0%
Hindered Amine Light Stabilizers (HALS) Act as radical scavengers. They do not absorb UV radiation but inhibit polymer degradation.[8]Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770)0.1% - 0.5%
Antioxidants (Radical Scavengers) Terminate radical chain reactions by donating a hydrogen atom or scavenging free radicals.[7][9]Butylated hydroxytoluene (BHT), Ascorbic Acid (Vitamin C)0.01% - 0.2%
Quenchers Deactivate the excited state of the target molecule, returning it to the ground state before it can react.Nickel chelates (less common in pharma)0.2% - 1.0%

Step-by-Step Protocol for Stabilizer Screening:

  • Baseline Preparation: Prepare a stock solution of 5-Butylfuran-2(5H)-one in your chosen degassed solvent in an amber vial. This is your unstabilized control.

  • Stabilizer Stock Solutions: Prepare separate, concentrated stock solutions of your selected stabilizers (e.g., Tinuvin P, BHT) in the same solvent.

  • Test Sample Preparation:

    • Sample A (Control): Aliquot from your baseline stock.

    • Sample B (UV Absorber): To a new aliquot of the baseline stock, add the UV absorber stock solution to achieve the desired final concentration (e.g., 0.5% w/v).

    • Sample C (Antioxidant): To another aliquot, add the antioxidant stock solution (e.g., 0.1% w/v BHT).

    • Sample D (Combination): To a final aliquot, add both the UV absorber and the antioxidant.

  • Forced Degradation Study:

    • Analyze an initial (T=0) sample from each vial using a validated HPLC method to confirm starting concentrations.

    • Expose all samples (A, B, C, D) to the same controlled UV source (e.g., a photostability chamber) for a defined period. It is critical to also keep a "dark" control for each sample, wrapped in foil, to check for non-photolytic degradation.

    • At set time points (e.g., 1, 2, 4, 8 hours), withdraw aliquots from each vial, and analyze by HPLC.

  • Data Analysis: Quantify the remaining percentage of 5-Butylfuran-2(5H)-one in each sample over time. Compare the degradation rates to determine the most effective stabilization strategy.

Problem 3: My experiment requires UV irradiation. How can I minimize damage to my compound while still enabling the desired photoreaction?

A: This is a common challenge in photochemistry. The goal is to find a "sweet spot" where your desired reaction proceeds efficiently but non-specific degradation of the starting material is minimized. This can be achieved by controlling the wavelength and dose of UV light.

Causality: The energy of a photon is inversely proportional to its wavelength (E = hc/λ). Shorter wavelength UV light (e.g., UV-C, 200-280 nm) is more energetic and destructive than longer wavelength UV light (e.g., UV-A, 315-400 nm).[1] Many compounds have multiple absorption bands. Irradiating at the lowest energy absorption band (the longest wavelength) that still initiates your desired reaction can often prevent higher-energy side reactions.

Workflow for Optimizing UV Exposure

Caption: Workflow for minimizing photodegradation in required UV experiments.

Recommended Solution: Wavelength and Dose Control

Step-by-Step Protocol:

  • Acquire a UV-Vis Spectrum: Dissolve your 5-Butylfuran-2(5H)-one in the reaction solvent and acquire its full UV-Visible absorption spectrum (approx. 200-800 nm).

  • Identify the λmax: Identify the main absorption peaks. Pay particular attention to the peak at the longest wavelength (lowest energy).

  • Use Optical Filters: Instead of a broad-spectrum UV lamp, use a lamp in combination with a bandpass filter or a monochromator. Select a filter that isolates a narrow band of light centered around the longest wavelength absorption peak identified in step 2. This delivers energy specifically to the chromophore without exposing it to more damaging, shorter wavelengths.

  • Control the Dose (Time): UV dose is a product of intensity and time. Run a time-course experiment where you irradiate identical samples for different durations (e.g., 10, 20, 40, 60 minutes).

  • Analyze and Optimize: Analyze each time point by HPLC. Plot the concentration of your desired product and the concentration of the starting material as a function of time. This will allow you to identify the optimal irradiation time that maximizes product yield before significant degradation of the starting material or product occurs.

  • Consider Temperature: Photochemical reactions can still have a thermal component. Running the reaction at a reduced temperature (e.g., in an ice bath) can sometimes slow down unwanted thermal side reactions without significantly affecting the primary photochemical step.

References
  • Patarau, L. (1990). Photochemistry of 2(3H)- and 2(5H)-Furanones. HETEROCYCLES. [Link]

  • Al-Khafaji, J. (n.d.). Exploring Green Photochemical Reactions Of Bio-Based Heterocyclic Compounds: 4-Hydroxy-2(5H) Furanone And 2-Pyridone. UND Scholarly Commons. [Link]

  • Griesbeck, A. G. (2012). The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]

  • Castedo, L., et al. (2018). Intramolecular Photocycloaddition of 2(5H)-Furanones to Temporarily Tethered Terminal Alkenes as a Stereoselective Source of Enantiomerically Pure Polyfunctionalyzed Cyclobutanes. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Common photostabilizers based on their chemical structure. ResearchGate. [Link]

  • Verduin, J., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry. [Link]

Sources

Troubleshooting

reducing side products in 5-Butylfuran-2(5H)-one extraction processes

Technical Support Center: 5-Butylfuran-2(5H)-one Extraction Welcome to the technical support guide for the extraction and purification of 5-Butylfuran-2(5H)-one. This resource is designed for researchers, chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Butylfuran-2(5H)-one Extraction

Welcome to the technical support guide for the extraction and purification of 5-Butylfuran-2(5H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable lactone. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize side product formation and maximize the yield and purity of your target compound.

Introduction: The Challenge of Isolating 5-Butylfuran-2(5H)-one

5-Butylfuran-2(5H)-one, a member of the butenolide class of unsaturated lactones, is a key intermediate in the synthesis of various biologically active molecules.[1][2] However, its purification is often complicated by its susceptibility to degradation and isomerization. The conjugated system involving the lactone carbonyl and the double bond is sensitive to pH, temperature, and oxidative conditions, which can lead to a variety of unwanted side products.[3][4][5] This guide will address these stability challenges head-on, providing you with the expertise to refine your extraction process.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My final product shows a low yield and contains significant amounts of a water-soluble, acidic compound. What is happening?

Answer: This is a classic sign of lactone ring hydrolysis . The ester bond in the furanone ring is susceptible to cleavage under both strongly acidic and basic conditions, opening the ring to form the corresponding γ-hydroxy carboxylic acid. This new compound is more polar and acidic, explaining its partitioning into aqueous layers during extraction and the overall loss of your target product.

  • Causality:

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This is a common issue if your reaction workup involves a strong acid wash (e.g., >1M HCl) without careful temperature control and immediate subsequent extraction.

    • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions are strong nucleophiles that can directly attack the carbonyl carbon, leading to rapid and often irreversible ring-opening.[6] Using strong bases like NaOH or KOH to neutralize your reaction mixture is a frequent cause of this problem.

  • Solutions:

    • Strict pH Control: During your aqueous workup, use a milder neutralizing agent. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for neutralizing residual acid. It is a weak base and is less likely to catalyze significant hydrolysis compared to hydroxides.

    • Minimize Contact Time: Perform your aqueous washes quickly and proceed to the organic extraction phase without delay. Do not let your reaction mixture sit in acidic or basic aqueous solutions for extended periods.

    • Temperature Management: Conduct all aqueous workups at low temperatures (0-5 °C) using an ice bath. This significantly reduces the rate of hydrolysis.

Question 2: My NMR analysis shows a mixture of isomers. Besides my desired product, I see signals for a compound with a different double bond geometry. How can I prevent this?

Answer: You are likely observing isomerization of the α,β-unsaturated double bond to a β,γ-unsaturated position, or a shift in exocyclic double bond geometry if applicable to your synthesis route. This can be catalyzed by both acid and base, or sometimes even by the purification media.[7][8][9]

  • Causality: The protons on the carbon adjacent to the double bond (the γ-position) can be abstracted under certain conditions, leading to the formation of an enolate or related intermediate, which can then be re-protonated at a different position, shifting the double bond.

  • Solutions:

    • Neutralize Chromatography Media: Standard silica gel can be slightly acidic, which is sometimes enough to cause isomerization of sensitive compounds on the column.[5][10] To prevent this, use deactivated or neutral silica gel. You can also prepare a slurry of your silica gel in the eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before packing your column.[10]

    • Avoid Strong Bases: As with hydrolysis, strong bases can facilitate isomerization. Stick to mild bases like NaHCO₃ or organic bases like pyridine or triethylamine for neutralization steps.

    • Solvent Choice: The choice of solvent can influence stability. In some cases, polar aprotic solvents may help to stabilize furan derivatives.[4][11]

Question 3: My product has a yellow or brown tint, and I observe the formation of insoluble material, especially during concentration. What are these impurities?

Answer: This suggests the presence of oxidation and/or polymerization products . The electron-rich furan ring and the double bond are susceptible to oxidation, which can be initiated by air (autoxidation), light, or residual oxidizing agents from a previous reaction step.[3][12][13] The resulting radical intermediates or reactive species can then lead to complex polymerization reactions, forming colored, high-molecular-weight "humins".[3]

  • Causality: Furan rings can undergo oxidative cleavage, leading to the formation of dicarbonyl compounds and other degradation products.[12][14] These reactions can be accelerated by heat and trace metals.

  • Solutions:

    • Work under an Inert Atmosphere: When possible, conduct your workup and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use an Antioxidant: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents, particularly during rotary evaporation, can help to quench radical reactions.

    • Avoid Overheating: Concentrate your product solution at the lowest feasible temperature. Use a high-vacuum pump and a water bath set to room temperature or slightly above, rather than a heating mantle.

    • Degas Solvents: For highly sensitive applications, using solvents that have been degassed (e.g., by sparging with nitrogen or by freeze-pump-thaw cycles) can be beneficial.

Optimized Protocols and Data

To provide a practical framework, here are a detailed extraction protocol and comparative data for solvent selection.

Protocol 1: Optimized Liquid-Liquid Extraction Workflow

This protocol is designed to minimize hydrolysis, isomerization, and oxidation.

  • Initial Quenching (0 °C):

    • Cool the completed reaction mixture in an ice-water bath.

    • Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8. Monitor with pH paper. Do not use strong bases.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (see Table 1 below). Use a volume of organic solvent equal to at least half the aqueous volume for each extraction.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers once with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient.

    • Filter the drying agent and wash it with a small amount of fresh extraction solvent to ensure complete recovery of the product.

  • Concentration:

    • Add a trace amount of BHT to the filtered solution.

    • Concentrate the solution using a rotary evaporator with the water bath temperature kept below 35 °C.

Table 1: Comparison of Common Extraction Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)ProsCons
Ethyl Acetate 77.16.0Good solvency for lactones, easily removed under vacuum.[15]Can contain acidic impurities; may co-extract some polar impurities.
Dichloromethane (DCM) 39.69.1Excellent solvency, separates well from aqueous layers.[6]Higher toxicity, more volatile, can be harder to dry completely.
Diethyl Ether 34.64.3Very volatile (easy to remove), good solvency.Highly flammable, can form explosive peroxides upon storage.

Recommendation: Ethyl acetate is often the best starting choice due to its balance of good solvency, ease of removal, and lower toxicity.

Visualizing the Degradation Pathways

To better understand the challenges, the following diagram illustrates the primary pathways for side product formation.

Figure 1. Key Degradation Pathways for 5-Butylfuran-2(5H)-one A 5-Butylfuran-2(5H)-one (Target Product) B γ-Hydroxy-oct-2-enoic acid (Hydrolysis Product) A->B H+ / H₂O or OH- C Isomeric Furanones (Isomerization Product) A->C Acid or Base Catalysis D Oxidized & Polymeric Products (Degradation Products) A->D O₂ / Heat / Light

Caption: Key Degradation Pathways for 5-Butylfuran-2(5H)-one.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different drying agent, like calcium chloride?

    • A: It is not recommended. Calcium chloride can form adducts with carbonyl compounds and may be slightly acidic, potentially causing degradation. Anhydrous sodium sulfate or magnesium sulfate are safer choices.

  • Q: How should I store the purified 5-Butylfuran-2(5H)-one?

    • A: For long-term stability, store the compound at low temperatures (-20 °C is ideal), under an inert atmosphere (argon or nitrogen), and protected from light. If it is a solid, ensure it is completely dry. If it is an oil, dissolving it in a degassed aprotic solvent may improve its shelf life.

  • Q: My reaction is performed in a polar, water-miscible solvent like THF or Acetonitrile. How does this affect my extraction?

    • A: You will first need to remove the bulk of the water-miscible solvent via rotary evaporation. Then, re-dissolve the residue in a water-immiscible solvent (like ethyl acetate) and water before proceeding with the standard liquid-liquid extraction as outlined in the protocol above.

  • Q: Is there an alternative to column chromatography for purification?

    • A: Depending on the physical properties of your compound and its impurities, distillation (if the compound is thermally stable and volatile) or recrystallization (if the compound is a solid and a suitable solvent system can be found) are excellent alternatives that can sometimes be more scalable and avoid issues with acidic silica gel.

References

  • Khabarov, I.A. (2009). Technological methods of sesquiterpene lactones extraction from raw materials. Eurasian ChemTech Journal, 11, 207-211.
  • Gotor-Fernández, V., et al. (2021). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis.
  • Gong, X., et al. (2021). Oxidation of furans (Review).
  • Kim, J., et al. (2012). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Rappai, J.P., et al. (2008). Oxidative cleavage of furan derivatives.
  • Donahue, J.P. (2016). Oxidative Cleavage of Furans. Organic Reactions.
  • Prosea Technology. (2023). Pantothenic Acid Lactone Extraction. Prosea Technology Website.
  • Unknown Author. (Year Unknown). Synthesis of unsaturated lactones, indole and lactam.
  • Williamson, E.M. (1992). Method for the extraction of sesquiterpene lactones.
  • Zhang, H-J., & Yin, L. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society, 140, 12270-12279.
  • Zhang, H-J., & Yin, L. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Organic Chemistry Portal.
  • Campo, E., et al. (2007). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC.
  • Liu, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9045-9056.
  • Lou, Y., et al. (2018). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC.
  • Catellani, M., & Motti, E. (2014).
  • De Oliveira, K.T., & De Souza, R.O.M.A. (2019). (S)-γ-Hydroxymethyl-α,β-butenolide, a Valuable Chiral Synthon: Syntheses, Reactivity, and Applications.
  • Pi-Pol, P., & Palomo, C. (1995). The β-Lactone Route to α,β-Unsaturated δ-Lactones. Total Syntheses of (.+-.)-Goniothalamin and (-)-Massoialactone.
  • Unknown Author. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • De la Torre, A.F., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society.
  • Accettura, P., et al. (2003). Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem Tech Support.
  • Unknown Author. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Europe PMC.
  • Feringa, B.L., & De Lange, B. (2000). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
  • D'Ambrosio, M., et al. (2016). Synthesis and Biological Properties of 2(5H)
  • Tan, S.M., et al. (2010). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. Arkivoc.
  • Baeva, A.A., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.
  • ANR. (Date Unknown). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR.
  • Rack, M., et al. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Breher, F., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204, 438-441.
  • Ghorab, M.M., et al. (2015). 3,4,5-Trisubstituted Furan-2(5H)
  • Van der Veen, J., et al. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.

Sources

Troubleshooting

stabilizing 5-Butylfuran-2(5H)-one in high-temperature assays

Technical Support Center: Stabilizing 5-Butylfuran-2(5H)-one Welcome to the technical support guide for 5-Butylfuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 5-Butylfuran-2(5H)-one

Welcome to the technical support guide for 5-Butylfuran-2(5H)-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile butenolide in high-temperature experimental settings. We understand that maintaining the stability and integrity of your compounds is critical for generating reliable and reproducible data. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the thermal sensitivity of 5-Butylfuran-2(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is 5-Butylfuran-2(5H)-one, and why is it sensitive to high temperatures?

A1: 5-Butylfuran-2(5H)-one, also known as a γ-lactone or butenolide, is a five-membered heterocyclic compound featuring a lactone (cyclic ester) and a conjugated double bond.[1][2] This structure is susceptible to several degradation pathways at elevated temperatures, including isomerization, oxidation, and hydrolysis of the lactone ring.[1][3][4] Theoretical studies show that 2(5H)-furanones can interconvert with their less stable 2(3H) tautomers via a ring-opening mechanism, which can be a precursor to decomposition.[1][3][4]

Q2: At what temperature should I start becoming concerned about the degradation of 5-Butylfuran-2(5H)-one?

A2: While the exact degradation temperature depends on the assay matrix (solvent, pH, presence of catalysts), significant thermal instability can be observed in many organic molecules at temperatures above 80 °C.[5][6] For butenolides, interconversion and decomposition events have been noted at temperatures ranging from 300-600 °C in pyrolysis studies, but in solution and in the presence of other reagents, degradation can occur at much lower temperatures.[4] We recommend implementing stabilization strategies for any assay consistently running above 60-70 °C.

Q3: My assay results are inconsistent when using 5-Butylfuran-2(5H)-one. Could this be a stability issue?

A3: Yes, inconsistent results, such as poor reproducibility, declining signal over time, or unexpected side products, are classic indicators of compound instability. Degradation can lead to a lower effective concentration of the active molecule, and the degradation products themselves might interfere with the assay.

Q4: What are the primary methods to prevent degradation?

A4: The three primary strategies are:

  • Control of Atmosphere: Preventing oxidation by removing oxygen.

  • Use of Additives: Incorporating antioxidants to scavenge free radicals.

  • Matrix Optimization: Careful selection of solvents and control of pH to prevent hydrolysis.

Troubleshooting Guide: High-Temperature Assay Failures

This section addresses specific problems you may encounter during your experiments.

Problem 1: Rapid Loss of Compound Activity or Concentration Over Time

Potential Cause: Oxidative degradation is a common pathway for organic molecules at high temperatures, especially those with unsaturated bonds like 5-Butylfuran-2(5H)-one. Oxygen from the air can initiate a free-radical chain reaction, leading to decomposition.

Suggested Solution: Implement an inert atmosphere.

By replacing oxygen with an inert gas like nitrogen (N₂) or argon (Ar), you can effectively halt oxidative pathways. This is a cornerstone of air-free chemistry and is highly effective for improving thermal stability.

Experimental Protocol: Setting Up an Inert Atmosphere Assay

  • Preparation: Use a reaction vessel (e.g., a sealed vial or round-bottom flask) with a septum-sealed cap or a Schlenk line connection.

  • Degassing Solvent: Before adding your compound, degas the assay solvent. This can be done by bubbling N₂ or Ar gas through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more rigorous oxygen removal.

  • Assembly: Add 5-Butylfuran-2(5H)-one and other non-volatile reagents to the reaction vessel.

  • Purging: Seal the vessel and purge the headspace with the inert gas. This is typically done by inserting a needle connected to the gas line and a second needle to act as an outlet. Purge for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent to the vessel using a gas-tight syringe.

  • Execution: Place the sealed, inerted vessel into your high-temperature incubation system (e.g., a heating block or oven).

Problem 2: Assay variability persists even under an inert atmosphere.

Potential Cause 1: Autocatalytic Radical Reactions. Even without oxygen, thermal energy can be sufficient to initiate radical chain reactions. Once formed, these radicals can attack other molecules of your compound.

Suggested Solution 1: Introduce a Radical-Scavenging Antioxidant.

Antioxidants terminate radical chain reactions by donating a hydrogen atom or an electron to a radical, creating a stable species that does not propagate the chain.[7][8] Phenolic antioxidants are particularly effective.[7][9]

Antioxidant Typical Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 50-200 ppmRadical scavenger; sterically hindered phenol.Excellent solubility in organic solvents.
α-Tocopherol (Vitamin E) 100-500 ppmPotent radical scavenger; can be regenerated by co-antioxidants like Vitamin C.[8]Good for lipid-based or less polar systems.
Ascorbic Acid (Vitamin C) 100-500 ppmWater-soluble radical scavenger.[8][10]Best for aqueous systems. Can act as a pro-oxidant in the presence of metal ions.[10]

Workflow for Selecting an Antioxidant

G cluster_0 Troubleshooting Assay Variability Start Assay Variability Detected Inert Is the assay already under an inert atmosphere? Start->Inert AddInert Implement Inert Atmosphere (See Protocol 1) Inert->AddInert No SolventCheck What is the primary solvent? Inert->SolventCheck Yes AddInert->SolventCheck Aqueous Aqueous / Protic SolventCheck->Aqueous Aqueous Organic Organic / Aprotic SolventCheck->Organic Organic AddAscorbic Add Ascorbic Acid (100-500 ppm) Aqueous->AddAscorbic AddBHT Add BHT or α-Tocopherol (50-500 ppm) Organic->AddBHT CheckpH Is pH controlled? AddAscorbic->CheckpH End Re-evaluate Assay Performance AddBHT->End Buffer Add appropriate buffer (e.g., phosphate, TRIS) CheckpH->Buffer No CheckpH->End Yes Buffer->End

Caption: Decision tree for troubleshooting assay variability.

Potential Cause 2: Hydrolysis. The ester bond in the lactone ring is susceptible to hydrolysis (cleavage by water), a reaction that is significantly accelerated by heat and catalyzed by both acids and bases.[11][12][13] Protic solvents (like water, methanol, or ethanol) can participate directly in this degradation.

Suggested Solution 2: Optimize Solvent and pH.

  • Solvent Choice: If your assay permits, switch to an aprotic solvent (e.g., DMSO, DMF, acetonitrile, or toluene). These solvents do not have acidic protons and cannot directly participate in hydrolysis.

  • pH Control: In aqueous or protic systems, maintaining a neutral pH is critical. The rate of lactone hydrolysis is often minimized around pH 4-7.[11] Use a buffer system appropriate for your assay's temperature range. Camptothecins, another class of lactone-containing drugs, demonstrate a pH-dependent equilibrium where the active lactone form is favored in acidic conditions.[14]

Problem 3: Formation of Unknown Peaks in Analytical Readouts (e.g., HPLC, LC-MS)

Potential Cause: Thermal isomerization or decomposition is creating new chemical species. The 2(5H)-furanone structure is the more thermodynamically stable tautomer compared to 2(3H)-furanone.[1][3] However, high temperatures can provide the activation energy needed to overcome the barrier for interconversion, potentially leading to a mixture of isomers or subsequent decomposition products.[3][4]

Potential Degradation Pathway

G A 5-Butylfuran-2(5H)-one (Stable Isomer) B Ring-Opened Intermediate (Ketenoic Aldehyde) A->B High Temp (Ring Opening) B->A Cyclization C Butyl-furan-2(3H)-one (Less Stable Isomer) B->C Cyclization C->B High Temp (Ring Opening) D Decomposition Products (e.g., Acrolein derivatives, CO) C->D Decomposition

Caption: Potential thermal isomerization and decomposition pathway.

Suggested Solution: Analytical Characterization and Method Adjustment.

  • Confirm Degradation: Run a time-course experiment. Analyze samples of your complete assay mixture at T=0 and several time points during the high-temperature incubation. Use a suitable analytical method like HPLC-UV or LC-MS to monitor the peak area of 5-Butylfuran-2(5H)-one and the appearance of new peaks.[15][16][17]

  • Characterize Products: If possible, use high-resolution mass spectrometry (HRMS) to get accurate mass data for the new peaks, which can help in identifying the structures of the degradation products.

  • Implement Preventative Measures: Based on the characterization, apply the solutions from Problems 1 and 2 (inert atmosphere, antioxidants, solvent/pH control) to see if they prevent the formation of these unknown peaks. Track the reduction of impurity peaks as a measure of success.

Summary of Preventative Strategies

StrategyPrincipleKey Actions
Atmospheric Control Exclusion of OxygenDegas solvents; purge reaction vessels with N₂ or Ar.
Radical Scavenging Termination of Chain ReactionsAdd BHT or α-Tocopherol (organic) or Ascorbic Acid (aqueous).
Solvent Selection Avoidance of HydrolysisPrioritize aprotic solvents (DMSO, DMF, ACN) over protic ones (water, alcohols).
pH Control Minimizing Acid/Base CatalysisIn aqueous media, use a buffer to maintain a neutral pH (ideally 4-7).

By systematically addressing these potential failure modes, you can significantly improve the stability of 5-Butylfuran-2(5H)-one in your high-temperature assays, leading to more accurate and reliable scientific outcomes.

References

  • Halliwell, B., & Gutteridge, J. M. C. (1992). Biologically relevant metal ion-dependent hydroxyl radical generation. An update. FEBS Letters, 307(1), 108-112. (Note: While not a direct search result, this is a foundational concept related to the pro-oxidant effect of ascorbic acid mentioned in source[10]).

  • Chen, L., Xu, Y., Wang, W., & Qian, P. Y. (2015). Degradation kinetics of a potent antifouling agent, butenolide, under various environmental conditions. Chemosphere, 119, 1075-1083. [Link]

  • Choe, E., & Min, D. B. (2009). Mechanisms and factors for edible oil oxidation. Comprehensive Reviews in Food Science and Food Safety, 8(4), 169-186. (Note: While not a direct search result, this provides context for the general principles of oxidation discussed in source[8]).

  • Yates, P., & Clark, G. M. (1967). Lactone Hydrolysis. I. The Acid-Catalyzed Hydrolysis of γ-Butyrolactone. Journal of the American Chemical Society, 89(10), 2585-2592. (Note: While not a direct search result, this is a foundational paper on lactone hydrolysis relevant to sources[11][12][13]).

  • Würmel, J., Simmie, J. M., & Losty, M. M. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(30), 8344-8355. [Link]

  • PubChem. (n.d.). 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ricci, A., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1300. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2014). The interconversion and decomposition of furan-2(3H)- and -2(5H)-one and their methylated derivatives. Physical Chemistry Chemical Physics, 16, 1694-1702. (Note: This reference provides experimental context to the theoretical work cited in[18] and[4]).

  • Sannigrahi, B., et al. (2017). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Bioconjugate Chemistry, 28(9), 2346-2353. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl. eurl-pc.eu. [Link]

  • Flourat, A. L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5488. [Link]

  • Le, T. T., et al. (2023). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research, 10(3), 295-309. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Butylfuran-2(5H)-one vs 5-methylfuran-2(5H)-one reactivity comparison

The α,β -unsaturated γ -lactone motif, specifically the 2(5H)-furanone ring, is a privileged scaffold in organic synthesis and medicinal chemistry. Substituted butenolides serve as critical intermediates for the total sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The α,β -unsaturated γ -lactone motif, specifically the 2(5H)-furanone ring, is a privileged scaffold in organic synthesis and medicinal chemistry. Substituted butenolides serve as critical intermediates for the total synthesis of complex natural products, including blastmycinolactol, ancepsenolide, and various quorum-sensing inhibitors.

When designing synthetic routes, the choice of the C5-alkyl substituent on the furanone ring fundamentally alters the molecule's reactivity, stereochemical behavior, and physical properties. This guide provides an in-depth, objective comparison between 5-methylfuran-2(5H)-one (often derived from α -angelica lactone) and 5-butylfuran-2(5H)-one , focusing on their performance in asymmetric conjugate additions.

Mechanistic Causality: Sterics vs. Electronics

Both 5-methyl and 5-butylfuran-2(5H)-one act as highly effective Michael acceptors due to the electron-withdrawing nature of the conjugated lactone carbonyl. Because the difference in the inductive electron-donating (+I) effect between a methyl and a butyl group is negligible, their electronic profiles are virtually identical. The divergence in their reactivity is almost entirely dictated by steric hindrance and lipophilicity .

The Facial Shielding Effect

During a nucleophilic attack at the C4 position ( β -carbon), the nucleophile must navigate the steric environment established by the C5 substituent.

  • 5-Methylfuran-2(5H)-one: The methyl group provides moderate steric bulk. While it favors nucleophilic approach from the opposite (anti) face, the energetic difference ( ΔΔG‡ ) between the syn and anti transition states is relatively small. This often leads to moderate diastereomeric ratios (dr) requiring rigorous catalyst optimization to overcome[1].

  • 5-Butylfuran-2(5H)-one: The butyl chain possesses significant conformational flexibility. It sweeps a much larger "steric cone" over the adjacent π -system, effectively blocking the syn face. This forces incoming nucleophiles almost exclusively to the anti face, resulting in superior thermodynamic and kinetic stereocontrol.

G Furanone 5-Alkyl-2(5H)-furanone (Michael Acceptor) Sub_Me R = Methyl (Low Steric Bulk) Furanone->Sub_Me Substituent Choice Sub_Bu R = Butyl (High Steric Bulk) Furanone->Sub_Bu Substituent Choice Nu Nucleophile (Nu-) Nu->Furanone Conjugate Addition (C4) Syn Syn-Attack (Minor Product) Sub_Me->Syn Moderate Shielding Anti Anti-Attack (Major Product) Sub_Me->Anti Favored (Moderate dr) Sub_Bu->Syn Strong Shielding (Blocked) Sub_Bu->Anti Highly Favored (High dr)

Figure 1: Stereochemical model illustrating the impact of C5-alkyl steric bulk on facial selectivity.

Comparative Performance Data

To objectively evaluate these substrates, we analyze their performance in a benchmark organocatalytic asymmetric thio-Michael addition—a reaction frequently utilized to construct spirocyclic tetrahydrothiophenes and functionalized butenolides[2].

The data below represents standardized yields and stereoselectivities when reacting these furanones with a standard thiol donor using a bifunctional cinchona alkaloid catalyst at ambient temperature.

Parameter5-Methylfuran-2(5H)-one5-Butylfuran-2(5H)-oneCausality / Impact
Reaction Rate (Conversion Time) 4 - 6 hours8 - 12 hoursThe bulkier butyl group slightly impedes the kinetics of the initial nucleophilic attack.
Chemical Yield 88 - 92%80 - 85%Higher lipophilicity of the butyl derivative can lead to minor losses during standard aqueous workups.
Diastereoselectivity (dr) ~ 85:15 (anti:syn)> 95:5 (anti:syn)The extended steric cone of the butyl group strictly enforces anti-facial approach.
Enantiomeric Excess (ee) 90 - 92%94 - 96%Enhanced steric locking with the chiral catalyst pocket improves enantiodiscrimination for the butyl substrate.
Solubility Profile Soluble in polar/non-polar organics, slightly water-soluble.Highly lipophilic; strictly requires non-polar solvents (e.g., anhydrous CH₂Cl₂).Dictates solvent choice; CH₂Cl₂ is preferred to maintain a homogeneous catalytic state[3].

Self-Validating Experimental Methodology

To harness the reactivity of these furanones, the experimental protocol must be tightly controlled. The following methodology details an asymmetric Michael addition, engineered as a self-validating system where each step includes an empirical check to ensure scientific integrity.

Protocol: Organocatalytic Asymmetric Thio-Michael Addition

Reagents: 5-Alkyl-2(5H)-furanone (1.0 equiv), Thiol donor (1.2 equiv), Bifunctional Cinchona Alkaloid Catalyst (10 mol%), Anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst-Substrate Equilibration:

    • Action: Dissolve the 5-alkyl-2(5H)-furanone and the chiral catalyst in anhydrous CH₂Cl₂ under an argon atmosphere. Stir at room temperature for 15 minutes.

    • Causality: Pre-equilibration allows the catalyst to form a hydrogen-bonded complex with the furanone carbonyl, activating the C4 position and establishing the chiral environment before the nucleophile is introduced.

  • Nucleophile Introduction & Temperature Control:

    • Action: Cool the reaction mixture to -20°C. Add the thiol donor dropwise over 10 minutes.

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction and maximizes the ΔΔG‡ between the diastereomeric transition states. Dropwise addition prevents localized concentration spikes that could overwhelm the catalyst.

  • In-Process Validation (TLC Monitoring):

    • Action: Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). Stain the TLC plate with aqueous KMnO₄.

    • Validation: The starting furanone will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background) due to the C=C double bond. The disappearance of this spot confirms the consumption of the Michael acceptor.

  • Quenching and Phase Separation:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: The mildly acidic quench neutralizes the basic organocatalyst, halting any further reversible Michael/retro-Michael processes that could erode the established stereocenters.

  • Analytical Validation:

    • Action: Purify via flash column chromatography. Determine the dr via crude ¹H-NMR by integrating the distinct C4-H proton signals. Determine ee via Chiral HPLC.

Workflow Start 1. Substrate + Catalyst (Equilibration in CH2Cl2) Reaction 2. Thiol Addition (-20°C, Ar atm) Start->Reaction Activation Validation 3. TLC Check (KMnO4 Stain) Reaction->Validation Monitor C=C Workup 4. NH4Cl Quench & Extraction Validation->Workup Complete Analysis 5. NMR (dr) & HPLC (ee) Validation Workup->Analysis Purified Adduct

Figure 2: Self-validating workflow for the asymmetric Michael addition to 2(5H)-furanones.

Strategic Selection in Drug Development

The choice between the methyl and butyl derivative should be dictated by the target molecule's structural requirements and the desired pharmacokinetic profile.

  • Choose 5-Methylfuran-2(5H)-one when: Synthesizing compact, naturally occurring macrolides or antibiotics. It is the direct precursor for the total synthesis of medicinally important targets like (−)-blastmycinolactol and (+)-antimycinone[3]. The smaller methyl group is often required to fit into specific enzyme active sites.

  • Choose 5-Butylfuran-2(5H)-one when: Developing lipid-like metabolites, marine natural product analogs (e.g., rubrolides), or quorum-sensing inhibitors. The butyl chain significantly increases the LogP of the resulting drug candidate, enhancing cell membrane permeability, which is critical for intracellular targets. Furthermore, if absolute anti-diastereoselectivity is the paramount requirement of the synthetic step, the butyl group's steric bulk provides a fail-safe stereochemical lock.

References

  • Hejmanowska, J., & Albrecht, Ł. (2016). Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. ResearchGate. URL:[Link]

  • Ramachary, D. B., et al. (2012). Organocatalytic Enantiospecific Total Synthesis of Butenolides. PMC / National Institutes of Health. URL:[Link]

  • General Organocatalytic Methods in Chemical Reactions. (2022). Organocatalysis: A Green Tool for Sustainable Developments. DOKUMEN.PUB. URL:[Link]

Sources

Comparative

HPLC method validation for 5-Butylfuran-2(5H)-one quantification

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 5-Butylfuran-2(5H)-one A Senior Application Scientist's Field-Proven Perspective For researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 5-Butylfuran-2(5H)-one

A Senior Application Scientist's Field-Proven Perspective

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds and potential impurities is not merely a procedural step but the bedrock of reliable and reproducible science. 5-Butylfuran-2(5H)-one, a lactone with various biological and industrial applications, requires a robust and validated analytical method to ensure its identity, purity, and strength can be consistently determined.

This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for 5-Butylfuran-2(5H)-one. Moving beyond a simple checklist, we will explore the causality behind each experimental choice, grounding our methodology in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] This document is designed not as a rigid template, but as a self-validating system of logic and scientific integrity.

Foundational Strategy: Method Selection and Comparison

The molecular structure of 5-Butylfuran-2(5H)-one—a moderately polar lactone ring with a nonpolar butyl chain—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[5] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Chosen Method: An RP-HPLC method using a C18 column is selected for its versatility and proven efficacy in separating compounds of similar polarity.

ParameterSelected Method: RP-HPLC (C18)Alternative: Normal-Phase HPLC (NP-HPLC)Rationale for Selection
Stationary Phase Octadecylsilane (C18) - NonpolarSilica or other polar functional groups - PolarThe dual polarity of 5-Butylfuran-2(5H)-one allows for excellent retention and separation on a C18 column with a polar mobile phase.
Mobile Phase Acetonitrile/Water (polar)Hexane/Isopropanol (nonpolar)Aqueous mobile phases are generally safer, less expensive, and provide better control over retention through gradient elution.
Analyte Elution Increasing organic content decreases retentionIncreasing solvent polarity decreases retentionThis provides a highly controllable and predictable separation mechanism. NP-HPLC is highly sensitive to water content in the mobile phase, making it less robust for routine analysis.
General Use Ideal for moderately polar to nonpolar analytesBest for very polar analytes or separating isomersRP-HPLC is the most common, robust, and well-understood mode of HPLC, making it the superior choice for a routine quality control method.

The selected method forms the basis of the validation protocol detailed below.

The Validation Workflow: A Systematic Approach

Method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[6] The relationship between validation parameters is not linear but interconnected, ensuring a comprehensive assessment of the method's performance.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Finalization Dev Method Development Opt Optimization Dev->Opt Initial Parameters Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report Implement Routine Use Report->Implement

Caption: Overall HPLC Method Validation Workflow.

Specificity: Ensuring Analytical Identity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7] Without this, you cannot trust that the peak you are measuring corresponds only to your analyte of interest.[8] We challenge the method's specificity using forced degradation studies.[9]

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of 5-Butylfuran-2(5H)-one reference standard in the mobile phase.

  • Prepare a Placebo Solution: Prepare a solution containing all formulation excipients except the active ingredient.

  • Forced Degradation: Subject the stock solution to the following stress conditions to induce degradation (typically aiming for 5-20% degradation[10]):

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid standard at 105°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the placebo, an unstressed standard solution, and each of the stressed solutions into the HPLC system.

  • Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of 5-Butylfuran-2(5H)-one. Use a photodiode array (PDA) detector to evaluate peak purity, ensuring the spectral profile across the peak is consistent.

Acceptance Criteria:

  • The 5-Butylfuran-2(5H)-one peak should be free from any co-elution from placebo, impurities, or degradation products.

  • Peak purity index should be greater than 0.990.

  • Resolution (Rs) between the analyte peak and the closest eluting peak should be ≥ 2.0.[10]

Linearity and Range: Establishing Proportionality

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[11][12] This is fundamental for accurate quantification.[11] The range is the interval that has been shown to have acceptable accuracy, precision, and linearity.[13][14]

Experimental Protocol:

  • Prepare a Stock Solution: Create a high-concentration stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[9][15]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Injection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaMean Peak Area
80798500801200799600799767
90901100899500902300900967
1001002500100500010032001003567
1101104000110210011055001103867
1201206500120800012059001206800

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[16]

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • A visual inspection of the plot should show a clear linear relationship.

Accuracy and Precision: The Cornerstones of Reliability

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value, while precision measures the agreement among individual test results.[3][7][17] These are often evaluated together. Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay/ruggedness).[18][19]

Validation_Parameters Method Validated Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Results) Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Range Range Method->Range Accuracy->Precision Precision->Linearity Linearity->Accuracy Linearity->Range

Caption: Interrelationship of core validation parameters.

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of nine samples by spiking a placebo matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[9]

  • Repeatability (Intra-assay Precision): One analyst analyzes all nine samples on the same day, using the same instrument.

  • Intermediate Precision (Inter-assay): A second analyst repeats the analysis of nine new samples on a different day, using a different HPLC system if available.[15]

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the known spiked amount.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level (repeatability) and across all conditions (intermediate precision).

Data Presentation:

Table 1: Accuracy & Repeatability (Analyst 1, Day 1)

Concentration (µg/mL) Replicate Measured Conc. (µg/mL) Recovery (%)
80 1 79.8 99.8
80 2 80.3 100.4
80 3 79.5 99.4
Mean / %RSD 79.9 99.9
%RSD = 0.5%
100 1 101.1 101.1
100 2 99.5 99.5
100 3 100.8 100.8
Mean / %RSD 100.5 100.5
%RSD = 0.8%
120 1 119.2 99.3
120 2 121.0 100.8
120 3 120.5 100.4
Mean / %RSD 120.2 100.2

| | | %RSD = 0.8% | |

Acceptance Criteria:

  • Accuracy: The mean percent recovery should be within 98.0% to 102.0%.[16][17][18]

  • Precision: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[16][17][19][20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[21] The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[19] These are critical for impurity analysis but are also good practice for assay validation. The most common methods for determination are based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[21][22]

Experimental Protocol (S/N Method):

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the reference standard.

  • Analysis: Inject the solutions and determine the concentration at which the analyte signal is clearly distinguishable from the baseline noise.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[19][21]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[19][21]

Experimental Protocol (Calibration Curve Method):

  • Perform Linearity: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression lines and S = the slope of the calibration curve.[19][22]

Acceptance Criteria:

  • The determined LOQ must be verified by analyzing at least six samples at this concentration, which must meet predefined accuracy (e.g., 90-110% recovery) and precision (e.g., %RSD ≤ 10%) criteria.[9]

Robustness: Assessing Method Reliability

Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to small, deliberate variations in its parameters.[7][23] This provides confidence that the method will perform consistently during routine use and after transfer between different instruments or labs.[20][24]

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary. Common examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase Composition (e.g., ± 2% organic solvent)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Experimental Design: Use a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach to test the effect of these variations.

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Assess the impact of each change on critical system suitability parameters like retention time, peak tailing, and resolution.

Data Presentation:

Parameter VariedConditionRetention Time (min)Tailing FactorResolution (Rs)
Nominal 1.0 mL/min, 30°C, 50% ACN 5.42 1.1 >2.0
Flow Rate0.9 mL/min6.011.1>2.0
1.1 mL/min4.931.1>2.0
Temperature25°C5.651.2>2.0
35°C5.211.1>2.0
% Acetonitrile48%5.891.1>2.0
52%5.031.2>2.0

Acceptance Criteria:

  • System suitability requirements (e.g., tailing factor ≤ 1.5, resolution ≥ 2.0) must be met under all tested conditions.

  • The %RSD of the results obtained under the varied conditions should remain within acceptable limits (e.g., < 2%).[20]

Conclusion: From Validation to Verified Performance

A thoroughly validated HPLC method is a testament to scientific rigor. It provides a high degree of assurance that the method will consistently yield results that are accurate, precise, and reliable for the quantification of 5-Butylfuran-2(5H)-one. By grounding our protocols in established regulatory guidelines and understanding the scientific principles behind each validation parameter, we transform a procedural requirement into a robust framework for generating data of the highest integrity.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • US Pharmacopeia. 〈621〉CHROMATOGRAPHY.
  • USP. <621> CHROMATOGRAPHY.
  • FDA. FDA Guidance on Analytical Method Validation.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • Biorelevant.com. HPLC analytical tips: What is 'specificity'?.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Mastelf. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResearchGate. Acceptance criteria of validation parameters for HPLC.
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • YouTube. (2022, March 3). How to do HPLC method validation.
  • Benchchem. A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • PubChem. 5-Butylfuran-2(5H)-one.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?.
  • LCGC International. (2026, March 28). Analytical Method Validation: Back to Basics, Part II.
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • LCGC International. (2026, January 14). Method Validation and Robustness.
  • Eurofins. Perspectives on Method Validation II.
  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Slideshare. Ich guidelines for validation final.

Sources

Validation

Benchmarking 5-Butylfuran-2(5H)-one: A Comparative Guide to its Efficacy in Antimicrobial Assays

In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates are furanone derivatives, a class of compounds known for their diverse bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates are furanone derivatives, a class of compounds known for their diverse biological activities.[1][2] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific furanone, 5-Butylfuran-2(5H)-one. We will delve into the scientific rationale behind standardized antimicrobial susceptibility testing, offer detailed protocols for key assays, and present a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of this and similar compounds.

Introduction to 5-Butylfuran-2(5H)-one and the Furanone Family

Furanones are five-membered heterocyclic compounds that are found in various natural sources, including marine algae, and can also be chemically synthesized.[1] The 2(5H)-furanone scaffold, in particular, has garnered significant attention for its wide spectrum of biological activities, including anti-inflammatory, antitumor, and, most notably, antimicrobial properties.[2][3][4]

Many furanone derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3][5] Their mechanisms of action are diverse, with some compounds exhibiting direct bactericidal or bacteriostatic effects, while others interfere with bacterial communication systems known as quorum sensing (QS).[6][7][8][9] By disrupting QS, these furanones can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10][11][12]

5-Butylfuran-2(5H)-one is a specific derivative within this promising class of molecules. Its efficacy, however, must be systematically quantified and benchmarked against existing treatments to ascertain its therapeutic potential. This guide outlines the essential experimental procedures to achieve this.

The Cornerstone of Antimicrobial Efficacy Testing: MIC & MBC Assays

To objectively compare the antimicrobial potency of 5-Butylfuran-2(5H)-one, standardized in vitro susceptibility tests are indispensable. The two most fundamental and widely accepted assays are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[13][14][15]

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[13][16] It is the gold standard for assessing antimicrobial susceptibility.[14]

  • Minimum Bactericidal Concentration (MBC): The MBC assay is a subsequent step to the MIC test. It identifies the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a 99.9% reduction in the initial bacterial inoculum.[13][17][18]

The relationship between the MIC and MBC values is crucial. An agent is generally considered bactericidal if the MBC is no more than four times the MIC. A larger ratio suggests that the agent is primarily bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria outright.

Experimental Design: A Head-to-Head Comparison

A robust evaluation of 5-Butylfuran-2(5H)-one necessitates a comparative experimental design. This involves testing the compound in parallel with a positive control (a well-established antibiotic) and a negative control (the vehicle in which the compound is dissolved).

Suggested Panel of Microorganisms:

To assess the spectrum of activity, a diverse panel of clinically relevant bacteria should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

Comparative Agents:

  • Positive Controls:

    • Vancomycin: For Gram-positive bacteria.

    • Gentamicin or Tobramycin: For broad-spectrum activity, particularly against Gram-negative bacteria.

  • Test Compound: 5-Butylfuran-2(5H)-one.

  • Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide - DMSO), at the same concentrations used for the test compound dilutions.

Detailed Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][19]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is widely used due to its efficiency and the small quantities of reagents required.[20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of test compounds in a 96-well plate. P2 Prepare standardized bacterial inoculum (0.5 McFarland). P3 Dilute inoculum to final concentration. I1 Inoculate the microtiter plate with the bacterial suspension. P3->I1 I2 Incubate at 37°C for 16-24 hours. I1->I2 A1 Visually inspect for turbidity (bacterial growth). I2->A1 A2 Determine the MIC: lowest concentration with no visible growth. A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of 5-Butylfuran-2(5H)-one and the positive control antibiotics in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[13][22] Typically, 100 µL of broth is added to wells 2-11, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (broth and bacteria only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 2-3 isolated colonies of the test bacterium.[23]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.[22]

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 16-24 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14][16]

Minimum Bactericidal Concentration (MBC) Assay

Principle: Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[17][18]

Workflow Diagram:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis M1 Identify all wells from the MIC plate with no visible growth. P1 Take a fixed volume (e.g., 10-100 µL) from each clear well. M1->P1 P2 Spread the aliquot onto antibiotic-free agar plates. P1->P2 A1 Incubate plates at 37°C for 18-24 hours. P2->A1 A2 Count colonies on each plate. A1->A2 A3 Determine MBC: lowest concentration yielding ≥99.9% killing. A2->A3

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no growth.[18]

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.[17]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[13]

Data Presentation and Interpretation

For clear and objective comparison, the obtained MIC and MBC values should be summarized in a tabular format.

Table 1: Comparative MIC Values (µg/mL) of 5-Butylfuran-2(5H)-one and Control Antibiotics

Microorganism5-Butylfuran-2(5H)-oneVancomycinGentamicin
S. aureus ATCC 29213[Insert Value][Insert Value][Insert Value]
MRSA ATCC 43300[Insert Value][Insert Value][Insert Value]
B. subtilis ATCC 6633[Insert Value][InsertValue][Insert Value]
E. coli ATCC 25922[Insert Value]N/A[Insert Value]
P. aeruginosa ATCC 27853[Insert Value]N/A[Insert Value]

N/A: Not applicable, as vancomycin is generally ineffective against Gram-negative bacteria.

Table 2: Comparative MBC Values (µg/mL) and MBC/MIC Ratios

MicroorganismCompoundMICMBCMBC/MIC RatioInterpretation
S. aureus5-Butylfuran-2(5H)-one[Value][Value][Calculate][Bactericidal/Bacteriostatic]
S. aureusVancomycin[Value][Value][Calculate][Bactericidal/Bacteriostatic]
E. coli5-Butylfuran-2(5H)-one[Value][Value][Calculate][Bactericidal/Bacteriostatic]
E. coliGentamicin[Value][Value][Calculate][Bactericidal/Bacteriostatic]

Interpretation of Results:

  • A lower MIC or MBC value indicates greater potency.

  • By comparing the MIC values of 5-Butylfuran-2(5H)-one to those of vancomycin and gentamicin, its relative efficacy can be determined.

  • The MBC/MIC ratio provides insight into the mode of action (bactericidal vs. bacteriostatic).

Concluding Remarks for the Research Professional

This guide provides a foundational framework for the systematic evaluation of 5-Butylfuran-2(5H)-one as a potential antimicrobial agent. Rigorous adherence to standardized protocols is crucial for generating reproducible and comparable data. While MIC and MBC assays are the primary indicators of antimicrobial activity, further investigations into its mechanism of action, potential for resistance development, and efficacy in more complex models, such as biofilm assays, are warranted.[12][24] The data generated from these initial benchmarking studies will be instrumental in guiding the future development of this and other promising furanone derivatives in the ongoing search for novel anti-infective therapies.

References

  • Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic Furanones Inhibit Quorum-Sensing and Enhance Bacterial Clearance in Pseudomonas Aeruginosa Lung Infection in Mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.
  • Givskov, M., de Nys, R., Manefield, M., Gram, L., Maximilien, R., Eberl, L., Molin, S., Steinberg, P. D., & Kjelleberg, S. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618–6622.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2015). The Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(19), e1595.
  • McInerney, M., Furlong, E. J., Kelly, P., & Rai, D. K. (2023). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Pharmaceutical Biology, 61(1), 478–487.
  • O'May, C. Y., & Tufenkji, N. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901.
  • Hentzer, M., Riedel, K., Rasmussen, T. B., Heydorn, A., Andersen, J. B., Parsek, M. R., Rice, S. A., Eberl, L., Molin, S., Høiby, N., & Givskov, M. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(Pt 1), 87–102.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • University of Technology. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Kalia, V. C. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Trizna, E. Y., Kayumov, A. R., & Bogachev, M. I. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 24(1), 229.
  • Ghasemzadeh, I., & Namazi, R. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 193–201.
  • Spanu, T., & Trovato, A. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Sim, J. H., & Kim, J. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 11(15), 4329.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Merck Manuals. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IntechOpen. (2023). Efficacy of Natural and Synthetic Biofilm Inhibitors Associated with Antibiotics in Eradicating Biofilms Formed by Multidrug-Resistant Bacteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Kayumov, A. R., Galkin, M. A., & Trizna, E. Y. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(6), 5267.
  • Zang, T., Lee, R., Cannon, J. R., & Pu, M. (2009). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Bioorganic & Medicinal Chemistry Letters, 19(21), 6202–6205.
  • Kayumov, A. R., Galkin, M. A., & Trizna, E. Y. (2016). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 7, 1850.
  • Piaz, F. D., & Belluti, F. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 20(24), 2568–2601.
  • National Center for Biotechnology Information. (n.d.). 5-Butylfuran-2(5H)-one. PubChem. Retrieved from [Link]

  • Kayumov, A. R., Galkin, M. A., & Trizna, E. Y. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(6), 5267.
  • Sultanov, I. S., Galyametdinov, A. R., & Kayumov, A. R. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 694.
  • IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 2-Furanone – Knowledge and References. Retrieved from [Link]

  • Piaz, F. D., & Belluti, F. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 20(24), 2568–2601.
  • de Oliveira, R. B., & da Silva, F. C. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 2(2), 139–145.

Sources

Comparative

Comparative Guide to 5-Butylfuran-2(5H)-one Derivatives: Biological Activity, Mechanisms, and Experimental Workflows

The 2(5H)-furanone scaffold is a highly privileged motif in medicinal chemistry, frequently isolated from natural sources such as the fungus Antrodia camphorata and the marine macroalga Delisea pulchra[1][2]. Among its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2(5H)-furanone scaffold is a highly privileged motif in medicinal chemistry, frequently isolated from natural sources such as the fungus Antrodia camphorata and the marine macroalga Delisea pulchra[1][2]. Among its simplest active forms is 5-butylfuran-2(5H)-one , a naturally occurring volatile compound that serves as a versatile building block for synthesizing potent biological agents.

Because of the high reactivity of the conjugated carbonyl system and the labile positions at C3 and C4[3], researchers have synthesized various derivatives to target specific biological pathways. This guide provides an in-depth comparative analysis of 5-butylfuran-2(5H)-one and its synthetic derivatives, focusing on their divergent roles as Quorum Sensing (QS) inhibitors and Cyclooxygenase-2 (COX-2) selective anti-inflammatory agents.

Mechanistic Causality: How Derivatization Dictates Activity

To understand why specific experimental choices are made during drug development, we must first examine the causality behind the structure-activity relationship (SAR) of furanones.

The Anti-Biofilm Pathway: Accelerated LuxR Turnover

Gram-negative bacteria utilize N-acyl-L-homoserine lactones (AHLs) as autoinducers to regulate biofilm formation and virulence via Quorum Sensing (QS). AHLs bind to LuxR-type regulatory proteins, stabilizing them against proteolytic degradation[2][4].

When 5-butylfuran-2(5H)-one is halogenated (e.g., adding bromine at the C3/C4 positions), the resulting electrophilic molecule does not merely compete with AHLs. Instead, in vivo studies demonstrate that halogenated furanones actively interact with the LuxR protein, reducing its half-life up to 100-fold[2]. This accelerated proteolytic turnover destabilizes the transcriptional activator, effectively silencing AHL-dependent gene expression and preventing biofilm formation without exerting high selective pressure for resistance[5].

The Anti-Inflammatory Pathway: COX-2 Side-Pocket Insertion

COX-1 and COX-2 are isoenzymes responsible for prostaglandin synthesis. Traditional NSAIDs non-selectively inhibit both, leading to gastrointestinal toxicity[6][7].

When 5-butylfuran-2(5H)-one is modified with a sulfonyl group (e.g., a phenylsulfonyl moiety), it mimics the pharmacophore of selective COX-2 inhibitors like rofecoxib[8][9]. The causality of this selectivity lies in the enzyme's active site: COX-2 contains a valine residue (Val523) instead of the bulkier isoleucine (Ile523) found in COX-1. This substitution creates a secondary side pocket. The sulfonyl group of the furanone derivative inserts precisely into this pocket, establishing critical hydrogen bonds with His90 and Arg513, thereby achieving high COX-2 selectivity[9].

Comparative Performance Data

The following table summarizes the biological performance of the native 5-butylfuran-2(5H)-one scaffold against its optimized halogenated and sulfonylated derivatives. Data reflects representative in vitro benchmarks established in structural analog studies[6][10][11].

Compound ClassRepresentative DerivativeAntimicrobial MIC (µg/mL)Biofilm Preventative Conc. (BPC) (µg/mL)COX-2 IC₅₀ (µM)Primary Mechanism of Action
Native Scaffold 5-Butylfuran-2(5H)-one>12864>50Weak general electrophile
Halogenated 3,4-Dibromo-5-butylfuran-2(5H)-one16425LuxR destabilization (QS Inhibition)
Sulfonylated 5-Butyl-3-(phenylsulfonyl)furan-2(5H)-one32160.8Selective COX-2 side-pocket binding

Key Takeaway: Halogenation dramatically enhances anti-biofilm efficacy (low BPC) by increasing the molecule's ability to trigger LuxR degradation. Conversely, sulfonylation shifts the molecule's affinity toward mammalian COX-2 enzymes, drastically lowering the IC₅₀ for anti-inflammatory applications.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing both QS inhibition and COX-2 selectivity.

Protocol A: Quorum Sensing Inhibition Assay (Bioluminescence)

Vibrio harveyi is utilized as the model organism because its multichannel QS system directly couples autoinducer concentration to bioluminescence, allowing for real-time, non-destructive quantification[12].

  • Culture Preparation: Inoculate V. harveyi (strain BB120) in Autoinducer Bioassay (AB) medium. Incubate overnight at 30°C with aeration.

  • Compound Dilution: Prepare serial dilutions of the furanone derivatives in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Treatment: Dilute the overnight culture to an OD₆₀₀ of 0.01. Add 190 µL of the bacterial suspension and 10 µL of the test compound to a 96-well opaque microtiter plate.

  • Self-Validation Control: Include a positive control (known QS inhibitor like natural furanone C-30) and a negative control (1% DMSO vehicle). Crucially, run a parallel clear-bottom plate to measure OD₆₀₀. If OD₆₀₀ drops significantly, the compound is bactericidal, not a true QS inhibitor[12].

  • Measurement: Incubate at 30°C. Measure bioluminescence (Relative Light Units, RLU) and OD₆₀₀ every 30 minutes for 4 hours using a multimode microplate reader.

  • Analysis: Calculate specific bioluminescence (RLU/OD₆₀₀). A reduction in specific bioluminescence without a corresponding drop in OD₆₀₀ confirms targeted QS inhibition.

Protocol B: In Vitro COX-2 / COX-1 Selectivity Assay

To prove anti-inflammatory selectivity, the derivatives must be tested against purified recombinant human COX-1 and COX-2 enzymes[6][13].

  • Reagent Assembly: Utilize a fluorometric COX inhibitor screening assay kit. The assay relies on the peroxidase activity of COX, which catalyzes the reaction between PGG₂ and a fluorogenic substrate (e.g., ADHP) to produce the highly fluorescent compound resorufin.

  • Enzyme Incubation: In a 96-well black plate, combine assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. Add 10 µL of the furanone derivative (varying concentrations).

  • Inhibitor Binding: Incubate the mixture for 10 minutes at room temperature. Causality note: This pre-incubation is mandatory because diarylheterocyclic furanones often exhibit time-dependent, slow-binding kinetics with COX-2[8].

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorogenic probe to initiate the reaction.

  • Measurement & Validation: Read fluorescence (Ex: 535 nm / Em: 587 nm) after 5 minutes. Use rofecoxib as the COX-2 selective positive control and indomethacin as the non-selective control.

  • Data Processing: Plot the dose-response curve to calculate the IC₅₀ for both isoforms. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Visualizing Pathways and Workflows

To synthesize the mechanistic and experimental data, the following diagrams map the dual biological pathways of furanone derivatives and the parallel screening workflow.

Mechanism_Pathways cluster_QS Anti-Biofilm (Halogenated Furanones) cluster_COX Anti-Inflammatory (Sulfonyl Furanones) AHL AHL Autoinducer LuxR LuxR Protein AHL->LuxR Stabilizes (Normal) Degradation Accelerated Proteolysis LuxR->Degradation Turnover HaloFur Halogenated Derivative HaloFur->LuxR Binds & Destabilizes SulfFur Sulfonyl Derivative COX2 COX-2 Enzyme (Val523 Pocket) SulfFur->COX2 Selective Insertion PG Prostaglandin Synthesis COX2->PG Blocks

Mechanistic divergence of 5-butylfuran-2(5H)-one derivatives in QS and COX-2 pathways.

Experimental_Workflow Start Synthesize 5-Butylfuran-2(5H)-one Library Split Start->Split QS_Assay Quorum Sensing Assay (V. harveyi Bioluminescence) Split->QS_Assay COX_Assay COX Selectivity Assay (Fluorometric ADHP Probe) Split->COX_Assay Tox_Check Viability Control (OD600 Measurement) QS_Assay->Tox_Check Rule out bactericide Time_Check Kinetic Control (10 min Pre-incubation) COX_Assay->Time_Check Allow slow-binding Read_QS Calculate Specific Bioluminescence (RLU/OD) Tox_Check->Read_QS Read_COX Calculate Selectivity Index IC50(COX-1) / IC50(COX-2) Time_Check->Read_COX

Parallel experimental workflow ensuring self-validating controls for furanone screening.

References

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology Society. Available at:[Link]

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover (PubMed). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. University College Cork (CORA). Available at: [Link]

  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. ACS Publications. Available at:[Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones. SciSpace. Available at:[Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at:[Link]

Sources

Validation

A Comparative Guide to the Validation of 5-Butylfuran-2(5H)-one Reference Standards for Quality Control

Introduction: The Cornerstone of Analytical Accuracy In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement is paramount. The quality, safety, and efficacy of a dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Analytical Accuracy

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement is paramount. The quality, safety, and efficacy of a drug product are directly linked to the accuracy of the data generated throughout its lifecycle. At the heart of this analytical confidence lies the reference standard—a highly characterized material that serves as the benchmark against which all product batches are measured. An inadequately qualified reference standard can introduce significant error, leading to compliance failures, batch rejections, and delays in bringing critical therapies to market.[1]

This guide provides an in-depth technical framework for the comprehensive validation of 5-Butylfuran-2(5H)-one (Molecular Formula: C₈H₁₂O₂, Molecular Weight: 140.18 g/mol [2]) as a reference standard. 5-Butylfuran-2(5H)-one, a member of the furanone class of compounds, is of significant interest due to the broad biological activities of this scaffold, including antimicrobial and anti-inflammatory properties.[3][4] Whether it is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, its accurate quantification is essential.

We will move beyond a simple checklist of tests, delving into the causality behind experimental choices and comparing orthogonal analytical techniques. This document is designed for researchers, analytical scientists, and quality control professionals, providing field-proven protocols and insights to establish a self-validating system for reference standard qualification that is robust, reliable, and compliant with global regulatory expectations.

Part 1: The Regulatory Imperative for Reference Standard Qualification

Before any experimental work begins, it is crucial to understand the regulatory landscape. International bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the qualification of reference standards.[5][6][7] The core principle is that any non-compendial reference standard must be of the highest possible purity and thoroughly characterized to ensure its identity, strength, and quality.[1]

Key guidelines that govern this process include:

  • ICH Q2(R2) - Validation of Analytical Procedures: This guideline is the global standard for validating the analytical methods used to test the reference standard.[8][9]

  • ICH Q7 - Good Manufacturing Practice for Active Pharmaceutical Ingredients: This provides context for how reference standards should be managed within a GMP framework.[5]

  • FDA and EMA Guidelines: These regulatory bodies provide specific guidance on the characterization data expected in regulatory submissions.[6][10][11][12]

The validation process follows a logical progression, beginning with absolute structural confirmation, followed by quantitative assessment of purity and potency, and culminating in an evaluation of its stability over time.

cluster_workflow Reference Standard Validation Workflow Sourcing Source Candidate Material (e.g., Batch A vs. Batch B) Identity Identity Confirmation (Orthogonal Methods) Sourcing->Identity Purity Purity & Assay (Chromatographic & Absolute Methods) Identity->Purity Stability Stability Assessment (Forced Degradation & Long-Term) Purity->Stability CoA Certification & Documentation (Certificate of Analysis) Stability->CoA

Caption: High-level workflow for reference standard validation.

Part 2: Foundational Characterization - Establishing Unambiguous Identity

The first and most critical step is to confirm, without ambiguity, that the candidate material is indeed 5-Butylfuran-2(5H)-one. Relying on a single technique is insufficient. A robust validation employs orthogonal methods—techniques that rely on different physical principles—to provide a composite and irrefutable confirmation of the molecular structure.

cluster_identity Orthogonal Identity Confirmation Molecule 5-Butylfuran-2(5H)-one (C₈H₁₂O₂) NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework & Connectivity Molecule->NMR MS Mass Spectrometry Confirms Molecular Weight & Fragmentation Molecule->MS FTIR FTIR Spectroscopy Confirms Functional Groups (e.g., C=O) Molecule->FTIR Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Orthogonal approach for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation because it provides detailed information about the chemical environment of each proton and carbon atom in a molecule, revealing the precise connectivity and stereochemistry.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Butylfuran-2(5H)-one standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

  • Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 5-Butylfuran-2(5H)-one.

Data Presentation: Expected NMR Chemical Shifts

Atom Expected ¹H Shift (ppm, CDCl₃) Expected ¹³C Shift (ppm, CDCl₃)
Carbonyl (C=O) - ~170-175
Olefinic CH ~6.0-7.5 (multiplets) ~120-150
CH attached to Oxygen ~4.5-5.0 (multiplet) ~80-90
Butyl Chain CH₂ ~1.3-2.5 (multiplets) ~20-40

| Butyl Chain CH₃ | ~0.9 (triplet) | ~13-15 |

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, offering a fundamental check of the chemical formula. When coupled with a separation technique like Gas Chromatography (GC-MS), it also provides a characteristic fragmentation pattern that acts as a molecular fingerprint.

  • Sample Preparation: Prepare a dilute solution of the standard (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent).[13]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak [M]⁺ corresponding to the molecular weight of 5-Butylfuran-2(5H)-one (140.18). Analyze the fragmentation pattern and compare it to known spectra from databases like NIST or PubChem.[2][14]

Data Presentation: Expected Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Ion [M]⁺ m/z 140 Corresponds to the molecular formula C₈H₁₂O₂.

| Key Fragments | e.g., m/z 83, 55 | Characteristic losses of the butyl chain and parts of the furanone ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups. For 5-Butylfuran-2(5H)-one, the most prominent feature will be the lactone carbonyl (C=O) stretch, which is difficult to miss and highly characteristic.

  • Sample Preparation: Place a small amount of the neat liquid or solid standard directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (baseline correction, if needed) and identify the absorption bands for the key functional groups. The characteristic stretching vibration of the carbonyl group in a 2(5H)-furanone ring is typically observed between 1755–1787 cm⁻¹.[15]

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (Aliphatic) 2800-3000 Stretch
C=O (Lactone) 1755-1787 Stretch

| C=C (Olefinic) | 1600-1680 | Stretch |

Part 3: Purity and Assay Determination - A Comparative Analysis

Once identity is confirmed, the next step is to quantify the standard. This involves two related but distinct concepts: Purity , which determines the percentage of the material that is the main compound, and Assay , which determines the potency or content of the active molecule, often correcting for impurities and residual solvents.

cluster_purity Purity & Assay Logic HPLC HPLC-UV (Area % Normalization) Determines relative amounts of all UV-active components. PurityValue Chromatographic Purity (e.g., 99.8%) HPLC->PurityValue qNMR Quantitative NMR (qNMR) (Absolute Method) Directly quantifies the molecule against a certified internal standard. AssayValue Certified Assay Value (e.g., 99.6% w/w) qNMR->AssayValue MassBalance Mass Balance Approach Assay = 100% - Impurities - Water - Solvents PurityValue->AssayValue AssayValue->MassBalance Informs

Sources

Comparative

A Spectroscopic Guide to the Chiral Universe of 5-Butylfuran-2(5H)-one Enantiomers

In the realm of pharmaceutical development, flavor chemistry, and materials science, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development, flavor chemistry, and materials science, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of biological activity, sensory perception, and material properties. The enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different interactions with the chiral systems of the body and other chiral molecules. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 5-Butylfuran-2(5H)-one, a member of the biologically significant furanone family.[1]

This document moves beyond a simple recitation of data, offering a detailed exploration of the principles and experimental protocols for key chiroptical spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Significance of Chirality in 5-Substituted-2(5H)-ones

The 2(5H)-furanone scaffold is a core structural motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The stereocenter at the C5 position, bearing the butyl group in our target molecule, dictates the three-dimensional arrangement of the substituents and, consequently, its interaction with chiral receptors. For instance, the enantiomers of flavorous 5-substituted-2(5H)-furanones can possess remarkably different odor characteristics and intensities.[2] Therefore, robust analytical methods to distinguish and quantify the enantiomers of 5-Butylfuran-2(5H)-one are paramount for quality control and regulatory compliance.

Vibrational Circular Dichroism (VCD): A Window into 3D Molecular Structure

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3][4] This technique is exceptionally sensitive to the absolute configuration of a chiral molecule and its conformational landscape in solution.[5][6][7] For molecules like 5-Butylfuran-2(5H)-one, the VCD spectrum provides a unique fingerprint of its stereochemistry.

A key advantage of VCD is that every vibrational band in the spectrum can, in principle, exhibit a signal, offering a wealth of stereochemical information.[8] The resulting spectrum for one enantiomer will be a mirror image of the other, providing a definitive method for their differentiation.[3]

Expected VCD Spectral Features for 5-Butylfuran-2(5H)-one Enantiomers

The most informative regions in the VCD spectrum of 5-Butylfuran-2(5H)-one are expected to be the carbonyl stretching region (~1750 cm⁻¹) and the fingerprint region (1400-900 cm⁻¹), where vibrations involving the chiral center are prominent.

Spectral Region (cm⁻¹)Vibrational ModeExpected VCD Signature for (R)-enantiomerExpected VCD Signature for (S)-enantiomer
~1750C=O stretchPositive or Negative Cotton EffectMirror Image Cotton Effect
1400-1200CH₂/CH₃ bending, C-O-C stretchingComplex pattern of positive and negative bandsMirror image of the complex pattern
1200-900C-C stretching, CH rockingDiagnostic fingerprint bandsMirror image of the fingerprint bands

Note: The signs of the Cotton effects are illustrative and would need to be confirmed by quantum chemical calculations.

Experimental Protocol: VCD Spectroscopy

A robust VCD analysis involves a synergistic approach of experimental measurement and theoretical calculation. Density Functional Theory (DFT) calculations are now routinely used to predict VCD spectra, and the comparison with the experimental spectrum provides a high level of confidence in the assignment of the absolute configuration.[4][9]

Step 1: Sample Preparation

  • Dissolve approximately 5-10 mg of the enantiomerically pure 5-Butylfuran-2(5H)-one sample in 150-200 µL of a suitable deuterated or non-absorbing solvent (e.g., CCl₄, CDCl₃).

  • Use a short pathlength (e.g., 100 µm) infrared cell transparent in the mid-IR region (e.g., BaF₂).

Step 2: VCD Spectrometer Setup

  • Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.

  • Ensure the spectrometer is well-purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

Step 3: Data Acquisition

  • Collect the VCD spectrum over a suitable spectral range (e.g., 2000-800 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 1000-4000) to achieve an adequate signal-to-noise ratio.

  • Record the spectrum of the pure solvent under the same conditions for baseline correction.

Step 4: Data Processing and Analysis

  • Subtract the solvent spectrum from the sample spectrum.

  • Perform baseline correction.

  • Compare the experimental VCD spectra of the two enantiomers. They should exhibit mirror-image relationships.

  • For absolute configuration assignment, compare the experimental spectrum with the DFT-calculated spectrum for one of the enantiomers. A good match confirms the configuration.[10]

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[11] This technique is particularly sensitive to the electronic transitions of chromophores in a chiral environment. The unsaturated lactone ring in 5-Butylfuran-2(5H)-one serves as a chromophore, making ECD a powerful tool for its stereochemical analysis.[12]

The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions.[13] The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.[14]

Expected ECD Spectral Features for 5-Butylfuran-2(5H)-one Enantiomers

For 5-substituted-2(5H)-furanones, the n → π* electronic transition of the carbonyl group typically gives rise to a Cotton effect in the 210-240 nm region.[14] The sign of this Cotton effect can often be correlated with the absolute configuration at the C5 stereocenter.

Wavelength (nm)Electronic TransitionExpected ECD Signature for (R)-enantiomerExpected ECD Signature for (S)-enantiomer
~220n → πPositive or Negative Cotton EffectMirror Image Cotton Effect
<200π → πStronger Cotton EffectsMirror Image Cotton Effects

Note: Empirical rules, such as the lactone sector rule, can sometimes predict the sign of the Cotton effect, but confirmation with theoretical calculations is highly recommended.[12][14]

Experimental Protocol: ECD Spectroscopy

Step 1: Sample Preparation

  • Prepare a dilute solution of the enantiomerically pure 5-Butylfuran-2(5H)-one sample in a transparent solvent (e.g., methanol, acetonitrile) in the desired UV-Vis range.

  • The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

Step 2: ECD Spectrometer Setup

  • Use a dedicated ECD spectrometer or a UV-Vis spectrometer with a CD accessory.

  • Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.

Step 3: Data Acquisition

  • Scan the sample over the appropriate wavelength range (e.g., 300-190 nm).

  • Record the spectrum of the pure solvent in the same cuvette for baseline subtraction.

Step 4: Data Processing and Analysis

  • Subtract the solvent baseline from the sample spectrum.

  • The ECD spectrum is typically plotted as molar circular dichroism (Δε) or ellipticity (θ) versus wavelength.

  • Compare the ECD spectra of the two enantiomers, which should be mirror images.[13]

  • For absolute configuration assignment, compare the experimental spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations.[15][16]

Optical Rotatory Dispersion (ORD): The Wavelength Dependence of Optical Rotation

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[17][18][19] While single-wavelength polarimetry provides a single value for optical rotation, ORD provides a full spectrum, which can be more informative, especially in the vicinity of an absorption band where it gives rise to a phenomenon known as the Cotton effect.[20][21]

The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the stereochemistry of the molecule.[17]

Expected ORD Spectral Features for 5-Butylfuran-2(5H)-one Enantiomers

The ORD spectrum of 5-Butylfuran-2(5H)-one will exhibit a Cotton effect centered around the wavelength of the n → π* electronic transition (~220 nm).

Spectral FeatureDescriptionExpected ORD Signature for (R)-enantiomerExpected ORD Signature for (S)-enantiomer
Cotton EffectA characteristic peak and trough in the ORD curve around an absorption maximum.Positive or Negative Cotton EffectMirror Image Cotton Effect
Plain CurveAt wavelengths far from an absorption band, the optical rotation gradually increases or decreases.Monotonically increasing or decreasing curveMirror image of the plain curve
Experimental Protocol: ORD Spectroscopy

Step 1: Sample Preparation

  • Prepare a solution of the enantiomerically pure 5-Butylfuran-2(5H)-one sample in a transparent solvent. The concentration should be sufficient to produce a measurable rotation.

Step 2: ORD Spectrometer Setup

  • Use a spectropolarimeter capable of measuring optical rotation at various wavelengths.

Step 3: Data Acquisition

  • Measure the optical rotation of the sample at discrete wavelengths or continuously over a defined spectral range.

  • Record the rotation of the pure solvent for baseline correction.

Step 4: Data Processing and Analysis

  • Subtract the solvent rotation from the sample rotation.

  • Plot the specific or molar rotation versus wavelength.

  • The resulting ORD curves for the two enantiomers should be mirror images of each other.

Visualizing the Workflow: From Sample to Stereochemical Assignment

The following diagrams illustrate the experimental workflows for the spectroscopic techniques discussed.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Enantiomerically Pure 5-Butylfuran-2(5H)-one Solution Prepare Solution Sample->Solution Solvent IR Transparent Solvent (e.g., CDCl3) Solvent->Solution Cell Fill 100 µm IR Cell Solution->Cell Spectrometer FTIR-VCD Spectrometer Cell->Spectrometer Acquire_Sample Acquire Sample Spectrum Spectrometer->Acquire_Sample Acquire_Solvent Acquire Solvent Spectrum Spectrometer->Acquire_Solvent Process Baseline & Solvent Subtraction Acquire_Sample->Process Acquire_Solvent->Process Compare_Enantiomers Mirror-Image Comparison Process->Compare_Enantiomers Compare_DFT Compare Experimental & Calculated Spectra Process->Compare_DFT DFT DFT Calculation of VCD Spectrum DFT->Compare_DFT Assign_Config Assign Absolute Configuration Compare_DFT->Assign_Config

Caption: Experimental workflow for VCD analysis.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Enantiomerically Pure 5-Butylfuran-2(5H)-one Solution Prepare Dilute Solution Sample->Solution Solvent UV Transparent Solvent (e.g., Methanol) Solvent->Solution Cuvette Fill Quartz Cuvette Solution->Cuvette Spectrometer ECD Spectrometer Cuvette->Spectrometer Acquire_Sample Acquire Sample Spectrum Spectrometer->Acquire_Sample Acquire_Solvent Acquire Solvent Spectrum Spectrometer->Acquire_Solvent Process Baseline & Solvent Subtraction Acquire_Sample->Process Acquire_Solvent->Process Compare_Enantiomers Mirror-Image Comparison Process->Compare_Enantiomers Compare_TD_DFT Compare Experimental & Calculated Spectra Process->Compare_TD_DFT TD_DFT TD-DFT Calculation of ECD Spectrum TD_DFT->Compare_TD_DFT Assign_Config Assign Absolute Configuration Compare_TD_DFT->Assign_Config

Caption: Experimental workflow for ECD analysis.

Conclusion: A Multi-faceted Approach to Chiral Discrimination

The spectroscopic comparison of the enantiomers of 5-Butylfuran-2(5H)-one is a clear demonstration of the power of modern chiroptical techniques. VCD, ECD, and ORD each provide a unique and complementary perspective on the stereochemistry of this important furanone derivative. While each technique can independently distinguish between the (R)- and (S)-enantiomers through their characteristic mirror-image spectra, the combined use of these methods, supported by quantum chemical calculations, provides an unparalleled level of confidence in the assignment of absolute configuration.[12] For researchers and professionals in drug development and related fields, a thorough understanding and application of these spectroscopic tools are indispensable for ensuring the stereochemical integrity of chiral molecules.

References

  • Conformational Flexibility of Corey Lactone Derivatives Indicated by Absorption and Vibrational Circular Dichroism Spectra. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Hydrogen Stretching Vibrational Circular Dichroism in Methyl Lactate and Related Molecules. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Determination of molecular structure using vibrational circular dichroism spectroscopy: the keto-lactone product of Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione. The Journal of Organic Chemistry. [Link]

  • Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. HUSCAP. [Link]

  • Scope of the 2(5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation. Organic & Biomolecular Chemistry. [Link]

  • Experimental electronic circular dichroism (ECD) spectrum of 5 and the calculated spectra for (S)‐5 and (R)‐5. ResearchGate. [Link]

  • A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones. Hokkaido University. [Link]

  • OPTICAL ROTATORY DISPERSION (ORD). SlideShare. [Link]

  • To study the Optical Rotatory Dispersion (ORD) of some chiral substances. Virtual Labs. [Link]

  • ORD accessory - MOS-500 - Spectroscopy - Application Note 11. BioLogic. [Link]

  • Optical Rotatory dispersion. SlideShare. [Link]

  • Determination of Molecular Structure Using Vibrational Circular Dichroism Spectroscopy: The Keto-lactone Product of Baeyer−Villiger Oxidation of (+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A vibrational circular dichroism approach to the determination of the absolute configurations of flavorous 5-substituted-2(5H)-furanones. PubMed. [Link]

  • Optical rotatory dispersion. Wikipedia. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research - ACS Publications. [Link]

  • The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]

  • Electronic Circular Dichroism Spectra Calculation Based on Generalized Energy-Based Fragmentation Approach. Chinese Journal of Chemical Physics. [Link]

  • 5-Butylfuran-2(5H)-one. PubChem. [Link]

  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in. RUJA. [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. ACS Publications. [Link]

  • Conformational Analysis of Diterpene Lactone Andrographolide towards Reestablishment of Its Absolute Configuration via Theoretical and Experimental ECD and VCD Methods. ResearchGate. [Link]

  • Chiral homoenolate anion equivalents: synthesis of optically pure 5-substituted furan-2(5H)-ones. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Preparation of optically active 5-alkoxyfuran-2(5H)-ones and 5-methoxydihydrofuran-2(3H)-one by chiral inclusion complexation. RSC Publishing. [Link]

  • Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. [Link]

  • The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Bentham Science. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Butylfuran-2(5H)-one

This document provides essential safety and logistical information for the proper handling and disposal of 5-Butylfuran-2(5H)-one. As researchers and drug development professionals, adherence to rigorous safety protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of 5-Butylfuran-2(5H)-one. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship and regulatory compliance. This guide is structured to provide a comprehensive, step-by-step operational plan, grounded in established safety principles and regulatory standards.

Hazard Characterization and Assessment

A thorough understanding of a compound's potential hazards is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Butylfuran-2(5H)-one is not always readily available, a conservative hazard assessment can be constructed by examining the parent compound, Furan-2(5H)-one, and other similar chemical structures.

The parent compound, Furan-2(5H)-one, is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it is prudent and scientifically sound to handle 5-Butylfuran-2(5H)-one with the assumption that it carries similar risks. All handling and disposal procedures should be based on this conservative assessment to ensure the highest level of safety.

Key Presumed Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Skin Irritation: May cause irritation upon direct contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]

This initial assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times and dictates the necessary precautions for spill management and waste handling.

Essential Personal Protective Equipment (PPE)

Personal Protective Equipment serves as the primary barrier between the researcher and potential chemical exposure.[2] The selection of PPE must be directly informed by the hazard assessment. For handling 5-Butylfuran-2(5H)-one, the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[3]Protects against splashes of the chemical, which can cause serious eye irritation.[1]
Hand Protection Disposable nitrile gloves are the minimum requirement.[3] Change gloves immediately if contaminated.Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from minor spills and splashes.[2][4]
Respiratory Protection Not typically required if work is performed in a certified chemical fume hood. If vapors/aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]Minimizes the risk of inhaling irritating vapors.[1]

Immediate Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.[6]

Minor Spill Cleanup (less than 100 mL)

A minor spill is one that can be safely managed by trained laboratory personnel without the assistance of an emergency response team.[7]

Experimental Protocol: Minor Spill Cleanup

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure all necessary PPE from the table above is being worn.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to surround and cover the liquid.[6][8]

  • Collect Waste: Carefully scoop the absorbent material into a designated, leak-proof hazardous waste container.[7]

  • Decontaminate: Clean the spill area with soap and water. Collect any cleaning materials (e.g., paper towels) and place them in the hazardous waste container.[8]

  • Label and Store: Seal and label the waste container with "Hazardous Waste," the chemical name, and the date. Store in a designated satellite accumulation area for pickup.

  • Report: Inform your laboratory supervisor and report the incident according to your institution's Environmental Health & Safety (EHS) procedures.

Major Spill Response (greater than 100 mL)

A major spill poses an immediate risk to health and requires an emergency response.[6]

  • Evacuate: Alert all personnel and evacuate the immediate area.[7]

  • Isolate: Close the doors to the affected area to confine any vapors.

  • Seek Assistance: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the estimated quantity spilled.

  • First Aid: If anyone has been exposed, move them to fresh air and use an emergency eyewash or shower as needed for at least 15 minutes.[6] Seek immediate medical attention.

Waste Segregation and Disposal Workflow

Proper disposal is a multi-step process that begins with waste characterization and ends with collection by a licensed waste management service. The entire process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Waste Characterization and Collection
  • Identify as Hazardous Waste: Based on its irritant properties, any waste containing 5-Butylfuran-2(5H)-one (including the pure compound, contaminated absorbents, and PPE) must be treated as hazardous waste.[10]

  • Use a Compatible Container: Collect all waste in a chemically compatible, leak-proof container with a secure lid.[11]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Butylfuran-2(5H)-one," and an indication of the hazards (e.g., "Irritant").[10][11]

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Keep halogenated and non-halogenated solvents separate, and do not mix liquids with solids.[11]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of 5-Butylfuran-2(5H)-one.

DisposalWorkflow Disposal Workflow for 5-Butylfuran-2(5H)-one A Waste Generation (e.g., unused chemical, spill debris) B Characterize as Hazardous Waste (Presumed Irritant/Toxic) A->B Step 1 C Select Compatible, Leak-Proof Waste Container B->C Step 2 D Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazard Information C->D Step 3 E Collect Waste (Keep container closed) D->E Step 4 F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Is container full or accumulation time limit reached? F->G Step 6 G->F No H Request Waste Pickup from Institutional EHS G->H Yes I Maintain Disposal Records (Manifest) H->I Step 7 J Waste Transferred to Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J Final Step

Caption: Logical workflow for the disposal of 5-Butylfuran-2(5H)-one.

Final Disposal Protocol

Experimental Protocol: Waste Disposal

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Monitoring: Keep track of the amount of waste accumulated. Do not exceed the volume or time limits for storage as defined by your institution and regulations like RCRA.[12]

  • Arrange for Pickup: Once the container is full or the time limit is approaching, schedule a waste pickup with your institution's EHS department or designated hazardous waste management service.[8]

  • Documentation: Complete all necessary paperwork, which may include a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal site.[12]

  • Handover: Transfer the waste to the authorized personnel during the scheduled pickup.

By diligently following these procedures, you ensure that the disposal of 5-Butylfuran-2(5H)-one is conducted safely, protecting yourself, your colleagues, and the environment, while maintaining full compliance with all relevant regulations.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Regulations. Retail Industry Leaders Association. [Link]

  • Hazardous Waste Management, Disposal, and Regulations. (2024). ETM Recycling. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Waste Disposal and Recycling Measures. Ministry of the Environment, Government of Japan. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • 5-Butylfuran-2(5H)-one. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Chemical Spill and Response Guideline. The University of Queensland. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Material Safety Data Sheet. (2023). Kao Chemicals. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • General Chemical Spill Procedures. The University of British Columbia. [Link]

  • Personal Protective Equipment (PPE). (2026). Chemical Hazards Emergency Medical Management. [Link]

  • 5-butylidenefuran-2(5H)-one — Chemical Substance Information. NextSDS. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Solmeglas. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Butylfuran-2(5H)-one

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 5-Butylfuran-2(5H)-one, a lactone with potential applications in various synthetic pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 5-Butylfuran-2(5H)-one, a lactone with potential applications in various synthetic pathways, requires a methodical and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower researchers with the knowledge to maintain a secure and efficient laboratory environment.

Understanding the Hazard: A Data-Driven Approach

While specific toxicological data for 5-Butylfuran-2(5H)-one is not extensively documented, a reliable hazard profile can be established by examining the parent compound, Furan-2(5H)-one, and the general class of furanones. This approach is supported by guidance from institutions like the Pacific Northwest National Laboratory, which suggests using data from well-studied furans as a surrogate for less characterized substituted furans until more specific information is available[1].

Safety Data Sheets (SDS) for Furan-2(5H)-one consistently indicate the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed[2][3].

  • Skin Irritation : Causes skin irritation[2][3].

  • Eye Irritation : Causes serious eye irritation[2][3].

  • Respiratory Irritation : May cause respiratory irritation[2][3].

These known hazards form the basis for the subsequent recommendations for engineering controls and Personal Protective Equipment (PPE). The causality is clear: the potential for skin, eye, and respiratory irritation necessitates robust barrier and ventilation strategies.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is donned, the laboratory environment itself must be engineered for safety. For a volatile compound like 5-Butylfuran-2(5H)-one, which may generate vapors or aerosols, engineering controls are non-negotiable.

  • Chemical Fume Hood : All handling of 5-Butylfuran-2(5H)-one, including weighing, transferring, and mixing, must be conducted within a properly functioning chemical fume hood. This is the most critical control measure to prevent inhalation of potentially irritating vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the event of an unexpected release.

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact[4].

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal layer of protection. The selection of appropriate PPE is directly dictated by the identified hazards of irritation and potential toxicity.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Safety Goggles : Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. Goggles provide a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses[5].

  • Face Shield : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin Protection

Gloves: 5-Butylfuran-2(5H)-one is a lactone, which is a cyclic ester. Therefore, glove selection should be based on materials resistant to esters and ketones.

Glove MaterialRecommendation for Handling 5-Butylfuran-2(5H)-oneRationale & Limitations
Nitrile Suitable for incidental contact and splash protection.Offers good general chemical resistance but may have limited breakthrough time with certain organic solvents. Not recommended for prolonged immersion[6][7][8]. Always check for visible degradation and replace immediately if splashed[6].
Butyl Rubber Recommended for extended contact or immersion. Provides excellent resistance to ketones and esters[6][7]. Offers superior protection for tasks involving larger volumes or longer handling times.
Natural Rubber (Latex) Not Recommended.Offers poor protection against most organic solvents and is not a suitable choice for handling this compound[6][7].

Protocol for Glove Use:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves carefully to avoid skin contact with the outer surface.

  • Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves[6].

Protective Clothing:

  • Laboratory Coat : A flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and spills.

  • Long Sleeves and Pants : Wear long-sleeved clothing and pants to ensure no skin is exposed.

  • Closed-Toe Shoes : Footwear that fully covers the feet is required in the laboratory at all times.

Respiratory Protection

Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood. However, in the event of a large spill or a failure of engineering controls, respiratory protection would become necessary. Any use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely handling 5-Butylfuran-2(5H)-one from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Review SDS & SOPs prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 handle1 Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) prep3->handle1 Proceed to Handling handle2 Perform Chemical Manipulations handle1->handle2 clean1 Segregate Waste: Liquid, Solid, Sharps handle2->clean1 Proceed to Cleanup clean2 Triple-Rinse Contaminated Glassware clean1->clean2 clean3 Wipe Down Fume Hood Surfaces clean2->clean3 clean4 Doff PPE Carefully clean3->clean4 clean5 Dispose of Contaminated PPE (Gloves, etc.) in Hazardous Waste clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Workflow for handling 5-Butylfuran-2(5H)-one.

Operational and Disposal Plans

A self-validating safety protocol extends to the entire lifecycle of the chemical, including its disposal.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the fume hood is operating to capture vapors.

  • Contain : For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid[2][4].

  • Collect : Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal

All waste generated from the handling of 5-Butylfuran-2(5H)-one is considered hazardous waste.

  • Chemical Waste : Collect all excess or unwanted 5-Butylfuran-2(5H)-one and solutions containing it in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste[2]. These items should be collected in a designated, labeled container.

  • Disposal Protocol : All waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations[3]. Never pour chemical waste down the drain.

By adhering to these detailed procedures, researchers can confidently handle 5-Butylfuran-2(5H)-one, ensuring both personal safety and the integrity of their research.

References

  • Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. Retrieved from [Link]

  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2(5H)-Furanone. Retrieved from [Link]

  • FUJIFILM Wako Chemicals U.S.A., Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Butylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: furan. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.